Product packaging for Lead diundec-10-enoate(Cat. No.:CAS No. 94232-40-3)

Lead diundec-10-enoate

Cat. No.: B15177139
CAS No.: 94232-40-3
M. Wt: 574 g/mol
InChI Key: CVCNKHFNZWSRBI-UHFFFAOYSA-L
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Description

Lead diundec-10-enoate, also known as plumbous undec-10-enoate, is an organolead compound with the CAS Registry Number 94232-40-3 and the molecular formula C₂₂H₃₈O₄Pb . It is the lead salt derived from 10-undecenoic acid, an unsaturated fatty acid . This compound is related to other metal undec-10-enoates, such as Zinc Undecylenate, which is known for its antimicrobial and antifungal properties in cosmetic and personal care formulations . As a research chemical, this compound may be of interest in materials science for the development of polymers and functional materials. Studies on other undec-10-enoate salts highlight their utility in co-polymerization with carbon monoxide and in the synthesis of polyesters and polyamides, suggesting potential analogous research applications for this lead compound . Researchers might also investigate its role as a catalyst or precursor in organic synthesis. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Handling should only be performed by qualified professionals in a controlled laboratory setting, with full awareness of and adherence to safety protocols for heavy metal compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H38O4Pb B15177139 Lead diundec-10-enoate CAS No. 94232-40-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

94232-40-3

Molecular Formula

C22H38O4Pb

Molecular Weight

574 g/mol

IUPAC Name

lead(2+);undec-10-enoate

InChI

InChI=1S/2C11H20O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*2H,1,3-10H2,(H,12,13);/q;;+2/p-2

InChI Key

CVCNKHFNZWSRBI-UHFFFAOYSA-L

Canonical SMILES

C=CCCCCCCCCC(=O)[O-].C=CCCCCCCCCC(=O)[O-].[Pb+2]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Lead Diundec-10-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lead diundec-10-enoate, a lead salt of the unsaturated fatty acid, undec-10-enoic acid. While specific literature detailing the synthesis of this particular compound is scarce, this guide outlines two robust synthetic methodologies adapted from established procedures for other lead fatty acid salts: a direct reaction method and a precipitation method. This document includes detailed experimental protocols, tabulated data for starting materials and the final product, and a visual representation of the synthetic workflow.

Introduction

Lead salts of fatty acids, often referred to as lead soaps, have historical and industrial significance in various applications, including as stabilizers in polymers like PVC and as components in lubricants and driers for paints and varnishes.[1][2] this compound, derived from undec-10-enoic acid (a renewable resource obtained from castor oil), is a subject of interest for its potential applications in materials science and coordination chemistry. The synthesis of lead(II) carboxylates generally proceeds through straightforward reactions, yielding products that are typically sparingly soluble in water.[1] The general structure consists of a central lead(II) ion coordinated to two undec-10-enoate anions.[1]

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and the theoretical data for the final product, this compound.

Table 1: Properties of Starting Materials

CompoundFormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
Undec-10-enoic AcidC₁₁H₂₀O₂184.28Colorless oil or white solid23275
Lead(II) Oxide (Litharge)PbO223.20Yellow or reddish powder8881477
Lead(II) Acetate TrihydratePb(C₂H₃O₂)₂·3H₂O379.33White crystalline solid75280 (decomposes)
Sodium HydroxideNaOH40.00White solid (pellets, flakes)3181388

Table 2: Properties of this compound

PropertyValue
Chemical FormulaPb(C₁₁H₁₉O₂)₂
Molar Mass ( g/mol )573.74
Physical StateExpected to be a white to off-white solid
SolubilityExpected to be sparingly soluble in water, soluble in non-polar organic solvents

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below. The direct reaction method is generally preferred for its simplicity and atom economy.

Method 1: Direct Reaction of Undec-10-enoic Acid with Lead(II) Oxide

This method is adapted from the synthesis of lead oleate and involves the direct reaction of the fatty acid with lead(II) oxide, often at elevated temperatures.[3][4]

Materials:

  • Undec-10-enoic acid (2.0 equivalents)

  • Lead(II) oxide (PbO) (1.0 equivalent)

  • High-boiling point, non-coordinating solvent (e.g., 1-octadecene)

  • Inert gas (e.g., Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Thermometer or thermocouple

  • Magnetic stirrer and stir bar

  • Schlenk line or similar inert gas/vacuum manifold

  • Heating mantle

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a thermometer, add lead(II) oxide (e.g., 11.16 g, 0.05 mol) and undec-10-enoic acid (e.g., 18.43 g, 0.10 mol).

  • Add a high-boiling point solvent such as 1-octadecene (e.g., 100 mL) to the flask.

  • The flask is connected to a Schlenk line, evacuated, and backfilled with an inert gas (e.g., nitrogen) three times to ensure an inert atmosphere.

  • The mixture is heated with vigorous stirring to 95-120 °C under a continuous flow of the inert gas.[3][5]

  • The reaction is monitored for the disappearance of the yellow lead(II) oxide powder and the formation of a clear or slightly hazy solution, which typically takes 1-3 hours.[3][5]

  • Once the reaction is complete, the solution is cooled to room temperature.

  • The product can be precipitated by the addition of a polar solvent like ethanol or acetone and collected by filtration.

  • The collected solid is washed with the same polar solvent to remove any unreacted starting material and solvent.

  • The final product, this compound, is dried under vacuum.

Method 2: Precipitation Reaction (Metathesis)

This method involves the preparation of a soluble salt of undec-10-enoic acid, followed by a precipitation reaction with a soluble lead salt.[6][7]

Part A: Preparation of Sodium Undec-10-enoate

  • In a beaker, dissolve undec-10-enoic acid (e.g., 18.43 g, 0.10 mol) in ethanol (e.g., 200 mL).

  • In a separate beaker, prepare a solution of sodium hydroxide (e.g., 4.00 g, 0.10 mol) in water (e.g., 50 mL).

  • Slowly add the sodium hydroxide solution to the undec-10-enoic acid solution with constant stirring. The reaction is exothermic.

  • The resulting solution is sodium undec-10-enoate in an ethanol/water mixture.

Part B: Precipitation of this compound

  • In a separate beaker, dissolve lead(II) acetate trihydrate (e.g., 18.97 g, 0.05 mol) in water (e.g., 100 mL).

  • Slowly add the lead(II) acetate solution to the sodium undec-10-enoate solution with vigorous stirring.

  • A white precipitate of this compound will form immediately.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product with deionized water to remove any soluble salts, followed by a wash with ethanol to aid in drying.

  • Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to yield the final product.

Characterization

The synthesized this compound can be characterized using various spectroscopic and analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show the disappearance of the broad O-H stretching band of the carboxylic acid (around 3000 cm⁻¹) and the C=O stretching band (around 1710 cm⁻¹). New strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are expected to appear around 1540-1580 cm⁻¹ and 1390-1420 cm⁻¹, respectively.[8] The C=C stretching vibration of the terminal alkene group should be observed around 1640 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure. In the ¹H NMR spectrum, the acidic proton of the carboxylic acid (typically >10 ppm) will be absent. The signals corresponding to the vinyl protons (around 4.9-5.8 ppm) and the aliphatic chain protons should be present.

  • Melting Point Analysis: The melting point of the synthesized this compound can be determined and compared to other lead fatty acid salts. For instance, lead stearate has a melting point of approximately 115.7 °C.[9]

  • Elemental Analysis: The elemental composition (C, H, Pb) of the product can be determined to confirm its purity and stoichiometry.

Visualizations

The following diagrams illustrate the logical workflow of the direct synthesis method and the chemical reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation cluster_final Final Product start Combine Undec-10-enoic Acid, PbO, and Solvent in Flask inert Evacuate and Backfill with Inert Gas start->inert heat Heat to 95-120 °C with Stirring inert->heat monitor Monitor for Disappearance of PbO (1-3 hours) heat->monitor cool Cool to Room Temperature monitor->cool precipitate Precipitate with Polar Solvent cool->precipitate filter Collect by Filtration precipitate->filter wash Wash with Polar Solvent filter->wash dry Dry under Vacuum wash->dry product This compound dry->product

Caption: Experimental workflow for the direct synthesis of this compound.

chemical_reaction r1 2 CH₂=CH(CH₂)₈COOH (Undec-10-enoic Acid) plus + r2 PbO (Lead(II) Oxide) p1 Pb(OOC(CH₂)₈CH=CH₂)₂ (this compound) r2->p1 Δ, Solvent plus2 + p2 H₂O (Water)

Caption: Chemical equation for the direct synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties of Lead Diundec-10-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead diundec-10-enoate, a lead salt of the unsaturated fatty acid undec-10-enoic acid, belongs to the class of metal carboxylates, often referred to as metal soaps. While specific experimental data for this particular compound is limited in publicly available literature, its chemical properties can be largely inferred from the well-documented characteristics of other lead carboxylates and undecylenate compounds. This guide provides a comprehensive overview of the anticipated chemical properties of this compound, including detailed, generalized experimental protocols for its synthesis and characterization. The information presented herein is compiled from analogous compounds and established chemical principles, offering a foundational resource for researchers interested in this and related metal carboxylates.

Introduction

Lead (II) carboxylates are a class of compounds known for their diverse applications, ranging from catalysts and stabilizers in polymers to components in paints and greases. The properties of these metal soaps are dictated by both the metallic cation and the nature of the carboxylic acid ligand. Undec-10-enoic acid (undecylenic acid) is a naturally derived unsaturated fatty acid featuring a terminal double bond, which provides a site for further chemical modification. The combination of a heavy metal like lead with this functionalized fatty acid suggests potential for unique material properties and biological activities. This document aims to provide a detailed technical overview of the expected chemical properties of this compound, offering insights for its potential synthesis, characterization, and application.

Chemical and Physical Properties

PropertyExpected Value / Characteristics
Molecular Formula C₂₂H₃₈O₄Pb
Molecular Weight 573.74 g/mol
Appearance Expected to be a white to off-white solid.
Solubility Likely insoluble in water. Expected to have low solubility in polar organic solvents and higher solubility in nonpolar organic solvents.
Melting Point Expected to have a relatively low melting point for a salt, characteristic of metal soaps.
Coordination Geometry Lead (II) can exhibit hemidirected or holodirected coordination geometries, influenced by the stereochemically active 6s² lone pair of electrons. This will affect the crystal packing and solid-state structure.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of this compound, based on established methods for other lead carboxylates.

Synthesis of this compound

Two primary methods are commonly employed for the synthesis of lead carboxylates: precipitation and direct reaction with lead oxide.

Method 1: Precipitation Reaction

This method involves the reaction of a soluble lead salt, such as lead(II) nitrate or lead(II) acetate, with undec-10-enoic acid or its sodium salt.

  • Materials:

    • Undec-10-enoic acid

    • Sodium hydroxide (NaOH)

    • Lead(II) nitrate (Pb(NO₃)₂) or Lead(II) acetate (Pb(CH₃COO)₂)

    • Ethanol

    • Deionized water

  • Procedure:

    • Dissolve a stoichiometric amount of undec-10-enoic acid in ethanol.

    • In a separate beaker, dissolve a molar equivalent of sodium hydroxide in deionized water to form sodium undec-10-enoate.

    • Slowly add the ethanolic solution of undec-10-enoic acid to the sodium hydroxide solution with constant stirring.

    • Prepare an aqueous solution of lead(II) nitrate or lead(II) acetate (0.5 molar equivalents with respect to the undec-10-enoic acid).

    • Slowly add the lead salt solution to the sodium undec-10-enoate solution while stirring vigorously.

    • A white precipitate of this compound should form immediately.

    • Continue stirring for 1-2 hours at room temperature to ensure complete reaction.

    • Collect the precipitate by vacuum filtration.

    • Wash the precipitate several times with deionized water to remove any unreacted salts, followed by a wash with ethanol to remove excess organic starting materials.

    • Dry the resulting solid in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Method 2: Direct Reaction with Lead(II) Oxide

This method involves the direct reaction of undec-10-enoic acid with lead(II) oxide (litharge).

  • Materials:

    • Undec-10-enoic acid

    • Lead(II) oxide (PbO)

    • An appropriate solvent (e.g., toluene or xylene)

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve a stoichiometric amount of undec-10-enoic acid in the chosen solvent.

    • Add a molar equivalent of lead(II) oxide to the solution.

    • Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

    • Continue the reaction until no more water is collected, indicating the completion of the reaction.

    • Allow the reaction mixture to cool to room temperature.

    • If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

    • Wash the solid product with a non-polar solvent like hexane to remove any unreacted undec-10-enoic acid.

    • Dry the product in a vacuum oven.

Characterization Techniques

The synthesized this compound can be characterized using a variety of spectroscopic and analytical techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To confirm the formation of the carboxylate salt.

    • Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

    • Expected Observations: The characteristic C=O stretching vibration of the carboxylic acid (around 1700-1725 cm⁻¹) should disappear, and be replaced by two new bands corresponding to the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group, typically in the regions of 1520-1650 cm⁻¹ and 1380-1450 cm⁻¹, respectively. The presence of the terminal C=C bond should be confirmed by a peak around 1640 cm⁻¹ and C-H stretching of the vinyl group around 3077 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the structure of the organic ligand and to probe the coordination environment of the lead atom.

    • Sample Preparation: The sample can be dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

    • ¹H NMR: The proton signals of the undecylenate chain are expected. The disappearance of the acidic proton of the carboxylic acid will confirm salt formation. The signals for the terminal vinyl protons should be observable in the 5-6 ppm region.

    • ¹³C NMR: The carbon spectrum will show the signals for the undecylenate chain. The carboxylate carbon signal will be shifted compared to the carboxylic acid.

    • ²⁰⁷Pb NMR: Solid-state ²⁰⁷Pb NMR can provide valuable information about the coordination environment of the lead ion, including its coordination number and the symmetry of the coordination sphere.

  • X-ray Diffraction (XRD):

    • Objective: To determine the crystal structure and packing of the compound in the solid state.

    • Sample Preparation: A single crystal of suitable size and quality is required for single-crystal XRD. Powder XRD can be used to assess the crystallinity and phase purity of the bulk sample.

    • Expected Observations: Single-crystal XRD can reveal the precise bond lengths, bond angles, and coordination geometry around the lead center, as well as the packing of the molecules in the crystal lattice.

  • Elemental Analysis:

    • Objective: To determine the elemental composition (C, H, Pb) of the synthesized compound.

    • Procedure: The analysis is typically performed using a commercial elemental analyzer.

    • Expected Results: The experimentally determined weight percentages of carbon, hydrogen, and lead should be in close agreement with the calculated values for the molecular formula C₂₂H₃₈O₄Pb.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Start Start Materials: Undec-10-enoic Acid Lead(II) Salt Reaction Precipitation Reaction in Solution Start->Reaction Filtration Filtration and Washing Reaction->Filtration Drying Drying under Vacuum Filtration->Drying Product This compound (Solid Product) Drying->Product

Caption: Workflow for the synthesis of this compound via precipitation.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_structural Structural & Compositional Analysis Product Synthesized this compound FTIR FTIR Spectroscopy Product->FTIR NMR NMR Spectroscopy (¹H, ¹³C, ²⁰⁷Pb) Product->NMR XRD X-ray Diffraction Product->XRD EA Elemental Analysis Product->EA Data_Analysis Data Interpretation & Structure Confirmation FTIR->Data_Analysis Confirm Carboxylate Formation NMR->Data_Analysis Elucidate Structure XRD->Data_Analysis Determine Crystal Structure EA->Data_Analysis Confirm Elemental Composition

Caption: Workflow for the characterization of this compound.

Potential Signaling Pathways and Biological Activities

There is no specific information in the scientific literature regarding the interaction of this compound with biological signaling pathways. However, based on its constituent components, some general predictions can be made. The toxicity of lead is well-established and is known to interfere with numerous biological processes by mimicking other divalent cations, such as calcium and zinc, thereby disrupting the function of enzymes and signaling proteins. Undecylenic acid and its salts are known to possess antifungal properties. Therefore, it is plausible that this compound could exhibit antimicrobial activity, although its high toxicity due to the lead content would likely preclude its use in drug development for internal applications. Any investigation into the biological effects of this compound should be conducted with extreme caution and appropriate safety measures.

Conclusion

This compound is a metal carboxylate for which specific experimental data is scarce. However, by applying established principles of inorganic and organic chemistry, its properties, synthesis, and characterization can be reasonably predicted. This guide provides a framework for researchers to approach the study of this compound, from its synthesis via precipitation or direct reaction to its characterization by a suite of analytical techniques. The provided workflows and experimental protocols, though generalized, offer a solid starting point for any investigation into the chemical nature of this compound. Further research is warranted to fully elucidate the specific properties of this compound and to explore its potential applications, with a strong emphasis on safety and handling due to the presence of lead.

Navigating the Scant Data Landscape of Lead Diundec-10-enoate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the available information for Lead diundec-10-enoate. A comprehensive search for a specific CAS number and detailed experimental data for this compound has revealed a significant information gap in publicly accessible scientific literature and chemical databases. Consequently, this document provides a detailed analysis of its constituent components—lead and undec-10-enoic acid—to offer a foundational understanding. This guide synthesizes the known properties of these precursors to infer potential characteristics and applications of this compound, while clearly noting the absence of direct experimental validation.

Chemical Identification and Properties

A specific CAS (Chemical Abstracts Service) number for this compound could not be located in the searched databases. However, the CAS number for the undec-10-enoate anion is 1328-71-8 [1]. Undec-10-enoic acid, the precursor to the undec-10-enoate ligand, has the CAS number 112-38-9 [2][3].

Properties of Undec-10-enoic Acid

Undec-10-enoic acid, also known as undecylenic acid, is a naturally occurring fatty acid. It is a key component in the synthesis of various chemicals. The following table summarizes its key quantitative properties.

PropertyValueSource
Molecular FormulaC11H20O2[1]
Molecular Weight184.28 g/mol [1]
CAS Number112-38-9[2][3]
Melting Point24.5 °C
Boiling Point275 °C
Density0.912 g/cm³[2]
Flash Point149 °C (300 °F)[2]
Properties of Related Esters

Methyl undec-10-enoate is an ester derivative of undec-10-enoic acid and serves as a useful proxy for understanding the chemical behavior of undec-10-enoate esters.

PropertyValueSource
Molecular FormulaC12H22O2[4]
Molecular Weight198.3 g/mol [4]
CAS Number111-81-9[4][5]
Density0.885 g/cm³ at 20°C[4]
Boiling Range253.5°C to 259.06°C at 1013 hPa[4]
Water Solubility4.5 mg/L at 20°C

Potential Synthesis and Experimental Protocols

While no specific protocol for the synthesis of this compound was found, a general approach for the synthesis of lead salts from carboxylic acids can be proposed. This would likely involve the reaction of a soluble lead salt, such as lead(II) acetate or lead(II) nitrate, with undec-10-enoic acid or a soluble salt thereof.

Hypothetical Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a lead carboxylate salt.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation and Purification lead_salt Soluble Lead(II) Salt (e.g., Lead(II) Acetate) reaction_vessel Reaction in a suitable solvent (e.g., Ethanol or Toluene) lead_salt->reaction_vessel undecenoic_acid Undec-10-enoic Acid undecenoic_acid->reaction_vessel filtration Filtration to collect precipitate reaction_vessel->filtration washing Washing with solvent to remove impurities filtration->washing drying Drying under vacuum washing->drying product This compound drying->product

A generalized workflow for the synthesis of this compound.

Potential Biological Interactions and Signaling Pathways

Direct evidence of the interaction of this compound with biological systems is unavailable. However, the toxicity of lead is well-documented and is known to interfere with numerous signaling pathways. It is plausible that this compound, upon dissociation, could release lead ions that would then interact with these pathways.

General Impact of Lead on Cellular Signaling

Lead is known to affect various signaling pathways, primarily by mimicking or displacing essential divalent cations like calcium (Ca²⁺) and zinc (Zn²⁺). The following diagram illustrates a simplified overview of potential cellular targets of lead.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pb Lead (Pb²⁺) ion_channel Ion Channels (e.g., Calcium Channels) Pb->ion_channel Enters cell PKC Protein Kinase C (PKC) ion_channel->PKC Activates Calmodulin Calmodulin ion_channel->Calmodulin Activates signaling_cascade Downstream Signaling Cascades PKC->signaling_cascade Calmodulin->signaling_cascade gene_expression Altered Gene Expression signaling_cascade->gene_expression

Simplified overview of potential lead interference with cellular signaling.

Applications and Future Research

Undecylenic acid and its derivatives are utilized in the cosmetic and personal care industries, and as intermediates in the synthesis of polymers and fragrances[2][4]. Due to the inherent toxicity of lead, the application of this compound in drug development is highly unlikely. Research into its specific properties would be necessary to identify any potential, non-therapeutic applications, likely in materials science where the properties of both the fatty acid and the metal are desired.

Conclusion

The available data on this compound is extremely limited. This guide has provided a theoretical framework based on the known properties of its constituent parts. Further empirical research is required to determine the actual chemical, physical, and biological properties of this compound. Researchers interested in this molecule will need to undertake foundational research, including synthesis, characterization, and toxicological evaluation.

References

An In-depth Technical Guide on the Physical Properties of Lead diundec-10-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known and estimated physical properties of Lead diundec-10-enoate. Due to the limited availability of experimental data for this specific compound, this guide combines theoretical calculations with data from closely related analogs to offer a predictive profile. It is intended to serve as a foundational resource for professionals in research and drug development who may be working with or considering the use of this compound. This document also outlines general experimental protocols for the determination of key physical characteristics.

Introduction

This compound is an organometallic compound consisting of a central lead (II) ion coordinated to two undec-10-enoate ligands. The undec-10-enoate moiety is an unsaturated fatty acid, and its combination with lead suggests potential applications in various industrial and pharmaceutical fields, leveraging the properties of both the metal and the organic acid. A thorough understanding of its physical properties is crucial for its synthesis, handling, formulation, and for predicting its behavior in biological and chemical systems.

Chemical Structure and Molecular Formula

The chemical structure of this compound consists of one lead (II) cation (Pb²⁺) and two undec-10-enoate anions (CH₂=CH(CH₂)₈COO⁻).

  • Molecular Formula: Pb(C₁₁H₁₉O₂)₂

Quantitative Physical Properties

The following table summarizes the available and calculated quantitative physical data for this compound. It is critical to note that experimental data for this specific compound is scarce. The melting point data is for the closely related saturated analogue, Lead(II) undecanoate, and should be considered an approximation.

PropertyValueSource/MethodNotes
Molecular Weight 571.85 g/mol CalculationBased on the molecular formula Pb(C₁₁H₁₉O₂)₂ and atomic weights of Pb (207.2), C (12.01), H (1.008), and O (16.00).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26]
Melting Point (Tfus) ~110.55 °C (383.7 K)Experimental (Analog)Data for Lead(II) undecanoate.[27] The presence of the terminal double bond in the undec-10-enoate ligand may slightly alter the melting point.
Boiling Point Data not available-Expected to decompose at high temperatures before boiling.
Density Data not available-Expected to be a dense solid, characteristic of lead compounds.
Solubility Insoluble in waterGeneral ObservationLead salts of long-chain fatty acids are generally insoluble in water.[28][29][30][31]
Soluble in nonpolar organic solventsGeneral ObservationExpected to have some solubility in solvents like chlorinated hydrocarbons or warm aromatic hydrocarbons.
Appearance Data not available-Likely a white to off-white solid, typical of lead carboxylates.

Experimental Protocols

Specific experimental protocols for the determination of the physical properties of this compound are not available in the literature. However, standard methodologies for characterizing similar organometallic compounds can be applied.

Melting Point Determination

The melting point of a solid compound can be determined using a melting point apparatus or by differential scanning calorimetry (DSC).

  • Melting Point Apparatus (e.g., Mel-Temp or Thiele Tube):

    • A small, dry sample of the compound is packed into a capillary tube, which is sealed at one end.

    • The capillary tube is placed in the heating block of the apparatus alongside a thermometer.

    • The sample is heated at a controlled rate.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[32][33][34]

  • Differential Scanning Calorimetry (DSC):

    • A small, weighed amount of the sample is placed in a DSC pan.

    • The sample and a reference pan are heated at a constant rate.

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

    • A phase transition, such as melting, is observed as an endothermic peak in the DSC thermogram, from which the melting point can be determined.

Solubility Determination

The solubility of this compound can be determined using the shake-flask method.

  • An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, chloroform) in a sealed container.

  • The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove the undissolved solid.

  • The concentration of the dissolved lead in the filtrate is determined by a suitable analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[29][35] The solubility is then expressed in units such as g/L or mol/L.

Signaling Pathways and Experimental Workflows

Currently, there is no information available in the scientific literature regarding any signaling pathways or specific experimental workflows involving this compound. Therefore, no diagrams can be provided at this time.

Health and Safety Considerations

Lead and its compounds are toxic and should be handled with extreme care in a well-ventilated laboratory, preferably within a fume hood.[18][36] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the material safety data sheet (MSDS) for lead compounds.

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The physical properties of this compound have been largely estimated due to a lack of experimentally verified data. Researchers should independently verify any data before use in critical applications.

References

An In-depth Technical Guide to the Precursor Chemistry of Lead Diundec-10-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the precursor chemistry involved in the synthesis of lead diundec-10-enoate. It details the synthetic pathways, experimental protocols, and quantitative data pertinent to the formation of this lead soap. The information is intended for professionals in research and development who require a thorough understanding of the synthesis and properties of metallo-organic compounds derived from fatty acids.

Introduction to this compound

This compound is a metal-organic compound classified as a lead soap. It is the lead(II) salt of undec-10-enoic acid (commonly known as undecylenic acid). Lead soaps, in general, are metal derivatives of fatty acids.[1] The formation of such compounds involves the reaction of a fatty acid with a corresponding metal oxide, acetate, or other salt. While lead soaps have historical applications as stabilizers in polymers and driers in paints, their synthesis and characterization are of continued interest in materials science and coordination chemistry.[1][2] Understanding the precursor chemistry is crucial for controlling the purity, yield, and properties of the final product.

Synthetic Pathways

The synthesis of this compound can be approached through two primary pathways, analogous to the preparation of other lead carboxylates like lead stearate and lead oleate.

Pathway 1: Direct Reaction (Fusion Method)

This method involves the direct reaction of undec-10-enoic acid with a lead(II) compound, typically lead(II) oxide (PbO) or lead(II) acetate (Pb(CH₃COO)₂), often at elevated temperatures. The general reaction when using lead(II) oxide is as follows:

2 CH₂=CH(CH₂)₈COOH + PbO → (CH₂=CH(CH₂)₈COO)₂Pb + H₂O

This reaction can be performed in a molten state or in a high-boiling point solvent. The use of a catalyst, such as a small amount of acetic acid, can facilitate the reaction.[1][3]

Pathway 2: Precipitation (Metathesis Reaction)

This pathway involves the reaction of a soluble salt of undec-10-enoic acid (e.g., sodium undec-10-enoate) with a soluble lead(II) salt (e.g., lead(II) nitrate or lead(II) acetate) in a suitable solvent, from which the this compound precipitates.[2] The general reaction is:

2 Na(CH₂=CH(CH₂)₈COO) + Pb(NO₃)₂ → (CH₂=CH(CH₂)₈COO)₂Pb (s) + 2 NaNO₃

This method is often preferred for achieving high purity, as the product precipitates from the solution, leaving impurities behind.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, adapted from established procedures for other lead fatty acid salts.

Protocol 1: Direct Reaction with Lead(II) Oxide

This protocol is adapted from the synthesis of lead stearate.[3][4]

Materials:

  • Undec-10-enoic acid (C₁₁H₂₀O₂)

  • Lead(II) oxide (PbO)

  • Acetic acid (glacial, as catalyst)

  • High-boiling point solvent (e.g., octadecene), optional

  • Ethanol (for washing)

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add undec-10-enoic acid.

  • If using a solvent, add it to the flask.

  • Begin stirring and heat the flask in an oil bath to melt the undec-10-enoic acid (melting point: 24.5 °C). A reaction temperature of approximately 160 °C has been used for the synthesis of lead stearate from molten stearic acid.[4]

  • Once the undec-10-enoic acid is molten and the desired reaction temperature is reached, slowly add lead(II) oxide powder in stoichiometric amounts (2 moles of undec-10-enoic acid to 1 mole of lead(II) oxide).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.3% of the total reaction mass).[3]

  • Continue stirring and maintain the temperature for a set period (e.g., 15-30 minutes) to ensure the reaction goes to completion.[4] The reaction mixture should become homogeneous.

  • Pour the molten product into a suitable container and allow it to cool to room temperature.

  • The resulting solid can be pulverized.

  • To purify the product, it can be washed with hot ethanol and then deionized water to remove any unreacted starting materials or catalyst.

  • Dry the final product in a vacuum oven.

Protocol 2: Precipitation from Aqueous Solution

This protocol is based on the metathesis reaction used for preparing various metal carboxylates.[2]

Materials:

  • Undec-10-enoic acid (C₁₁H₂₀O₂)

  • Sodium hydroxide (NaOH)

  • Lead(II) nitrate (Pb(NO₃)₂) or Lead(II) acetate (Pb(CH₃COO)₂)

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of Sodium Undec-10-enoate:

    • Dissolve undec-10-enoic acid in ethanol in a beaker.

    • In a separate beaker, prepare a stoichiometric equivalent aqueous solution of sodium hydroxide.

    • Slowly add the sodium hydroxide solution to the undec-10-enoic acid solution while stirring. This will form sodium undec-10-enoate.

  • Precipitation of this compound:

    • Prepare an aqueous solution of lead(II) nitrate or lead(II) acetate.

    • While stirring the sodium undec-10-enoate solution, slowly add the lead(II) salt solution. A white precipitate of this compound will form immediately.

    • Continue stirring for a period (e.g., 30 minutes) to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the precipitate several times with deionized water to remove any soluble inorganic salts (e.g., sodium nitrate).

    • Wash the precipitate with ethanol to remove any unreacted organic precursors.

    • Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid decomposition.

Quantitative Data

PropertyLead StearateLead PalmitateLead OleateExpected for this compound
Molecular Formula C₃₆H₇₀O₄PbC₃₂H₆₂O₄PbC₃₆H₆₆O₄PbC₂₂H₃₈O₄Pb
Molar Mass ( g/mol ) 774.14725.99770.10573.78
Melting Point (°C) 115.7[1]~112-125Not well-defined, often a pasteExpected to be a low-melting solid or waxy substance
Appearance White powder[1]White powderWhite to yellowish pasteWhite to off-white solid/powder
Solubility Slightly soluble in water, soluble in hot ethanol[1]Insoluble in waterInsoluble in waterInsoluble in water, likely soluble in nonpolar organic solvents
Typical Yield High (often quantitative in precipitation)High (often quantitative in precipitation)High (often quantitative in precipitation)Expected to be high, especially via the precipitation method

Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway cluster_product Product UDA Undec-10-enoic Acid (C11H20O2) Product This compound ((C11H19O2)2Pb) UDA->Product 2 equivalents Pb_source Lead(II) Source (e.g., PbO, Pb(OAc)2) Pb_source->Product 1 equivalent

Caption: Logical relationship of precursors to the final product in the synthesis of this compound.

Experimental Workflow: Precipitation Method

Precipitation_Workflow A Dissolve Undec-10-enoic Acid in Ethanol C Mix to form Sodium Undec-10-enoate A->C B Prepare Aqueous NaOH Solution B->C E Add Lead(II) Nitrate Solution to Sodium Undec-10-enoate C->E D Prepare Aqueous Lead(II) Nitrate Solution D->E F Precipitation of This compound E->F G Vacuum Filtration F->G H Wash with Deionized Water and Ethanol G->H I Dry in Vacuum Oven H->I Final_Product Final Product I->Final_Product

References

The Pivotal Role of Lead Carboxylates in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Lead carboxylates, a versatile class of organometallic compounds, are integral to the advancement of various fields within materials science. Their unique chemical properties, including diverse coordination modes and tunable reactivity, have positioned them as critical components in the development of high-performance materials. This technical guide provides an in-depth exploration of the applications of lead carboxylates, focusing on their use as precursors in perovskite solar cells, as thermal stabilizers in polyvinyl chloride (PVC), and in the burgeoning field of chemical sensors. Detailed experimental protocols, quantitative performance data, and visual representations of key processes are presented to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Lead Carboxylates as Precursors for Perovskite Solar Cells

Lead carboxylates, particularly lead acetate (Pb(OAc)₂), have emerged as highly effective precursors for the synthesis of lead halide perovskite thin films, the active layer in a new generation of highly efficient solar cells.[1][2] The choice of the lead precursor significantly influences the structural properties and, consequently, the performance and stability of the resulting perovskite solar cells (PSCs).[1]

Influence of Lead Carboxylate Precursors on Perovskite Solar Cell Performance

The use of lead acetate offers several advantages over traditional lead halide precursors, such as lead(II) iodide (PbI₂) and lead(II) chloride (PbCl₂). Its high solubility in common organic solvents allows for the formation of uniform and high-quality perovskite films, which is crucial for achieving high power conversion efficiencies (PCE).[3] Research has shown that PSCs fabricated using a lead acetate-based precursor can achieve efficiencies comparable to or even exceeding those made with conventional precursors.[2][4] Furthermore, the incorporation of other lead sources, like lead chloride, into a lead acetate-based precursor solution can enhance the grain size and crystallinity of the perovskite film, leading to a reduction in non-radiative recombination and improved open-circuit voltage (Voc).[4]

Lead Precursor(s)Power Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF)Reference
Pb(OAc)₂Comparable to PbCl₂---[2]
Pb(OAc)₂ with PbCl₂19.31.22--[4]
Pb(OAc)₂ (for modules)18.8 (10 cm² aperture)---[5]
Pb(OAc)₂ (multi-cycle)> 17> 1.0--[6]
Experimental Protocol: Fabrication of Perovskite Solar Cells using a Lead Acetate Precursor

This protocol describes a two-step method for the fabrication of a methylammonium lead iodide (MAPI) perovskite solar cell using a lead acetate precursor.

Step 1: Lead Acetate Thin Film Deposition

  • Prepare a 0.63 M lead acetate solution by dissolving Pb(OAc)₂·3H₂O in a mixture of 9.8 mL of methanol and 0.1 mL of concentrated acetic acid.[3]

  • Activate a glass substrate with a transparent conductive oxide (e.g., FTO or ITO) by plasma treatment.

  • Deposit a uniform thin film of the lead acetate solution onto the substrate using a dip-coating method.[3] The thickness of the film can be controlled by adjusting the concentration of the precursor solution.[3]

  • Dry the lead acetate film under low relative humidity (<1%) to prevent hydroxylation reactions.[3]

Step 2: Conversion to Methylammonium Lead Iodide (MAPI)

  • Prepare a 12 mg/mL solution of methylammonium iodide (MAI) in a suitable solvent.[7]

  • Immerse the dried lead acetate film into the MAI solution to convert it into a MAPI perovskite film.[7] The surface coverage of the MAPI film can be optimized by adjusting the MAI concentration.[7]

  • Anneal the perovskite film at a low temperature (e.g., 90°C) for a short duration (e.g., 60 seconds) to promote crystallization.[6]

  • Complete the solar cell device by depositing a hole-transport layer (e.g., Spiro-OMeTAD) and a metal back contact (e.g., gold or silver).

Perovskite_Fabrication_Workflow cluster_step1 Step 1: Pb(OAc)₂ Film Deposition cluster_step2 Step 2: Conversion to MAPI A Prepare 0.63 M Pb(OAc)₂ Solution C Dip-Coat Pb(OAc)₂ Film A->C B Plasma-Activate Substrate B->C D Dry Film (<1% RH) C->D F Immerse Film in MAI Solution D->F Converted Film E Prepare 12 mg/mL MAI Solution E->F G Anneal at 90°C for 60s F->G H Deposit Hole-Transport Layer & Metal Contact G->H

Fabrication workflow for perovskite solar cells using a lead acetate precursor.

Lead Carboxylates as Thermal Stabilizers for Polyvinyl Chloride (PVC)

Lead carboxylates, such as lead stearate, have a long history of use as highly effective thermal stabilizers for polyvinyl chloride (PVC).[8][9] PVC is inherently thermally unstable at processing temperatures (170-180°C) and undergoes dehydrochlorination, leading to discoloration and a loss of mechanical properties.[10][11] Lead-based stabilizers are known for providing excellent long-term heat and light stability, good electrical insulation properties, and a wide processing range.[9][12]

Mechanism of PVC Stabilization by Lead Carboxylates

The primary mechanism by which lead carboxylates stabilize PVC involves the scavenging of hydrogen chloride (HCl) gas that is released during the thermal degradation of the polymer.[8] This neutralization of HCl prevents its autocatalytic effect on further PVC degradation.[13] The reaction between the lead carboxylate (e.g., lead stearate, Pb(C₁₇H₃₅COO)₂) and HCl forms lead chloride (PbCl₂) and stearic acid. The formed PbCl₂ is thermally stable and does not promote further degradation.[8] Additionally, it is believed that lead carboxylates can react with and replace labile chlorine atoms within the PVC structure, further inhibiting the initiation of dehydrochlorination.[8]

PVC_Stabilization_Mechanism PVC PVC Chain HCl HCl (gas) PVC->HCl releases DegradedPVC Degraded PVC (Polyene Formation) PVC->DegradedPVC leads to Heat Heat (Processing) Heat->PVC causes HCl->PVC autocatalyzes degradation PbCl2 Lead Chloride (PbCl₂) HCl->PbCl2 forms StearicAcid Stearic Acid HCl->StearicAcid forms LeadStearate Lead Stearate (Pb(C₁₇H₃₅COO)₂) LeadStearate->HCl scavenges LeadStearate->PbCl2 forms LeadStearate->StearicAcid forms

Mechanism of PVC thermal stabilization by lead stearate.
Quantitative Analysis of Thermal Stability

The effectiveness of lead carboxylate stabilizers can be quantified by measuring the thermal degradation kinetics of the stabilized PVC. Thermogravimetric analysis (TGA) is a common technique used to determine the temperature at which significant weight loss (due to dehydrochlorination) occurs. An increase in the activation energy of degradation for stabilized PVC compared to unstabilized PVC indicates improved thermal stability.

PVC FormulationActivation Energy (kJ/mol)Temperature for 2.7% Mass Loss (°C)Reference
Unstabilized PVC124.4-[14]
PVC + Ca/Zn Palmate128.8 - 167.2-[14]
PVC + Ca soap-263.5[13]
PVC + Al soap-265.7[13]
Experimental Protocol: Synthesis of Lead Stearate

This protocol describes the synthesis of lead stearate via a melting method.

  • Add stearic acid to a reactor and heat it to 105°C until it is completely melted.[15]

  • While stirring, add acetic acid to the molten stearic acid, maintaining the temperature between 90°C and 105°C.[15]

  • Gradually add lead(II) oxide to the mixture. The reaction temperature should be maintained between 105°C and 135°C for 45 to 120 minutes.[15]

  • After the reaction is complete, the molten lead stearate is cooled to obtain the solid product.

Applications of Lead Carboxylates in Chemical Sensors

While the use of lead carboxylates in the active sensing element of chemical sensors is a less developed area of research, the principles of coordination chemistry suggest their potential. The ability of the carboxylate group to bind with various metal ions could be exploited for the development of selective sensors. For instance, carboxyl-functionalized multi-walled carbon nanotubes have been utilized for the selective detection of lead ions (Pb²⁺) in aqueous solutions.[16] Although not a direct application of a lead carboxylate compound as the sensor, this demonstrates the affinity of carboxylate groups for lead ions, which is the foundational interaction in the formation of lead carboxylates.

Performance of a Carboxyl-Functionalized Sensor for Lead Ion Detection

The performance of a sensor is characterized by several key metrics, including its limit of detection (LOD), linear dynamic range, and selectivity.

Sensor MaterialAnalyteLimit of Detection (LOD)Linear RangeSelectivityReference
Carboxyl-functionalized MWCNTsPb²⁺-0-85.0 mgL⁻¹High for Pb²⁺ over other metal ions[16]
ZIF-67/rGO CompositePb²⁺5 ppb5-100 ppbGood[17]
CQDs@ZIF-8Pb²⁺0.04 nM1 nM - 1 µMExcellent[18]
Clay/Carbon/AAAPTS modified CPEPb²⁺1.1 ppb2.0 - 100.0 ppbGood[19]
Experimental Workflow: Lead Ion Detection Using a Carboxyl-Functionalized Material

The following workflow outlines the general steps involved in using a carboxyl-functionalized material for the detection of lead ions in a water sample.

Sensor_Workflow A Prepare Water Sample (Adjust pH to 5.0) B Introduce Carboxyl-Functionalized Sensor Material (e.g., f-MWCNTs) A->B C Allow for Adsorption of Pb²⁺ Ions B->C D Separate Sensor Material from Solution C->D E Analyze Pb²⁺ Concentration (e.g., ICP-OES) D->E

Workflow for the detection of lead ions using a carboxyl-functionalized sensor material.

Conclusion

Lead carboxylates are a cornerstone in the development of advanced materials, with significant contributions to the fields of renewable energy and polymer science. Their role as versatile precursors for high-efficiency perovskite solar cells and as robust thermal stabilizers for PVC underscores their industrial and scientific importance. While their direct application in chemical sensors is an emerging area, the underlying coordination chemistry holds promise for future innovations. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals, fostering further exploration and application of these remarkable compounds.

References

background research on undecylenic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Undecylenic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction

Undecylenic acid, also known as 10-undecenoic acid, is an eleven-carbon monounsaturated fatty acid derived from the pyrolysis of ricinoleic acid from castor oil.[1][2][3][4] It is a bifunctional compound with a terminal double bond and a carboxylic acid group, making it a versatile precursor for various derivatives.[2][3][5] While its most well-known application is as a topical antifungal agent for skin infections like athlete's foot and ringworm, recent research has unveiled a broader spectrum of biological activities, including anticancer and antibacterial properties, positioning its derivatives as promising candidates for drug development.[2][6][7][8][9][10][11][12] This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of various undecylenic acid derivatives.

Synthesis of Undecylenic Acid Derivatives

The dual functionality of undecylenic acid allows for a wide range of chemical modifications to produce various derivatives, including esters, amides, and heterocyclic compounds.

Esterification

Undecylenic acid can be readily esterified. For instance, methyl undecenoate is synthesized by refluxing undecylenic acid in methanol with a sulfuric acid catalyst.[1] This methyl ester can then serve as a starting material for further derivatization.[1] Another example is the synthesis of lactose undecylenate, which involves a two-step enzymatic and chemical process.[13]

Amide Synthesis

Amides of undecylenic acid can be prepared by reacting the acid with an amine.[14][15] For example, N,N-dibutylundecenamide (DBUA) has been synthesized and evaluated for its antibacterial properties.[16] The synthesis of undecenoic acid-amino acid-based hybrid molecules involves a multi-step process starting with the epoxidation of methyl undecenoate, followed by ring-opening with an amino acid methyl ester.[1]

Biological Activities and Therapeutic Potential

Antifungal Activity

Undecylenic acid and its salts, such as zinc undecylenate, are well-established topical antifungal agents.[3][5][6][7] Their mechanism of action against fungi, particularly Candida albicans, is multifaceted.

  • Inhibition of Biofilm Formation : Undecylenic acid effectively inhibits the formation of C. albicans biofilms at concentrations above 3 mM.[3][17][18]

  • Morphogenesis Inhibition : It prevents the morphological transition of C. albicans from its yeast form to the more virulent hyphal form at concentrations above 4 mM.[2][3][17][18] This is a critical factor in its antifungal efficacy as hyphal growth is associated with active infection.[17][18]

  • Gene Expression Modulation : The acid downregulates the transcription of hyphal formation-related genes, such as HWP1, and genes encoding hydrolytic enzymes like secreted aspartic proteases, lipases, and phospholipases.[3][17][18]

  • Cell Membrane Disruption : It is proposed that undecylenic acid interacts with nonspecific components of the fungal cell membrane, potentially altering cytoplasmic pH by transporting protons across the membrane.[5]

A systematic review of topical antifungal treatments found that undecenoic acid is an efficacious and cost-effective option for fungal skin infections.[19]

Anticancer Activity

Recent studies have highlighted the potential of undecylenic acid derivatives as anticancer agents. A novel formulation of undecylenic acid with L-arginine, known as GS-1, has been shown to induce apoptosis in tumor cells.[10][20][21]

  • Mechanism of Action : GS-1 induces caspase-dependent apoptosis, characterized by a reduction in mitochondrial membrane potential.[10][20][21] The study also identified Fatty Acid Transport Protein 2 (FATP2) as being involved in the uptake of the compound into cancer cells.[10][20][21]

  • Intracellular Localization : GS-1 was observed to localize to intracellular lipid droplets; however, unlike in other contexts where lipid droplets can be protective, they did not shield the cancer cells from GS-1-induced cytotoxicity.[10][20][21]

Furthermore, sulfated derivatives of undecenoic acid-amino acid hybrids have demonstrated promising cytotoxicity against the DU145 prostate cancer cell line.[1]

Antibacterial Activity

Undecylenic acid and its amide derivatives have also been investigated for their antibacterial properties, including against antibiotic-resistant strains.

  • Activity Spectrum : Undecylenic acid and its tertiary amide N,N-dibutylundecenamide (DBUA) have shown in vitro activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, including resistant strains.[16]

  • Potential Target : Molecular docking studies suggest that methionine aminopeptidase (MAP) could be a potential biotarget for these compounds, with binding energies indicating a strong interaction.[16]

Agricultural Applications

Undecylenic acid is utilized in agriculture as a natural and potent fungicide and bactericide.[22] It can be used in formulations to control a variety of plant pests and diseases, including blast, leaf spot, powdery mildew, and blight on crops such as paddy, tomato, and grapes.[22]

Quantitative Data

The following tables summarize key quantitative data regarding the biological activities of undecylenic acid and its derivatives.

Compound/DerivativeFungal SpeciesActivityConcentration/MICReference
Undecylenic AcidCandida albicansBiofilm Inhibition> 3 mM[3][17][18]
Undecylenic AcidCandida albicansHyphal Growth Inhibition> 4 mM[3][17][18]
Lactose UndecylenateTrichophyton rubrum F2AntifungalMIC 512 µg/mL[13]
Lactose UndecylenateCandida albicans ATCC 10231AntifungalMIC 512 µg/mL[13]
Undecylenic Acid (UA)Candida albicansCell Growth InhibitionVaries (0.0125% to 0.4%)[23]
PMMA-UA Composites (≥6%)Candida albicansReduction of sessile cells>90%[23]
Compound/DerivativeCell LineActivityResultReference
Sulfated undecenoic acid-amino acid derivativesDU145 (Prostate Cancer)CytotoxicityPromising[1]
GS-1 (Undecylenic acid + L-Arginine)Various Tumor CellsPro-apoptoticConcentration-dependent cell death[10][20][21]
Compound/DerivativeBacterial SpeciesActivityConcentrationReference
Undecylenic Acid (UA)E. coli & S. aureus (incl. resistant)Antibacterial2.5 and 5.0 µM[16]
N,N-dibutylundecenamide (DBUA)E. coli & S. aureus (incl. resistant)Antibacterial2.5 and 5.0 µM[16]

Experimental Protocols

Synthesis of Undecenoic Acid-Amino Acid Hybrid Molecules

This protocol is based on the synthesis described by Prasad et al.[1]

  • Esterification of Undecylenic Acid : Undecylenic acid is dissolved in 2% sulfuric acid in methanol and refluxed at 65°C for 2 hours. The product, methyl undecenoate, is concentrated and extracted with ethyl acetate.

  • Epoxidation : The methyl undecenoate is then epoxidized using m-chloroperbenzoic acid to yield epoxy methyl undecenoate.

  • Epoxy Ring Opening : The epoxy ring is opened by reacting with the amino group of various amino acid methyl esters (e.g., valine, tyrosine, phenylalanine) to yield the corresponding fatty amino ester derivatives.

  • Sulfation : The hydroxyl group in the resulting derivatives is sulfated using chlorosulfonic acid to produce the final sulfated sodium salts.

Antifungal Biofilm Inhibition Assay

This is a general protocol based on the study by Shi et al.[17][18]

  • Strain Preparation : Candida albicans strains are grown in a suitable broth medium.

  • Biofilm Formation : A standardized cell suspension is added to the wells of a microtiter plate and incubated to allow for biofilm formation.

  • Treatment : Varying concentrations of undecylenic acid (e.g., 0-5 mM) are added to the wells.

  • Incubation : The plates are incubated to allow the treatment to take effect.

  • Quantification : Non-adherent cells are washed away. The remaining biofilm can be quantified using methods such as crystal violet staining or by measuring metabolic activity (e.g., XTT reduction assay).

  • Microscopy : Biofilms can be visualized using light microscopy or scanning electron microscopy (SEM) to observe morphological changes.

In Vitro Anticancer Activity Assay (GS-1)

This protocol is based on the methodology used in the study of GS-1.[10][20][21]

  • Cell Culture : Tumor cell lines are cultured in appropriate media and conditions.

  • Treatment : Cells are treated with various concentrations of GS-1 (undecylenic acid compounded with L-Arginine).

  • Cell Viability Assay : Cell viability is assessed using a standard method like the MTT assay to determine the concentration-dependent cytotoxicity.

  • Apoptosis Analysis :

    • Caspase Activity : Caspase-3/7 activity is measured using a luminescent or fluorescent assay to confirm caspase-dependent apoptosis.

    • Mitochondrial Membrane Potential : A fluorescent probe (e.g., TMRE) is used to measure changes in mitochondrial membrane potential, a hallmark of apoptosis.

  • Cellular Uptake and Localization :

    • FATP2 Inhibition : The role of FATP2 in uptake can be investigated using inhibitors of the transporter.

    • Lipid Droplet Staining : A fluorescent dye that stains neutral lipids (e.g., BODIPY 493/503) can be used to visualize the localization of the compound in lipid droplets via fluorescence microscopy.

Visualizations

Synthesis_of_Undecenoic_Acid_Amino_Acid_Derivatives UA Undecylenic Acid MU Methyl Undecenoate UA->MU H2SO4, Methanol EMU Epoxy Methyl Undecenoate MU->EMU m-CPBA FAA Fatty Amino Ester Derivative EMU->FAA Amino Acid Methyl Ester SFAA Sulfated Derivative FAA->SFAA Chlorosulfonic Acid

Caption: Synthesis workflow for undecenoic acid-amino acid derivatives.

Anticancer_Mechanism_of_GS1 GS1_ext GS-1 (extracellular) FATP2 FATP2 Transporter GS1_ext->FATP2 Uptake GS1_int GS-1 (intracellular) FATP2->GS1_int Mito Mitochondrion GS1_int->Mito ↓ Membrane Potential Caspases Caspase Activation Mito->Caspases Initiation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway for GS-1-induced apoptosis in tumor cells.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis prep_strain Prepare Fungal Strain Suspension prep_plate Add Suspension to Microtiter Plate prep_strain->prep_plate add_ua Add Undecylenic Acid (Varying Concentrations) prep_plate->add_ua incubate Incubate to Allow Biofilm Formation add_ua->incubate wash Wash to Remove Non-adherent Cells incubate->wash quantify Quantify Biofilm (e.g., Crystal Violet) wash->quantify visualize Visualize Morphology (e.g., SEM) wash->visualize

Caption: Experimental workflow for an antifungal biofilm inhibition assay.

Conclusion

Undecylenic acid and its derivatives represent a versatile class of compounds with significant therapeutic potential beyond their traditional use in dermatology. The ability to synthesize a wide array of derivatives allows for the fine-tuning of their biological activities. The emerging evidence of their anticancer and antibacterial properties, including efficacy against resistant strains, opens new avenues for drug discovery and development. Further research is warranted to fully elucidate the mechanisms of action of these derivatives, optimize their therapeutic indices, and explore their potential in combination therapies. The renewable origin of undecylenic acid from castor oil also adds to its appeal as a sustainable resource for the pharmaceutical and chemical industries.[24]

References

Methodological & Application

Application Notes and Protocols for Lead Carboxylates in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on "Lead Diundec-10-enoate": Extensive literature searches did not yield any specific information, research articles, or established protocols on the use of "this compound" in the context of perovskite solar cells. This suggests that it is not a commonly utilized or reported compound in this field. However, other lead carboxylates, such as lead acetate, have been successfully employed as precursors for the fabrication of high-performance and stable perovskite solar cells. This document provides detailed application notes and protocols for lead acetate as a representative lead carboxylate, which may serve as a valuable reference for researchers interested in exploring similar long-chain lead carboxylate compounds.

Introduction to Lead Acetate in Perovskite Solar Cell Fabrication

The use of non-halide lead sources, particularly lead acetate (Pb(CH₃COO)₂), has emerged as a promising alternative to the commonly used lead halides (e.g., lead iodide) for the synthesis of perovskite thin films.[1][2] Lead acetate offers several advantages, including its ability to produce smooth, high-quality perovskite films with fewer defects.[1] The crystallization process of the perovskite film can be more easily controlled, in part due to the facile removal of the acetate byproduct during the annealing process.[2] This approach has been successfully used to fabricate stable and efficient formamidinium-caesium mixed-cation perovskite solar cells, demonstrating its potential for large-scale manufacturing.[1][2]

Data Presentation

The use of lead acetate as a precursor has led to the fabrication of highly efficient and stable perovskite solar cells. The performance metrics of these devices are summarized in the table below.

Precursor SystemDevice StructurePower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current Density (Jsc)Fill Factor (FF)StabilityReference
Lead Acetate-based Formamidinium-Caesium PerovskiteFTO/TiO₂/Perovskite/spiro-OMeTAD/Ag21.0%Not SpecifiedNot SpecifiedNot SpecifiedNo efficiency loss after 3,300 hours at 65°C[1][2]
Lead Acetate-based Formamidinium-Caesium Perovskite Mini-ModuleNot Specified18.8%Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[1][2]
Lead Acetate-based Methylammonium Lead Iodide Perovskite with Solvent Vapor AnnealingFTO/TiO₂/Perovskite/spiro-OMeTAD/Ag13.71%Not SpecifiedNot SpecifiedNot SpecifiedNegligible hysteresis[3]

Experimental Protocols

The following protocols are based on methodologies reported for the fabrication of perovskite solar cells using a lead acetate precursor.

Protocol 1: Preparation of Lead Acetate-Based Perovskite Precursor Solution

This protocol describes the preparation of a precursor solution for formamidinium-caesium lead perovskite films.

Materials:

  • Lead Acetate (Pb(OAc)₂)

  • Formamidinium Iodide (FAI)

  • Caesium Iodide (CsI)

  • Ammonium Iodide (NH₄I)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • Prepare the desired molar concentrations of Pb(OAc)₂, FAI, CsI, and NH₄I in a mixed solvent of DMF and DMSO. The exact ratios will depend on the target perovskite composition.

  • Dissolve the precursor components in the solvent mixture by stirring at room temperature until a clear solution is obtained.

  • Filter the precursor solution through a 0.22 µm PTFE syringe filter before use to remove any particulate impurities.

Protocol 2: Fabrication of Perovskite Solar Cells via Single-Step Blade Coating

This protocol details the fabrication of a planar perovskite solar cell using the lead acetate-based precursor.

Equipment:

  • Spin coater or blade coater

  • Hotplate

  • Thermal evaporator

Procedure:

  • Substrate Preparation:

    • Clean FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes prior to depositing the subsequent layers.

  • Deposition of Electron Transport Layer (ETL):

    • Deposit a compact layer of TiO₂ onto the FTO substrate using a method such as spin coating or spray pyrolysis, followed by annealing at an appropriate temperature.

  • Perovskite Film Deposition (Blade Coating):

    • This step should be performed in an ambient laboratory environment.[2]

    • Dispense a controlled volume of the lead acetate-based perovskite precursor solution onto the TiO₂-coated substrate.

    • Use a blade coater to spread the solution evenly across the substrate at a constant speed to form a uniform wet film.

  • Annealing:

    • Transfer the substrate to a hotplate and anneal at a specific temperature and duration to facilitate the removal of acetate and promote the crystallization of the perovskite film. The use of NH₄⁺ as a volatile cation aids in driving off the acetate during this step.[2]

  • Deposition of Hole Transport Layer (HTL):

    • Deposit a layer of spiro-OMeTAD solution (containing additives like Li-TFSI and tBP) onto the perovskite film via spin coating.

  • Deposition of Metal Electrode:

    • Finally, deposit a metal back contact (e.g., silver or gold) of approximately 80-100 nm thickness via thermal evaporation to complete the device.

Visualizations

experimental_workflow cluster_processing Processing Steps sub_clean FTO Substrate Cleaning uv_ozone UV-Ozone Treatment sub_clean->uv_ozone etl_dep ETL (TiO₂) Deposition uv_ozone->etl_dep perovskite_dep Perovskite Blade Coating etl_dep->perovskite_dep htl_dep HTL (spiro-OMeTAD) Deposition perovskite_dep->htl_dep annealing Annealing perovskite_dep->annealing metal_dep Metal Electrode Evaporation htl_dep->metal_dep annealing->htl_dep

Caption: Experimental workflow for perovskite solar cell fabrication.

passivation_mechanism cluster_precursor Precursor Solution cluster_film Film Formation & Annealing pb_acetate Lead Acetate (Pb(OAc)₂) wet_film Wet Perovskite Precursor Film pb_acetate->wet_film fa_cs_halides FA⁺/Cs⁺ Halides fa_cs_halides->wet_film anneal Thermal Annealing wet_film->anneal perovskite_film High-Quality Perovskite Film (Fewer Defects) anneal->perovskite_film byproduct Volatile Acetate Byproduct (Removed) anneal->byproduct

References

Application Notes and Protocols: Lead Diundec-10-enoate as a Lead Precursor

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Following a comprehensive literature search, no specific data, application notes, or established protocols were found for the use of lead diundec-10-enoate as a lead precursor in perovskite synthesis or any other application. The information presented below is therefore a generalized guide based on the use of other lead carboxylate precursors, such as lead acetate, in the fabrication of lead halide perovskites. The protocols and data are hypothetical and should be adapted and optimized by researchers.

Introduction to Lead Carboxylate Precursors in Perovskite Synthesis

Lead (II) salts with carboxylate anions are a class of precursors used in the solution-based synthesis of lead halide perovskites for optoelectronic applications, including solar cells and light-emitting diodes. While lead halides like lead (II) iodide (PbI₂) and lead (II) bromide (PbBr₂) are most common, lead carboxylates such as lead (II) acetate (Pb(OAc)₂) offer alternative routes for perovskite formation. The choice of the lead precursor can significantly influence the crystallization kinetics, morphology, and ultimately the performance and stability of the resulting perovskite films.

The use of a long-chain carboxylate ligand, such as undec-10-enoate, could potentially offer several advantages:

  • Improved Solubility: The long aliphatic chain may enhance the solubility of the lead salt in non-polar solvents commonly used in perovskite precursor solutions.

  • Colloidal Stabilization: The carboxylate ligand can act as a capping agent, passivating the surface of perovskite nanocrystals and improving their stability.

  • Control over Crystallization: The coordination of the carboxylate to the lead ion can modulate the reaction rate with halide precursors, offering a handle to control crystal growth and film morphology.

Hypothetical Synthesis of this compound

A plausible method for the synthesis of this compound would be a reaction between a soluble lead (II) salt, such as lead (II) nitrate or lead (II) acetate, and undec-10-enoic acid or its corresponding sodium salt.

Reaction Scheme:

Pb(NO₃)₂ (aq) + 2 CH₂=CH(CH₂)₈COOH (in ethanol) → Pb(OOC(CH₂)₈CH=CH₂)₂ (s) + 2 HNO₃ (aq)

Experimental Protocol: Synthesis of this compound

  • Dissolution of Reactants:

    • Dissolve 1 equivalent of lead (II) nitrate in a minimal amount of deionized water.

    • In a separate flask, dissolve 2.2 equivalents of undec-10-enoic acid in ethanol.

  • Reaction:

    • Slowly add the lead nitrate solution to the undec-10-enoic acid solution while stirring vigorously at room temperature.

    • A white precipitate of this compound should form immediately.

  • Isolation and Purification:

    • Continue stirring for 1-2 hours to ensure complete reaction.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with deionized water to remove any unreacted lead nitrate and nitric acid by-product.

    • Wash with ethanol to remove excess undec-10-enoic acid. .

    • Dry the final product under vacuum at a mild temperature (e.g., 60 °C) overnight.

Characterization: The resulting white powder should be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of the carboxylate group and the absence of nitric acid, and Thermogravimetric Analysis (TGA) to determine its thermal stability.

Application in Perovskite Synthesis: A Generalized Protocol

This compound could potentially be used in a one-step or two-step deposition method for forming perovskite films. Below is a generalized one-step protocol for the formation of a methylammonium lead iodide (MAPbI₃) perovskite.

Table 1: Precursor Solution Composition (Hypothetical)

ComponentMolarity (M)Volume (µL)
This compound1.21000
Methylammonium Iodide (MAI)1.21000
Solvent System
Dimethylformamide (DMF)-700
Dimethyl Sulfoxide (DMSO)-300

Experimental Protocol: MAPbI₃ Thin Film Deposition

  • Substrate Preparation:

    • Clean substrates (e.g., FTO-coated glass) sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each.

    • Treat the substrates with UV-Ozone for 15 minutes prior to deposition of the electron transport layer (e.g., TiO₂).

  • Precursor Solution Preparation:

    • Dissolve this compound and methylammonium iodide (MAI) in the DMF:DMSO solvent mixture according to the concentrations in Table 1.

    • Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.

    • Filter the precursor solution through a 0.22 µm PTFE filter before use.

  • Spin Coating:

    • Transfer the prepared substrate into a nitrogen-filled glovebox.

    • Dispense a sufficient amount of the perovskite precursor solution onto the substrate.

    • Spin coat the solution using a two-step program (e.g., 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds).

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

  • Annealing:

    • Immediately transfer the substrate onto a hotplate and anneal at a specified temperature (e.g., 100 °C) for a designated time (e.g., 10-30 minutes). The optimal annealing temperature and time will need to be determined experimentally.

  • Characterization:

    • The resulting perovskite film should be characterized for its crystal structure (X-ray Diffraction), morphology (Scanning Electron Microscopy), and optical properties (UV-Vis Absorption and Photoluminescence Spectroscopy).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a perovskite film using a generic lead carboxylate precursor.

Perovskite_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_film Perovskite Film Fabrication Pb_salt Lead(II) Salt (e.g., Pb(NO₃)₂) Reaction Reaction & Precipitation Pb_salt->Reaction Carboxylic_acid Undec-10-enoic Acid Carboxylic_acid->Reaction Precursor This compound Reaction->Precursor Precursor_sol Prepare Precursor Solution Precursor->Precursor_sol Spin_coat Spin Coating Precursor_sol->Spin_coat Anneal Annealing Spin_coat->Anneal Perovskite_film Perovskite Film Anneal->Perovskite_film

Caption: Workflow for perovskite film synthesis using a lead carboxylate precursor.

Potential Signaling Pathway in Perovskite Crystallization

The undec-10-enoate ligand can influence the crystallization pathway by coordinating with lead ions in solution, thereby affecting the nucleation and growth of the perovskite crystals.

Crystallization_Pathway Pb_precursor Pb(Undec-10-enoate)₂ Solvated_ions Solvated Pb²⁺, I⁻, MA⁺ + Undec-10-enoate Ligands Pb_precursor->Solvated_ions Dissolution MAI Methylammonium Iodide MAI->Solvated_ions Dissolution Nucleation Nucleation Solvated_ions->Nucleation Supersaturation Crystal_growth Crystal Growth Nucleation->Crystal_growth Perovskite_film MAPbI₃ Perovskite Film Crystal_growth->Perovskite_film

Caption: Influence of lead carboxylate on the perovskite crystallization pathway.

Disclaimer: The information provided is for research and development purposes only. All experiments should be conducted in accordance with appropriate safety protocols, including the use of personal protective equipment, as lead compounds are toxic. The hypothetical protocols will require significant optimization for successful implementation.

Application Notes and Protocols: Preparation of Lead(II) diundec-10-enoate Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lead(II) diundec-10-enoate is a lead salt of undec-10-enoic acid. Like other long-chain lead carboxylates (also known as lead soaps), it is expected to be a solid material with low solubility in water but soluble in various non-polar organic solvents, with solubility increasing significantly with temperature[1]. Long-chain lead carboxylates with nine or more carbon atoms typically exhibit a "holodirected" coordination geometry, forming stable, polymeric structures[2][3].

Potential applications for such compounds are found in materials science, for example, as stabilizers in polymers or as precursors in the synthesis of lead-containing nanocrystals[4][5]. While undec-10-enoic acid and its other salts have applications in various fields, the specific utility of Lead(II) diundec-10-enoate in drug development is not established in the literature.

Extreme Caution: All lead compounds are highly toxic. They are cumulative poisons and can cause severe health damage, including neurological and reproductive harm. Always handle lead compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

Data Presentation: Reactant and Product Properties

The following tables summarize the key properties of the reactants and the expected product.

Table 1: Reactant Properties

CompoundFormulaMolar Mass ( g/mol )AppearanceKey Hazards
Undec-10-enoic AcidC₁₁H₂₀O₂184.28Colorless liquid or solidSkin/eye irritant
Lead(II) NitratePb(NO₃)₂331.2White crystalline solidOxidizer, Acutely Toxic, Health Hazard, Environmental Hazard
Lead(II) Acetate TrihydratePb(C₂H₃O₂)₂·3H₂O379.33White crystals or powderAcutely Toxic, Health Hazard, Environmental Hazard
Sodium HydroxideNaOH40.00White solidCorrosive
EthanolC₂H₅OH46.07Colorless liquidFlammable, Irritant

Table 2: Predicted Product Properties - Lead(II) diundec-10-enoate

PropertyValueSource/Justification
Formula Pb(C₁₁H₁₉O₂)₂Based on Lead(II) and undec-10-enoate ions.
Molar Mass 573.84 g/mol Calculated from the chemical formula.
Appearance White to off-white solidTypical appearance of lead carboxylates.
Water Solubility InsolubleLong-chain lead carboxylates are virtually insoluble in water[1].
Organic Solvent Solubility Soluble in non-polar organic solvents (e.g., ether, toluene, warm alcohols)Solubility is expected to increase with temperature[6].

Experimental Protocols

Two primary methods for the synthesis of lead carboxylates are presented below: a precipitation method and a direct reaction with lead oxide. The precipitation method is generally preferred for laboratory-scale synthesis to ensure purity.

Protocol 1: Synthesis by Precipitation

This protocol is adapted from a general method for synthesizing lead(II) carboxylates[2]. It involves the reaction of a soluble lead salt with the sodium salt of the carboxylic acid.

Step 1: Preparation of Sodium undec-10-enoate

  • In a 250 mL beaker, dissolve 3.69 g (20.0 mmol) of undec-10-enoic acid in 100 mL of ethanol.

  • In a separate beaker, dissolve 0.80 g (20.0 mmol) of sodium hydroxide in 50 mL of distilled water.

  • Slowly add the sodium hydroxide solution to the ethanolic solution of undec-10-enoic acid while stirring. This forms a solution of sodium undec-10-enoate.

Step 2: Precipitation of Lead(II) diundec-10-enoate

  • In a 500 mL beaker, dissolve 3.31 g (10.0 mmol) of lead(II) nitrate in 100 mL of distilled water.

  • Warm both the sodium undec-10-enoate solution and the lead(II) nitrate solution to approximately 60-80°C.

  • Slowly add the warm lead(II) nitrate solution to the warm sodium undec-10-enoate solution with vigorous stirring. A white precipitate of Lead(II) diundec-10-enoate will form immediately.

  • Continue stirring the mixture at 60-80°C for 20-30 minutes to ensure the reaction is complete[2].

Step 3: Isolation and Purification

  • Allow the mixture to cool to room temperature.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate sequentially with several portions of hot distilled water (to remove unreacted salts) and then with ethanol (to remove excess carboxylic acid and aid in drying)[2].

  • Dry the resulting white solid in a vacuum oven at 50-60°C to a constant weight.

Protocol 2: Synthesis from Lead Oxide

This method is adapted from a patented industrial process and involves the direct reaction of lead monoxide with the fatty acid in an aqueous slurry[4].

  • To a 500 mL reaction flask equipped with a mechanical stirrer and a reflux condenser, add 2.23 g (10.0 mmol) of lead(II) monoxide (PbO).

  • Add 3.69 g (20.0 mmol) of undec-10-enoic acid.

  • Add 150 mL of deionized water to create a slurry.

  • Heat the mixture to 90-95°C with vigorous stirring.

  • Maintain the temperature and stirring for 2-4 hours until the reaction is complete (indicated by the disappearance of the yellow/orange lead monoxide).

  • Cool the mixture to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the product thoroughly with hot water and then with a small amount of ethanol.

  • Dry the product in a vacuum oven at 50-60°C.

Protocol 3: Preparation of a Stock Solution

Lead(II) carboxylates generally exhibit poor solubility at room temperature but dissolve in non-polar organic solvents upon heating[1].

  • Weigh the desired amount of dried Lead(II) diundec-10-enoate into a glass vial.

  • Add a suitable non-polar solvent (e.g., toluene, diethyl ether, or tetrahydrofuran).

  • Seal the vial and gently warm the mixture in a water bath with stirring until the solid dissolves. Caution: If using flammable solvents like ether, use a heating mantle with care and ensure there are no ignition sources.

  • The temperature required for dissolution depends on the desired concentration and the solvent used. Start with gentle heating and increase as necessary.

  • Allow the solution to cool to room temperature before use. Note that the compound may precipitate out of the solution upon cooling, depending on the concentration and solvent.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis of Lead(II) diundec-10-enoate using the precipitation method (Protocol 1).

G cluster_reactants Reactant Preparation cluster_synthesis Synthesis cluster_purification Purification & Isolation UDA Undec-10-enoic Acid in Ethanol NaUDA Sodium undec-10-enoate Solution UDA->NaUDA NaOH NaOH in Water NaOH->NaUDA PbNO3 Lead(II) Nitrate in Water Precipitation Precipitation (Mixing & Heating) PbNO3->Precipitation NaUDA->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with H₂O and Ethanol Filtration->Washing Drying Vacuum Drying Washing->Drying Product Pure Lead(II) diundec-10-enoate Drying->Product

Caption: Workflow for the synthesis of Lead(II) diundec-10-enoate.

Chemical Reaction Diagram

This diagram illustrates the chemical relationship in the precipitation reaction.

G r1 2 C₁₀H₁₉COOH (Undec-10-enoic Acid) p1 Pb(C₁₁H₁₉O₂)₂ (Lead(II) diundec-10-enoate) r1->p1 p2 2 HNO₃ (Nitric Acid) r1->p2 r2 Pb(NO₃)₂ (Lead(II) Nitrate) r2->p1 r2->p2

Caption: Reactants and products in the synthesis reaction.

References

Application Notes and Protocols for Spin Coating Lead Diundec-10-enoate Films

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently a lack of specific published literature on the spin coating of Lead diundec-10-enoate. The following application notes and protocols are based on general principles of spin coating for metal-organic compounds, particularly lead carboxylates, and are intended to serve as a starting point for experimental design and optimization. All work with lead compounds should be conducted with appropriate safety precautions in a well-ventilated area, such as a fume hood, and with personal protective equipment.

Application Notes

This compound is a lead salt of a long-chain unsaturated carboxylic acid. Thin films of such materials may have applications in various fields, including as precursors for the formation of lead-containing nanoparticles or thin-film semiconductors, or potentially in drug delivery systems where the controlled release of lead or the organic ligand is desired. The terminal vinyl group on the undec-10-enoate ligand offers a site for further chemical modification or polymerization.

The spin coating technique is a viable method for producing thin, uniform films of this compound from a solution. The quality of the resulting film is highly dependent on a range of parameters, including the choice of solvent, solution concentration and viscosity, spin speed, acceleration, and duration of the spin cycle. Post-deposition thermal treatment may also be employed to modify the film's structure and properties, though care must be taken to avoid thermal decomposition.

Experimental Protocols

1. Precursor Solution Preparation

The solubility of this compound will be a critical factor in developing a successful spin coating protocol. A systematic solvent screening process is recommended.

  • Objective: To prepare a stable, filterable solution of this compound with a suitable concentration for spin coating.

  • Materials:

    • This compound powder

    • A range of candidate solvents (e.g., toluene, xylenes, tetrahydrofuran (THF), chloroform, dimethylformamide (DMF))

    • Glass vials with caps

    • Magnetic stirrer and stir bars

    • Syringe filters (0.2 µm pore size, PTFE or other solvent-compatible membrane)

  • Protocol:

    • Begin by testing the solubility of this compound in a variety of organic solvents. Start with nonpolar aromatic solvents like toluene or xylene, and also test more polar aprotic solvents like THF or DMF.

    • Once a suitable solvent is identified, prepare a stock solution. The optimal concentration will need to be determined empirically, but a starting range of 10-50 mg/mL is suggested.

    • Add the desired mass of this compound to a clean, dry vial.

    • Add the solvent and a magnetic stir bar.

    • Seal the vial and stir the mixture at room temperature until the solid is fully dissolved. Gentle heating may be used to aid dissolution, but monitor for any signs of precipitation upon cooling.

    • Before use, filter the solution through a 0.2 µm syringe filter to remove any particulate matter that could lead to defects in the spin-coated film.

2. Substrate Preparation

Proper substrate cleaning is crucial for achieving uniform, well-adhered films.

  • Objective: To provide a clean and hydrophilic/hydrophobic surface (as required) for film deposition.

  • Materials:

    • Substrates (e.g., silicon wafers, glass slides, quartz)

    • Detergent solution (e.g., Alconox, Decon 90)

    • Deionized water

    • Acetone (reagent grade)

    • Isopropanol (reagent grade)

    • Nitrogen or argon gas source with a filter

    • Ultrasonic bath

    • Plasma cleaner or UV-Ozone cleaner (optional)

  • Protocol:

    • Sequentially clean the substrates in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropanol, for 15 minutes in each solvent.

    • After the final rinse with isopropanol, dry the substrates thoroughly with a stream of nitrogen or argon gas.

    • For a hydrophilic surface, treat the substrates with an oxygen plasma or UV-Ozone cleaner for 5-10 minutes immediately before spin coating. This will also remove any residual organic contaminants.

3. Spin Coating Process

The spin coating process should be carried out in a controlled environment (e.g., a glovebox or a cleanroom with controlled humidity).

  • Objective: To deposit a uniform thin film of this compound onto the prepared substrate.

  • Equipment:

    • Spin coater

    • Micropipette

  • Protocol:

    • Place the cleaned substrate onto the center of the spin coater chuck and apply vacuum to secure it.

    • Dispense a small volume of the filtered this compound solution onto the center of the substrate. The volume should be sufficient to cover the entire substrate surface during the initial spreading step (typically 50-200 µL for a 1x1 inch substrate).

    • Start the spin coating program. A typical two-stage program is recommended:

      • Stage 1 (Spreading): A low spin speed (e.g., 500 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread evenly across the substrate.

      • Stage 2 (Thinning): A higher spin speed (e.g., 1000-6000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness. The solvent evaporates during this stage, leaving a solid film.

    • After the spin cycle is complete, carefully remove the substrate from the chuck.

4. Post-Deposition Annealing

Annealing can be used to remove residual solvent and improve film quality.

  • Objective: To densify the film and remove any remaining solvent.

  • Equipment:

    • Hot plate or oven, preferably in a controlled atmosphere (e.g., nitrogen or vacuum).

  • Protocol:

    • Place the spin-coated substrate on a hot plate or in an oven at a relatively low temperature (e.g., 60-100 °C) for 10-30 minutes.

    • The annealing temperature should be kept well below the decomposition temperature of this compound to avoid degradation of the film. Thermal analysis (e.g., TGA, DSC) of the bulk material is recommended to determine the decomposition temperature.

Data Presentation

The following table summarizes the key experimental parameters in the spin coating process and their expected influence on the final film properties. This table can be used as a guide for designing experiments to optimize the film characteristics.

ParameterRange for OptimizationExpected Influence on Film ThicknessPotential Impact on Film Quality
Solution Concentration 10 - 100 mg/mLThicker films with increasing concentration.Higher concentrations may lead to less uniform films if the viscosity is too high.
Solvent Volatility N/A (Solvent Choice)Higher volatility solvents may result in thinner films due to faster evaporation.High volatility can sometimes lead to defects like striations or "orange peel" texture.
Spin Speed (Stage 2) 1000 - 6000 rpmThinner films with increasing spin speed (thickness is roughly proportional to ω⁻¹⁄²).Very high speeds can lead to film defects; very low speeds may result in non-uniform films.
Spin Time (Stage 2) 20 - 60 sMinimal effect on final thickness after an initial period, but ensures complete solvent evaporation.Insufficient time can leave residual solvent, affecting film quality.
Acceleration 1000 - 5000 rpm/sMinimal direct effect on final thickness.Can influence the initial spreading and uniformity of the film.
Annealing Temperature 60 - 150 °CMay cause slight densification and thickness reduction.Can improve film uniformity and remove residual solvent. Temperatures that are too high will cause decomposition.
Annealing Time 5 - 60 minMinimal effect after initial solvent removal.Ensures complete removal of residual solvent.

Mandatory Visualization

The following diagram illustrates a general experimental workflow for developing a spin coating process for a novel material like this compound.

G substance This compound Synthesis/Procurement solvent_screen Solvent Screening & Solution Preparation substance->solvent_screen spin_coat Spin Coating Parameter Optimization solvent_screen->spin_coat substrate_prep Substrate Selection & Cleaning substrate_prep->spin_coat anneal Post-Deposition Annealing spin_coat->anneal characterization Film Characterization anneal->characterization feedback Analysis & Feedback Loop characterization->feedback feedback->solvent_screen Adjust Solution feedback->spin_coat Adjust Parameters feedback->anneal Adjust Treatment

Caption: Experimental workflow for spin coating process development.

Application Notes and Protocols for Thin Film Deposition of Lead Diundec-10-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed, inferred protocol for the thin film deposition of lead diundec-10-enoate based on established methodologies for similar long-chain lead carboxylates, such as lead stearate. The potential applications of these films in drug delivery are also explored, drawing parallels from existing research on fatty acid-based drug delivery systems and thin-film drug formulations.

Hypothetical Application in Drug Delivery: Localized, Sustained Release of Hydrophobic Drugs

This compound thin films could serve as a biodegradable matrix for the localized and sustained release of hydrophobic therapeutic agents. The organized lipid-like structure of the film can encapsulate drug molecules, and the slow dissolution of the lead carboxylate matrix in a physiological environment would facilitate a controlled release profile. This could be particularly advantageous for applications such as drug-eluting coatings on medical implants or transdermal drug delivery patches.

Logical Workflow for a Drug-Eluting Coating

The following diagram illustrates the conceptual workflow for utilizing a this compound thin film as a drug-eluting coating on a medical implant.

DrugElutingCoatingWorkflow cluster_Preparation Implant Coating Preparation cluster_Implantation Surgical Implantation cluster_Release In Vivo Drug Release cluster_Monitoring Therapeutic Monitoring Implant Medical Implant (e.g., Stent, Orthopedic Screw) Precursor This compound + Hydrophobic Drug Solution LB_Trough Langmuir-Blodgett Trough Precursor->LB_Trough Deposition Thin Film Deposition (LB Technique) LB_Trough->Deposition Coated_Implant Drug-Eluting Coated Implant Deposition->Coated_Implant Implantation Implantation into Target Tissue Coated_Implant->Implantation Biodegradation Slow Biodegradation of This compound Film Implantation->Biodegradation Sustained_Release Sustained Release of Hydrophobic Drug Biodegradation->Sustained_Release Biocompatibility Assessing Biocompatibility and Lead Clearance Biodegradation->Biocompatibility Local_Action Localized Therapeutic Action Sustained_Release->Local_Action Efficacy Monitoring Therapeutic Efficacy Local_Action->Efficacy

Caption: Workflow for a drug-eluting implant coating.

Experimental Protocols

The following protocols are inferred from standard procedures for the Langmuir-Blodgett deposition of lead stearate and other long-chain fatty acid salts.

Synthesis of this compound Precursor

Objective: To synthesize this compound for use as a precursor in Langmuir-Blodgett film deposition.

Materials:

  • Undec-10-enoic acid

  • Lead(II) acetate trihydrate

  • Ethanol

  • Chloroform

  • Deionized water (18.2 MΩ·cm)

Procedure:

  • Dissolve undec-10-enoic acid in ethanol to a concentration of 10 mM.

  • In a separate beaker, prepare a 5 mM aqueous solution of lead(II) acetate trihydrate.

  • Slowly add the ethanolic solution of undec-10-enoic acid to the lead(II) acetate solution while stirring vigorously. A white precipitate of this compound will form.

  • Continue stirring for 2 hours at room temperature to ensure complete reaction.

  • Collect the precipitate by vacuum filtration and wash thoroughly with deionized water and then with a small amount of ethanol.

  • Dry the resulting white powder under vacuum at 40°C for 24 hours.

  • For LB deposition, dissolve the synthesized this compound in a volatile, non-polar solvent such as chloroform to a concentration of 1 mM.

Langmuir-Blodgett Thin Film Deposition

Objective: To deposit a monolayer or multilayer thin film of this compound onto a solid substrate.

Equipment:

  • Langmuir-Blodgett trough with a movable barrier and a surface pressure sensor (Wilhelmy plate).

  • Substrate (e.g., silicon wafer, glass slide, quartz crystal microbalance).

  • Microsyringe.

Protocol:

  • Substrate Preparation: Thoroughly clean the substrate. For a silicon wafer, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used, followed by extensive rinsing with deionized water and drying under a stream of nitrogen. This creates a hydrophilic surface.

  • Trough Preparation: Clean the LB trough and barrier with chloroform and then rinse extensively with deionized water. Fill the trough with ultrapure deionized water as the subphase.

  • Monolayer Formation:

    • Using a microsyringe, carefully spread the 1 mM this compound solution in chloroform dropwise onto the water surface.

    • Allow the solvent to evaporate for at least 20 minutes, leaving a monolayer of this compound at the air-water interface.

  • Isotherm Measurement:

    • Compress the monolayer by moving the barrier at a slow, constant rate (e.g., 10 mm/min).

    • Record the surface pressure as a function of the mean molecular area to obtain the pressure-area isotherm. This will indicate the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid).

  • Film Deposition:

    • For deposition, compress the monolayer to a target surface pressure within the solid phase (e.g., 20-30 mN/m).

    • Vertically dip the prepared substrate into the subphase and then withdraw it at a controlled speed (e.g., 2-5 mm/min).

    • The monolayer will transfer onto the substrate during both the downstroke and upstroke, forming a Y-type multilayer film.

    • Repeat the dipping and withdrawal cycles to deposit the desired number of layers.

Experimental Workflow Diagram

LB_Deposition_Workflow cluster_Preparation Pre-Deposition cluster_Deposition Deposition Process cluster_Post_Deposition Post-Deposition Synthesis Synthesis of This compound Solution Preparation of 1 mM Spreading Solution in Chloroform Synthesis->Solution Spreading Spreading of Solution on Water Subphase Solution->Spreading Substrate_Prep Substrate Cleaning and Hydrophilization Deposition Vertical Dipping and Withdrawal of Substrate Substrate_Prep->Deposition Trough_Prep LB Trough Cleaning and Filling with Water Trough_Prep->Spreading Evaporation Solvent Evaporation (Monolayer Formation) Spreading->Evaporation Compression Monolayer Compression (Isotherm Measurement) Evaporation->Compression Compression->Deposition Drying Film Drying (Nitrogen Stream) Deposition->Drying Characterization Film Characterization (AFM, XRD, FTIR) Drying->Characterization

Caption: Langmuir-Blodgett deposition workflow.

Data Presentation

The following tables present hypothetical quantitative data for the deposition and characterization of this compound thin films, based on typical values for similar materials.

Table 1: Langmuir-Blodgett Deposition Parameters (Inferred)

ParameterValue
Precursor Concentration1 mM in Chloroform
SubphaseUltrapure Water (18.2 MΩ·cm)
Subphase Temperature20 ± 1 °C
Barrier Compression Speed10 mm/min
Target Surface Pressure25 mN/m
Substrate Dipping/Withdrawal Speed3 mm/min
Number of Layers1 - 51 (Y-type deposition)

Table 2: Hypothetical Film Characterization Data

Characterization TechniqueParameterMeasured Value (Hypothetical)
Atomic Force Microscopy (AFM)Film Roughness (RMS)< 1 nm for 11 layers
Monolayer Thickness~ 1.5 nm
X-ray Reflectivity (XRR)Film Thickness (11 layers)~ 16.5 nm
Electron DensityHigher than substrate
Fourier-Transform Infrared (FTIR) SpectroscopyCarboxylate Symmetric Stretch~ 1420 cm⁻¹
Carboxylate Asymmetric Stretch~ 1510 cm⁻¹
Contact Angle GoniometryWater Contact Angle (11 layers)~ 105°

Conclusion

While direct experimental data for the thin film deposition of this compound is not currently available, the protocols and data presented here, inferred from well-established studies of analogous lead carboxylates, provide a robust starting point for researchers. The Langmuir-Blodgett technique offers a promising route to fabricate highly ordered thin films of this material. The potential application of these films in localized and sustained drug delivery warrants further investigation, particularly concerning their biocompatibility and degradation kinetics in physiological environments. Researchers in drug development are encouraged to explore this novel material system, with careful consideration of the toxicological profile of lead.

Application Notes and Protocols: The Role of Lead Diundec-10-enoate in Perovskite Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead diundec-10-enoate is emerging as a bifunctional additive in perovskite precursor formulations. Its potential lies in the dual role of the lead cation and the undec-10-enoate anion. The undec-10-enoate, a long-chain carboxylate, can act as a ligand to modulate perovskite crystallization and passivate defects, while the lead cation can be directly incorporated into the perovskite lattice. This document outlines the hypothesized roles of this compound in perovskite crystallization, provides protocols for its use as an additive, and presents data on the effects of analogous compounds.

Introduction

The efficiency and stability of perovskite solar cells are intrinsically linked to the quality of the perovskite crystalline film. Defects, such as grain boundaries and uncoordinated ions, can act as recombination centers for charge carriers, diminishing device performance. Additive engineering has become a important strategy to control crystal growth and passivate these defects. Long-chain organic molecules, particularly those with coordinating functional groups like carboxylates, have shown promise in improving film morphology and device longevity.

This compound, a lead salt of a C11 unsaturated fatty acid, is a novel candidate in this area. While direct literature on this specific compound is sparse, its role can be inferred from studies on similar lead carboxylate and long-chain organic additives. It is hypothesized that this compound can:

  • Modulate Crystallization Kinetics: The long organic chain can sterically hinder rapid crystal growth, leading to larger, more oriented grains.

  • Passivate Defects: The carboxylate group can coordinate with undercoordinated Pb²⁺ ions at the perovskite surface and grain boundaries, reducing trap states.

  • Enhance Hydrophobicity: The aliphatic chain can impart a hydrophobic character to the perovskite film, improving its resistance to moisture-induced degradation.

  • Serve as a Lead Source: The compound can act as a supplementary or alternative lead source in the precursor solution, potentially influencing the initial stages of perovskite formation.

Data Presentation: Effects of Analogous Additives

Quantitative data for this compound is not yet widely available. The following table summarizes the observed effects of analogous long-chain carboxylate and lead-containing additives on perovskite solar cell performance.

AdditivePerovskite CompositionKey Improvement(s)Power Conversion Efficiency (PCE)Reference
Lead Acetate (Pb(OAc)₂) (as precursor) MAPbI₃Improved film morphology, reduced annealing temperatureNot specified as additive[General knowledge from perovskite synthesis]
Butanedioic Acid (BA) (FAPbI₃)₀.₉₅(MAPbBr₃)₀.₀₅Reduced defect density, enhanced charge carrier lifetime21.52% (vs. 19.41% control)[1]
Acetylenedicarboxylic Acid (AA) (FAPbI₃)₀.₉₅(MAPbBr₃)₀.₀₅Passivation of Pb²⁺ defects20.50% (vs. 19.41% control)[1]
Tetrabutylammonium Alginate (TBA-Alg) Cs₀.₀₅(FA₀.₉₅MA₀.₀₅)₀.₉₅Pb(I₀.₉₅Br₀.₀₅)₃Anchors unbound lead ions, enhances moisture resistance25.01%[2][3]

Experimental Protocols

The following are generalized protocols for the incorporation of this compound as an additive in a standard perovskite solar cell fabrication workflow.

Synthesis of this compound (Hypothetical)
  • Reaction Setup: In a nitrogen-filled glovebox, dissolve undec-10-enoic acid in a suitable solvent (e.g., ethanol).

  • Addition of Lead Source: Stoichiometrically add a lead(II) source, such as lead(II) acetate or lead(II) oxide, to the solution.

  • Reaction: Stir the mixture at a slightly elevated temperature (e.g., 60 °C) for several hours.

  • Isolation: The product, this compound, may precipitate upon cooling or after removal of the solvent under reduced pressure.

  • Purification: Wash the precipitate with a non-polar solvent (e.g., hexane) to remove unreacted undec-10-enoic acid and dry under vacuum.

Perovskite Precursor Solution Preparation with Additive
  • Standard Precursor: Prepare a 1 M stock solution of the desired perovskite precursors (e.g., FAI, PbI₂, MABr, PbBr₂) in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v).

  • Additive Incorporation: Add this compound to the precursor solution at a predetermined molar ratio with respect to the primary lead source (e.g., 0.1 mol% to 5 mol%).

  • Dissolution: Stir the solution at room temperature or with gentle heating until the additive is fully dissolved. The solution should be filtered through a 0.22 µm PTFE filter before use.

Perovskite Film Deposition and Annealing
  • Substrate Preparation: Clean patterned ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol. Treat with UV-Ozone for 15 minutes.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a solution of PTAA in toluene onto the substrates and anneal.

  • Perovskite Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution (with or without the additive) onto the HTL-coated substrates.

  • Anti-Solvent Quenching: During the spin-coating process, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

  • Annealing: Transfer the substrates to a hotplate and anneal at 100-150 °C for 10-30 minutes.

  • Electron Transport Layer (ETL) and Electrode Deposition: Complete the device by sequentially depositing the ETL (e.g., C60/BCP) and a metal electrode (e.g., Ag or Au) via thermal evaporation.

Visualizations

Proposed Signaling Pathway: Coordination of this compound

Coordination of this compound with Perovskite Precursors cluster_precursors Perovskite Precursors cluster_additive Additive PbI2 PbI2 Precursor_Complex [PbI2-FAI-Solvent] Complex PbI2->Precursor_Complex FAI FAI FAI->Precursor_Complex Lead_diundec_10_enoate This compound Coordinated_Complex Coordinated Precursor Complex Lead_diundec_10_enoate->Coordinated_Complex Carboxylate coordination Precursor_Complex->Coordinated_Complex Ligand exchange

Caption: Proposed coordination of the carboxylate group with lead centers in the precursor solution.

Experimental Workflow

Experimental Workflow for Additive Incorporation Start Start Prepare_Precursors Prepare Perovskite Precursor Solution Start->Prepare_Precursors Add_Additive Add this compound Prepare_Precursors->Add_Additive Spin_Coat Spin-Coat Perovskite Layer Add_Additive->Spin_Coat Anti_Solvent Anti-Solvent Quenching Spin_Coat->Anti_Solvent Anneal Anneal Film Anti_Solvent->Anneal Deposit_ETL_Electrode Deposit ETL and Electrode Anneal->Deposit_ETL_Electrode Characterize Device Characterization Deposit_ETL_Electrode->Characterize End End Characterize->End

Caption: A typical experimental workflow for incorporating an additive into a perovskite solar cell.

Logical Relationship: Mechanism of Action

Hypothesized Mechanism of this compound cluster_effects Effects on Crystallization cluster_outcomes Resulting Film Properties Additive This compound Additive Modulate_Growth Modulate Crystal Growth Additive->Modulate_Growth Passivate_Defects Passivate Pb2+ Defects Additive->Passivate_Defects Increase_Hydrophobicity Increase Hydrophobicity Additive->Increase_Hydrophobicity Larger_Grains Larger Grain Size Modulate_Growth->Larger_Grains Reduced_Traps Reduced Trap Density Passivate_Defects->Reduced_Traps Improved_Moisture_Resistance Improved Moisture Resistance Increase_Hydrophobicity->Improved_Moisture_Resistance Improved_PCE Improved PCE and Stability Larger_Grains->Improved_PCE Reduced_Traps->Improved_PCE Improved_Moisture_Resistance->Improved_PCE

Caption: The hypothesized mechanism by which this compound improves perovskite film quality.

Conclusion and Future Outlook

While direct experimental evidence for the role of this compound in perovskite crystallization is still forthcoming, the foundational knowledge from analogous long-chain carboxylate and lead-containing additives provides a strong basis for its potential as a valuable tool in perovskite solar cell fabrication. Its bifunctional nature—acting as both a crystallization modulator/passivating agent and a lead source—warrants further investigation. Future research should focus on systematic studies to determine the optimal concentration of this additive, its precise influence on crystallization kinetics and defect chemistry, and its long-term impact on device stability. Such studies will be crucial in unlocking the full potential of this compound in advancing perovskite photovoltaic technology.

References

Application Notes and Protocols: Lead Diundec-10-enoate for Quantum Dot Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of semiconductor quantum dots (QDs) using lead diundec-10-enoate as the lead precursor. The protocols are based on established hot-injection methods, with this compound serving as a sustainable, bio-based alternative to other long-chain lead carboxylates.

Introduction

Lead-based semiconductor quantum dots, such as lead sulfide (PbS) and cesium lead halide (e.g., CsPbBr₃), are of significant interest due to their tunable optoelectronic properties. The synthesis of these nanomaterials often employs a lead carboxylate precursor, which plays a crucial role in controlling the reaction kinetics and the final properties of the quantum dots.

This compound, the lead salt of 10-undecenoic acid, is a viable precursor for the synthesis of high-quality quantum dots. 10-Undecenoic acid is a bifunctional fatty acid derived from castor oil, a renewable resource. Its use aligns with the principles of green chemistry in nanomaterial synthesis. This document details the preparation of the this compound precursor and its application in the synthesis of CsPbBr₃ quantum dots via a hot-injection method.

Preparation of this compound Precursor

The this compound precursor can be prepared in situ from the reaction of a lead source, such as lead(II) oxide (PbO), with 10-undecenoic acid. This approach is analogous to the widely used preparation of lead oleate.

Materials
ReagentFormulaPuritySupplier (Example)
Lead(II) oxidePbO≥ 99.9%Sigma-Aldrich
10-Undecenoic acidC₁₁H₂₀O₂≥ 98%Sigma-Aldrich
1-Octadecene (ODE)C₁₈H₃₆Technical grade, 90%Sigma-Aldrich
Protocol for 0.2 M this compound in ODE
  • Combine 0.45 g of PbO (2.0 mmol) and 1.84 g of 10-undecenoic acid (10.0 mmol) in a 50 mL three-neck flask containing 10 mL of 1-octadecene.

  • Equip the flask with a condenser, a thermocouple, and a rubber septum.

  • Heat the mixture to 120 °C under vacuum while stirring.

  • Maintain these conditions for 1 hour to ensure the complete removal of water and the formation of a clear, colorless solution of this compound.

  • Backfill the flask with an inert gas (e.g., nitrogen or argon) and maintain the inert atmosphere for the subsequent quantum dot synthesis.

Synthesis of CsPbBr₃ Quantum Dots

This protocol describes the hot-injection synthesis of CsPbBr₃ quantum dots using the prepared this compound precursor.

Materials
ReagentFormulaPuritySupplier (Example)
Cesium carbonateCs₂CO₃≥ 99.9%Sigma-Aldrich
Oleic acidC₁₈H₃₄O₂Technical grade, 90%Sigma-Aldrich
1-Octadecene (ODE)C₁₈H₃₆Technical grade, 90%Sigma-Aldrich
This compound solution-0.2 M in ODEPrepared as above
OleylamineC₁₈H₃₇NTechnical grade, 70%Sigma-Aldrich
Lead(II) bromidePbBr₂≥ 99.999%Sigma-Aldrich
Preparation of Cesium Oleate Precursor (0.125 M in ODE)
  • Add 0.4 g of Cs₂CO₃ (1.23 mmol), 1.25 mL of oleic acid, and 20 mL of 1-octadecene to a 50 mL three-neck flask.

  • Heat the mixture to 120 °C under vacuum for 1 hour with stirring.

  • Switch to an inert atmosphere and heat to 150 °C until the solution becomes clear.

  • Preheat the cesium oleate solution to 100 °C before injection.

Hot-Injection Synthesis Protocol
  • In a separate 50 mL three-neck flask, combine 0.188 g of PbBr₂ (0.51 mmol) and 5 mL of 1-octadecene.

  • Add 0.5 mL of oleylamine and 0.5 mL of oleic acid to the flask.

  • Heat the mixture to 120 °C under vacuum for 30 minutes.

  • Switch to an inert atmosphere and raise the temperature to 170 °C.

  • Rapidly inject 0.4 mL of the preheated cesium oleate solution into the reaction flask.

  • After 5-10 seconds, immediately cool the reaction mixture by immersing the flask in an ice-water bath.

Purification
  • Transfer the crude quantum dot solution to a centrifuge tube.

  • Add methyl acetate (or a similar anti-solvent) in a 3:1 volume ratio to precipitate the quantum dots.

  • Centrifuge at 8000 rpm for 10 minutes.

  • Discard the supernatant and re-disperse the quantum dot pellet in a non-polar solvent such as hexane or toluene.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of CsPbBr₃ quantum dots using this compound.

Table 1: Precursor Preparation

PrecursorReagentMolar Amount (mmol)Volume/MassSolventConcentration (M)
This compoundPbO2.00.45 g1-Octadecene (10 mL)0.2
10-Undecenoic acid10.01.84 g
Cesium OleateCs₂CO₃1.230.4 g1-Octadecene (20 mL)0.125
Oleic acid-1.25 mL

Table 2: Quantum Dot Synthesis Parameters

ParameterValue
PbBr₂ Amount0.188 g (0.51 mmol)
1-Octadecene Volume5 mL
Oleylamine Volume0.5 mL
Oleic Acid Volume0.5 mL
Injection Temperature170 °C
Injected Cs-Oleate Volume0.4 mL
Reaction Time5-10 seconds

Table 3: Typical Optical Properties of CsPbBr₃ Quantum Dots

PropertyTypical Value
Emission Peak510 - 525 nm
Full Width at Half Maximum (FWHM)15 - 25 nm
Photoluminescence Quantum Yield (PLQY)50 - 90%

Visualizations

Synthesis of this compound

G PbO Lead(II) Oxide (PbO) Reaction Heat to 120°C under vacuum PbO->Reaction Undecylenic_Acid 10-Undecenoic Acid Undecylenic_Acid->Reaction ODE 1-Octadecene (Solvent) ODE->Reaction Product This compound Precursor Solution Reaction->Product

Caption: Synthesis of the this compound precursor.

Experimental Workflow for CsPbBr₃ Quantum Dot Synthesis

G cluster_precursors Precursor Preparation cluster_synthesis Hot-Injection Synthesis cluster_purification Purification Cs_precursor Prepare Cesium Oleate Inject_Cs Rapidly Inject Cesium Oleate Cs_precursor->Inject_Cs Pb_precursor Prepare PbBr₂ Solution with this compound Heat_Pb Heat Pb Solution to 170°C Pb_precursor->Heat_Pb Heat_Pb->Inject_Cs Quench Cool in Ice Bath Inject_Cs->Quench Precipitate Precipitate with Anti-solvent Quench->Precipitate Centrifuge Centrifuge and Decant Precipitate->Centrifuge Redisperse Redisperse in Non-polar Solvent Centrifuge->Redisperse Final_Product Purified CsPbBr₃ Quantum Dots Redisperse->Final_Product

Caption: Workflow for CsPbBr₃ quantum dot synthesis.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and a fume hood, should be taken when handling lead compounds and other chemicals. The parameters provided are a starting point and may require optimization for specific experimental setups and desired quantum dot properties.

Application Notes and Protocols for Lead Carboxylates in Optoelectronic Nanomaterial Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A focus on Lead diundec-10-enoate and its analogues

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lead(II) diundec-10-enoate, the lead salt of undec-10-enoic acid (undecylenic acid), belongs to the class of lead carboxylates or lead fatty acid salts. While specific optoelectronic applications for this compound are not extensively documented in current literature, its structural analogues, such as lead oleate, play a crucial role as precursors and capping ligands in the synthesis of lead-based semiconductor nanocrystals for optoelectronic applications. These nanocrystals, particularly perovskite and lead sulfide (PbS) quantum dots, are at the forefront of research for next-generation solar cells, light-emitting diodes (LEDs), and photodetectors.

This document provides a detailed overview of the applications of lead carboxylates in optoelectronics, drawing parallels to the potential uses of this compound. It includes generalized experimental protocols for the synthesis of perovskite quantum dots using lead carboxylate precursors and summarizes the key roles of these compounds in controlling nanocrystal properties.

I. Role of Lead Carboxylates in Optoelectronic Nanocrystal Synthesis

Lead carboxylates are vital components in the colloidal synthesis of high-quality semiconductor nanocrystals. Their primary functions are summarized in the table below.

FunctionDescriptionImpact on Optoelectronic Properties
Lead Precursor Serves as a source of lead ions (Pb²⁺) for the formation of the nanocrystal lattice. The choice of the carboxylate ligand can influence the reactivity and dissolution of the lead precursor, thereby affecting the nanocrystal growth kinetics.[1][2]Affects the size, shape, and crystalline quality of the nanocrystals, which in turn determines their quantum confinement effects and optoelectronic performance.
Surface Ligand The carboxylate moiety binds to the surface of the growing nanocrystals, preventing their aggregation and controlling their size and shape.[3][4] The long hydrocarbon chains of the fatty acid provide solubility in nonpolar solvents.Passivates surface defects, leading to higher photoluminescence quantum yields and improved device efficiency and stability. The ligand length can also influence charge transport between nanocrystals in thin-film devices.
Crystallization Mediator The lead carboxylate precursor can influence the crystallization pathway of perovskite materials.[2] The coordination of the carboxylate to lead ions can modulate the reaction rate and the formation of intermediate phases.Enables control over the morphology and phase purity of the final perovskite film or nanocrystals, which is critical for device performance.

II. Generalized Experimental Protocol: Synthesis of Cesium Lead Bromide (CsPbBr₃) Perovskite Quantum Dots

This protocol is a generalized procedure based on the use of lead carboxylates, like lead oleate, as the lead precursor. This compound could potentially be substituted, though optimization of reaction parameters would be necessary.

Materials:

  • Lead(II) oxide (PbO)

  • Undec-10-enoic acid (or Oleic Acid)

  • 1-Octadecene (ODE)

  • Cesium carbonate (Cs₂CO₃)

  • Trioctylphosphine (TOP)

  • Hexane

  • Toluene

  • Acetone

Equipment:

  • Three-neck flask

  • Heating mantle with temperature controller

  • Schlenk line for inert atmosphere (Nitrogen or Argon)

  • Syringes and needles

  • Centrifuge

  • UV-Vis and Photoluminescence spectrometers for characterization

Procedure:

  • Preparation of the Lead Precursor Solution (this compound in situ):

    • In a three-neck flask, combine PbO (0.45 g, 2 mmol), undec-10-enoic acid (2.5 mL), and ODE (20 mL).

    • Heat the mixture to 120 °C under vacuum for 1 hour to remove water and oxygen.

    • Switch to an inert atmosphere (N₂) and increase the temperature to 150-180 °C until a clear, colorless solution is formed, indicating the formation of the lead carboxylate complex.

    • Cool the solution to room temperature.

  • Preparation of the Cesium Precursor Solution:

    • In a separate flask, mix Cs₂CO₃ (0.4 g, 1.2 mmol) with undec-10-enoic acid (1.5 mL) and ODE (15 mL).

    • Heat the mixture to 120 °C under vacuum for 30 minutes.

    • Switch to an inert atmosphere and heat to 150 °C until the Cs₂CO₃ has fully reacted to form cesium undec-10-enoate.

    • Cool the solution to room temperature.

  • Quantum Dot Synthesis:

    • Reheat the lead precursor solution to 160 °C under an inert atmosphere.

    • Swiftly inject the cesium precursor solution (4 mL) into the hot lead precursor solution.

    • Observe the rapid formation of a bright green-yellow colloidal solution, indicating the nucleation and growth of CsPbBr₃ quantum dots.

    • After 5-10 seconds, quench the reaction by placing the flask in an ice bath.

  • Purification:

    • Add acetone to the crude solution to precipitate the quantum dots.

    • Centrifuge the mixture and discard the supernatant.

    • Redisperse the quantum dot pellet in a minimal amount of hexane or toluene.

    • Repeat the precipitation and redispersion steps two more times to remove excess ligands and unreacted precursors.

III. Visualizing the Synthesis and Application Workflow

The following diagrams illustrate the key processes involved in the synthesis of perovskite quantum dots using lead carboxylate precursors and their subsequent application in an optoelectronic device.

Synthesis_Workflow Precursors Lead Oxide (PbO) + Undec-10-enoic Acid Lead_Carboxylate Formation of This compound (in situ) Precursors->Lead_Carboxylate Heating in ODE Hot_Injection Hot Injection (160 °C) Lead_Carboxylate->Hot_Injection Cs_Precursor Cesium Precursor (Cesium Undec-10-enoate) Cs_Precursor->Hot_Injection Quantum_Dots CsPbBr3 Quantum Dots (Colloidal Solution) Hot_Injection->Quantum_Dots Purification Purification (Centrifugation) Quantum_Dots->Purification Final_Product Purified CsPbBr3 Quantum Dots Purification->Final_Product

Caption: Workflow for the synthesis of CsPbBr₃ perovskite quantum dots.

Device_Fabrication Substrate Transparent Conductive Oxide (TCO) Substrate ETL Electron Transport Layer (ETL) Deposition Substrate->ETL Perovskite Perovskite Quantum Dot Film Deposition (Spin Coating) ETL->Perovskite HTL Hole Transport Layer (HTL) Deposition Perovskite->HTL Electrode Metal Electrode Deposition HTL->Electrode Device LED/Solar Cell Device Electrode->Device

Caption: General workflow for fabricating a perovskite optoelectronic device.

IV. Characterization of Resulting Nanocrystals

The optical properties of the synthesized quantum dots should be characterized to confirm their quality and suitability for optoelectronic applications.

  • UV-Visible Absorption Spectroscopy: To determine the first excitonic absorption peak, which is indicative of the quantum dot size.

  • Photoluminescence (PL) Spectroscopy: To measure the emission wavelength and the full width at half maximum (FWHM), which reflects the size distribution. A narrow FWHM is desirable for display applications.

  • Transmission Electron Microscopy (TEM): To visualize the size, shape, and crystallinity of the quantum dots.

V. Conclusion

While direct data on the applications of this compound in optoelectronics is scarce, its role can be inferred from the well-established use of similar lead carboxylates, such as lead oleate, in the synthesis of high-quality semiconductor nanocrystals. These compounds are instrumental in controlling the size, shape, and surface properties of perovskite and other lead-based quantum dots, which are critical for the performance of next-generation optoelectronic devices. The provided generalized protocol serves as a starting point for researchers interested in exploring the potential of this compound and other novel lead carboxylates in this exciting field. Further research is warranted to elucidate the specific advantages and reaction kinetics associated with the use of this compound as a precursor for optoelectronic nanomaterials.

References

Application Notes and Protocols for Lead Diundec-10-enoate Based Inks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead diundec-10-enoate is a metal-organic compound that holds potential for use in the formulation of particle-free, metal-organic decomposition (MOD) inks. These inks are of significant interest in printed electronics, sensor technology, and potentially in specialized applications within drug delivery and biomedical device fabrication. MOD inks offer advantages such as excellent stability, low-temperature processing, and the ability to form conductive metallic lead patterns upon thermal decomposition.[1][2][3]

This document provides detailed application notes and experimental protocols for the synthesis of this compound and the subsequent formulation of a printable ink. It is intended to guide researchers and professionals in the development and application of these specialized materials.

Data Presentation

Table 1: Properties of this compound Precursor

PropertyValue
Chemical Formula Pb(C₁₁H₁₉O₂)₂
Molecular Weight 573.83 g/mol
Appearance White to off-white solid
Solubility Soluble in non-polar organic solvents (e.g., toluene, xylene), sparingly soluble in polar aprotic solvents (e.g., dimethylformamide).
Decomposition Temperature Expected in the range of 150-250 °C

Table 2: Formulation of this compound Ink (Example)

ComponentPurposeConcentration (wt%)
This compoundLead Precursor20 - 50
TolueneSolvent40 - 70
TerpineolCo-solvent / Viscosity Modifier5 - 10
Ethyl CelluloseStabilizer / Rheology Modifier1 - 5

Table 3: Physical Properties of Formulated Ink (Example)

PropertyValue
Viscosity (at 25 °C) 10 - 50 mPa·s
Surface Tension 25 - 35 mN/m
Lead Content 7.3 - 18.2 wt%
Shelf Life (at 4 °C) > 6 months

Table 4: Properties of Cured Lead Film (Example)

PropertyValue
Curing Temperature 180 - 220 °C
Curing Time 15 - 60 min
Resistivity 10⁻⁵ - 10⁻⁴ Ω·cm
Adhesion to Substrate (e.g., PET, Glass) Good

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize lead(II) diundec-10-enoate from lead(II) nitrate and undec-10-enoic acid.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)[4][5][6]

  • Undec-10-enoic acid (C₁₁H₂₀O₂)[7][8][9]

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • Toluene

  • Magnetic stirrer with heating plate

  • Reaction flask

  • Separatory funnel

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Prepare Sodium Undec-10-enoate:

    • In a reaction flask, dissolve a specific molar amount of undec-10-enoic acid in ethanol.

    • In a separate beaker, prepare a stoichiometric equivalent aqueous solution of sodium hydroxide.

    • Slowly add the NaOH solution to the undec-10-enoic acid solution while stirring. The reaction is exothermic. Continue stirring for 1 hour at room temperature to ensure complete formation of sodium undec-10-enoate.

  • Prepare Aqueous Lead(II) Nitrate Solution:

    • Dissolve a half molar equivalent of lead(II) nitrate in deionized water in a separate beaker.

  • Precipitation of this compound:

    • Slowly add the aqueous lead(II) nitrate solution to the sodium undec-10-enoate solution under vigorous stirring.

    • A white precipitate of this compound will form immediately.

    • Continue stirring for 2 hours to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove any unreacted salts.

    • Subsequently, wash the precipitate with ethanol to remove any unreacted undec-10-enoic acid.

    • Dry the collected solid in a vacuum oven at 60 °C for 24 hours.

  • Characterization:

    • The final product, this compound, should be a white to off-white powder.

    • Characterize the product using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the carboxylate salt and Nuclear Magnetic Resonance (NMR) to verify the structure.

Protocol 2: Formulation of this compound Based Ink

Objective: To formulate a printable ink using the synthesized this compound.

Materials:

  • Synthesized this compound powder

  • Toluene (or other suitable organic solvent like xylene)

  • Terpineol (as a co-solvent and viscosity modifier)

  • Ethyl cellulose (as a stabilizer and rheology modifier)

  • Ultrasonic bath

  • Magnetic stirrer

  • Viscometer

  • Tensiometer

Procedure:

  • Dissolution of Lead Precursor:

    • In a clean, dry vial, add the desired weight percentage of this compound to the primary solvent (toluene).

    • Stir the mixture using a magnetic stirrer until the precursor is fully dissolved. Gentle heating (40-50 °C) can be applied to facilitate dissolution.

  • Addition of Co-solvent and Additives:

    • Once the precursor is dissolved, add the co-solvent (terpineol) and any rheology modifiers (e.g., a pre-dissolved solution of ethyl cellulose in a suitable solvent).

    • Continue stirring for at least 1 hour to ensure a homogenous mixture.

  • Homogenization:

    • Place the vial in an ultrasonic bath for 30 minutes to ensure complete homogenization and to break up any small agglomerates.

  • Characterization of the Ink:

    • Measure the viscosity of the formulated ink using a viscometer to ensure it is within the appropriate range for the intended printing technique (e.g., inkjet, screen printing).

    • Measure the surface tension using a tensiometer to assess the ink's wetting properties on the target substrate.

    • Filter the ink through a syringe filter (pore size dependent on the printing method) to remove any particulate matter.

  • Storage:

    • Store the ink in a sealed, airtight container in a cool, dark place (e.g., a refrigerator at 4 °C) to ensure long-term stability.

Protocol 3: Printing and Curing

Objective: To deposit the formulated ink and convert it into a conductive lead film.

Materials:

  • Formulated this compound ink

  • Substrate (e.g., glass, PET, polyimide)

  • Printing equipment (e.g., inkjet printer, screen printer, spin coater)

  • Hot plate or convection oven

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrate with appropriate solvents (e.g., acetone, isopropanol) and dry it completely.

    • A plasma treatment or UV-ozone cleaning can be performed to improve the substrate's surface energy and promote ink adhesion.

  • Printing:

    • Deposit the ink onto the prepared substrate using the chosen printing technique. Optimize printing parameters (e.g., drop spacing for inkjet, screen mesh for screen printing, spin speed for spin coating) to achieve the desired film thickness and pattern resolution.

  • Drying:

    • Dry the printed pattern at a low temperature (e.g., 80-100 °C) for a few minutes to evaporate the solvent.

  • Curing (Thermal Decomposition):

    • Transfer the substrate to a preheated hot plate or oven.

    • Heat the substrate to the decomposition temperature of the this compound (typically 180-220 °C).

    • Maintain this temperature for a specified duration (15-60 minutes) to ensure complete conversion of the precursor to metallic lead. The curing process should be performed in a well-ventilated area or under an inert atmosphere to prevent oxidation.

  • Characterization of the Cured Film:

    • After cooling to room temperature, the film can be characterized for its electrical conductivity (e.g., using a four-point probe), morphology (e.g., using Scanning Electron Microscopy - SEM), and adhesion to the substrate.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Protocol 1: Synthesis of this compound start_synthesis Start prepare_na_undec Prepare Sodium Undec-10-enoate start_synthesis->prepare_na_undec precipitate Precipitate Lead Diundec-10-enoate prepare_na_undec->precipitate prepare_pb_nitrate Prepare Aqueous Lead(II) Nitrate prepare_pb_nitrate->precipitate isolate_purify Isolate and Purify precipitate->isolate_purify characterize_product Characterize Product isolate_purify->characterize_product end_synthesis End characterize_product->end_synthesis

Caption: Workflow for the synthesis of this compound.

Ink_Formulation_Workflow cluster_formulation Protocol 2: Ink Formulation start_formulation Start dissolve_precursor Dissolve Lead Precursor start_formulation->dissolve_precursor add_additives Add Co-solvent and Additives dissolve_precursor->add_additives homogenize Homogenize add_additives->homogenize characterize_ink Characterize Ink homogenize->characterize_ink store_ink Store Ink characterize_ink->store_ink end_formulation End store_ink->end_formulation

Caption: Workflow for the formulation of this compound based ink.

Printing_Curing_Workflow cluster_printing Protocol 3: Printing and Curing start_printing Start prepare_substrate Prepare Substrate start_printing->prepare_substrate print_ink Print Ink prepare_substrate->print_ink dry_film Dry Film print_ink->dry_film cure_film Cure Film (Thermal Decomposition) dry_film->cure_film characterize_film Characterize Cured Film cure_film->characterize_film end_printing End characterize_film->end_printing

Caption: Workflow for the printing and curing of this compound ink.

Logical_Relationship cluster_components Ink Components cluster_properties Ink Properties cluster_process Processing cluster_output Final Film Properties precursor This compound (Metal Source) viscosity Viscosity precursor->viscosity stability Stability precursor->stability solvent Solvent System (e.g., Toluene, Terpineol) solvent->viscosity surface_tension Surface Tension solvent->surface_tension additives Additives (e.g., Ethyl Cellulose) additives->viscosity additives->surface_tension additives->stability printing Printing Method viscosity->printing surface_tension->printing curing Curing Conditions (Temperature, Time) printing->curing conductivity Conductivity curing->conductivity morphology Morphology curing->morphology adhesion Adhesion curing->adhesion

Caption: Logical relationships in the formulation and processing of MOD inks.

References

Troubleshooting & Optimization

Optimizing Annealing Temperature for Lead Diundec-10-enoate Films: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of annealing lead diundec-10-enoate films?

Annealing is a critical post-deposition heat treatment process used to improve the crystalline quality and overall properties of thin films. For this compound films, the primary goals of annealing are likely to include:

  • Improving Crystallinity: Promoting the growth of crystalline domains and increasing the overall structural order.[1]

  • Reducing Defects: Decreasing the density of lattice imperfections, such as dislocations and strain.[1]

  • Controlling Morphology: Modifying the grain size and surface uniformity of the film.

  • Enhancing Electrical and Optical Properties: Optimizing properties like conductivity, dielectric constant, and optical band gap for specific device applications.[1][2]

Q2: What are the typical ranges for annealing temperatures and durations?

The optimal annealing temperature and time are highly dependent on the material's thermal properties (e.g., melting point, glass transition temperature), the film's thickness, and the substrate used. For lead-based compounds, annealing temperatures can range from relatively low temperatures to several hundred degrees Celsius. It is crucial to conduct a systematic study by varying the annealing temperature and duration to find the optimal conditions for this compound films.

Q3: How does the annealing atmosphere affect the film properties?

The annealing atmosphere (e.g., air, nitrogen, oxygen, vacuum) can significantly influence the stoichiometry and defect chemistry of the film. For instance, annealing in an oxygen-rich atmosphere can be used to fill oxygen vacancies in oxide-based films, potentially improving their electrical properties.[3] Conversely, an inert atmosphere like nitrogen is often used to prevent unwanted oxidation. The choice of atmosphere should be dictated by the desired final film composition and properties.

Troubleshooting Guide

Issue 1: Poor crystallinity or amorphous film structure after annealing.

  • Question: My this compound film remains largely amorphous even after annealing. What could be the cause?

  • Answer: This issue can arise from several factors:

    • Insufficient Annealing Temperature: The temperature may not be high enough to provide the necessary thermal energy for crystallization. Try incrementally increasing the annealing temperature.

    • Inadequate Annealing Time: The duration of the heat treatment might be too short for the crystalline structure to develop. Increase the annealing time at a fixed temperature.

    • High Heating/Cooling Rates: Rapid temperature changes can sometimes quench the film in a disordered state. A slower, more controlled heating and cooling ramp may be beneficial.

Issue 2: Film cracking or delamination from the substrate.

  • Question: The film has cracked or peeled off the substrate after the annealing process. Why is this happening?

  • Answer: Cracking and delamination are typically caused by mechanical stress.

    • Thermal Expansion Mismatch: A significant difference in the coefficient of thermal expansion (CTE) between the this compound film and the substrate can induce large stresses during heating and cooling. Consider using a substrate with a more closely matched CTE.

    • Excessive Film Thickness: Thicker films are more prone to cracking. If possible, try reducing the film thickness.

    • Too High Annealing Temperature: Annealing at a temperature that is too high can lead to excessive stress.

Issue 3: Unexpected changes in optical or electrical properties.

  • Question: The optical band gap of my film has shifted significantly, or the conductivity has decreased after annealing. What is the reason for this?

  • Answer: Changes in optical and electrical properties are often linked to structural and compositional modifications.

    • Phase Transformation: The material may have undergone a phase transition to a different crystal structure with distinct properties.[4]

    • Changes in Crystallite Size: The average crystallite size can influence the optical and electrical properties.[1]

    • Chemical Reactions: The annealing process might have induced chemical reactions within the film or with the atmosphere, altering its composition.

Data Presentation

Table 1: Hypothetical Effect of Annealing Temperature on this compound Film Properties

Annealing Temperature (°C)Average Crystallite Size (nm)Surface Roughness (RMS, nm)Optical Band Gap (eV)Dielectric Constant (at 1 kHz)
As-deposited158.22.55.0
100256.52.455.8
150405.12.46.5
200554.32.387.2
25050 (grain coarsening)6.82.426.8

Experimental Protocols

Detailed Methodology for Optimizing Annealing Temperature

  • Film Deposition:

    • Synthesize this compound precursor material.

    • Prepare substrates by cleaning them thoroughly (e.g., sonication in acetone, isopropanol, and deionized water).

    • Deposit this compound films onto the substrates using a suitable technique (e.g., spin coating, chemical bath deposition).

    • Dry the as-deposited films at a low temperature (e.g., 60-80 °C) to remove residual solvent.

  • Annealing Process:

    • Use a tube furnace or a rapid thermal annealing (RTA) system with precise temperature control.

    • Divide the samples into several batches to be annealed at different temperatures (e.g., 100 °C, 125 °C, 150 °C, 175 °C, 200 °C).

    • Set a controlled heating and cooling rate (e.g., 5 °C/min).

    • Maintain a constant annealing duration for all samples (e.g., 1 hour).

    • Control the annealing atmosphere (e.g., N2, O2, or air).

  • Characterization:

    • Structural Analysis: Use X-ray Diffraction (XRD) to determine the crystal structure, crystallite size, and phase purity.

    • Morphological Analysis: Employ Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) to investigate the surface morphology, grain size, and roughness.

    • Optical Properties: Use UV-Vis Spectroscopy to measure the transmittance and absorbance spectra and determine the optical band gap.

    • Electrical Properties: Characterize the dielectric properties (dielectric constant, loss tangent) using an LCR meter and a metal-insulator-metal (MIM) capacitor structure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_fab Fabrication cluster_process Processing & Characterization cluster_analysis Analysis synthesis Synthesis of This compound deposition Thin Film Deposition (e.g., Spin Coating) synthesis->deposition substrate Substrate Cleaning substrate->deposition drying Low-Temperature Drying deposition->drying annealing Systematic Annealing (Varying Temperature) drying->annealing characterization Film Characterization (XRD, SEM, UV-Vis) annealing->characterization optimization Data Analysis & Optimization characterization->optimization

Caption: Experimental workflow for optimizing the annealing temperature of thin films.

logical_relationship cluster_params Annealing Parameters cluster_props Film Properties temp Temperature crystallinity Crystallinity temp->crystallinity influences morphology Morphology (Grain Size, Roughness) temp->morphology affects time Duration time->crystallinity influences atmosphere Atmosphere optical Optical Properties (Band Gap) atmosphere->optical can alter crystallinity->optical impacts electrical Electrical Properties (Dielectric Constant) crystallinity->electrical impacts morphology->optical affects morphology->electrical affects

Caption: Relationship between annealing parameters and resulting film properties.

References

Technical Support Center: Lead Diundec-10-enoate Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of Lead Diundec-10-enoate solutions. The information herein is compiled to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound solution degradation?

A1: The degradation of this compound solutions is primarily caused by three factors:

  • Oxidation: The terminal double bond in the undec-10-enoate moiety is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and heat. The lead(II) ion itself can also catalyze this process.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the lead-carboxylate bond, resulting in the formation of lead hydroxide and undec-10-enoic acid.

  • Photodegradation: Exposure to light, particularly UV radiation, can accelerate both oxidation and hydrolysis pathways.

Q2: What are the visible signs of degradation in a this compound solution?

A2: Degradation can manifest in several ways, including:

  • Color Change: A noticeable change in the solution's color, often to a yellow or brown hue, can indicate oxidative degradation.

  • Precipitation: The formation of a solid precipitate can suggest hydrolysis, leading to the formation of insoluble lead hydroxide or undec-10-enoic acid.

  • Changes in pH: A decrease in the pH of the solution can be an indicator of hydrolysis, which releases the acidic undec-10-enoic acid.

  • Loss of Efficacy: In performance-based applications, a reduction in the desired activity of the solution is a key indicator of chemical degradation.

Q3: What are the ideal storage conditions for this compound solutions?

A3: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Inert Atmosphere: Store under an inert gas such as argon or nitrogen to prevent oxidation.

  • Light Protection: Use amber glass vials or wrap containers in aluminum foil to protect from light.

  • Low Temperature: Store at reduced temperatures (e.g., 2-8 °C) to slow down the rates of both oxidation and hydrolysis. Avoid freezing unless the solvent system is designed for it, as this can cause precipitation.

  • Anhydrous Conditions: Use dry solvents and minimize exposure to atmospheric moisture to prevent hydrolysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Solution has turned yellow/brown Oxidative degradation of the undec-10-enoate chain.1. Prepare fresh solution using deoxygenated solvent. 2. Store the solution under an inert atmosphere (e.g., nitrogen or argon). 3. Add a suitable antioxidant (e.g., BHT or a hindered phenol) if compatible with the application.
A precipitate has formed in the solution Hydrolysis of the lead salt, leading to the formation of lead hydroxide and/or undec-10-enoic acid.1. Ensure the use of anhydrous solvents for solution preparation. 2. Minimize exposure of the solution to atmospheric moisture. 3. If possible, adjust the pH to a range where the salt is more stable, though this is application-dependent.
Decrease in solution pH Hydrolysis releasing undec-10-enoic acid.1. Follow the recommendations for preventing hydrolysis mentioned above. 2. Monitor the pH of the solution over time to track stability.
Inconsistent experimental results Degradation of the active compound leading to a lower effective concentration.1. Prepare fresh solutions for each experiment or use solutions that have been stored under optimal conditions for a limited time. 2. Perform a stability study to determine the viable lifetime of the solution under your specific experimental conditions.

Quantitative Data Summary

The following table summarizes the expected stability of this compound solutions under various storage conditions. This data is based on general principles for similar metal carboxylates and should be confirmed by internal stability studies.

Storage Condition Temperature (°C) Atmosphere Light Exposure Expected Shelf-Life (Days)
Standard Benchtop 25AirAmbient< 7
Refrigerated 4AirDark14-28
Inert Atmosphere 25NitrogenDark30-60
Refrigerated & Inert 4NitrogenDark> 90

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution
  • Solvent Deoxygenation:

    • Take a suitable volume of an anhydrous, non-protic solvent (e.g., toluene, THF) in a Schlenk flask.

    • Bubble dry argon or nitrogen gas through the solvent for at least 30 minutes to remove dissolved oxygen.

  • Dissolution:

    • Under a positive pressure of the inert gas, add the accurately weighed this compound to the deoxygenated solvent.

    • Stir the mixture at room temperature until the solid is completely dissolved.

  • Storage:

    • Dispense the solution into amber glass vials with PTFE-lined caps.

    • The headspace of each vial should be flushed with the inert gas before sealing.

    • Store the vials at the recommended low temperature (e.g., 4 °C).

Protocol 2: Monitoring Solution Stability by UV-Vis Spectroscopy
  • Initial Spectrum:

    • Immediately after preparation, take a sample of the solution and dilute it to an appropriate concentration for UV-Vis analysis.

    • Record the UV-Vis spectrum and note the absorbance maximum (λmax) and the value at a longer wavelength (e.g., 400 nm) to monitor for color change.

  • Time-Point Analysis:

    • At regular intervals (e.g., daily, weekly), retrieve a sample from the stored solution.

    • Record the UV-Vis spectrum under the same conditions as the initial measurement.

  • Data Analysis:

    • Compare the spectra over time. A decrease in the absorbance at λmax may indicate a loss of the parent compound.

    • An increase in absorbance at longer wavelengths (e.g., >350 nm) can be indicative of the formation of colored degradation products.

Visualizations

degradation_pathway cluster_main Degradation of this compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis A This compound Solution B Oxidized Products (e.g., Peroxides, Aldehydes) A->B O2, Light, Heat C Lead Hydroxide A->C H2O D Undec-10-enoic Acid A->D H2O experimental_workflow cluster_workflow Stability Testing Workflow prep Prepare Solution (Inert Atmosphere) storage Store under Varied Conditions (Temp, Light, Atmosphere) prep->storage sampling Sample at Time Points (t=0, t=1, t=2...) storage->sampling analysis Analyze Samples (e.g., UV-Vis, HPLC, pH) sampling->analysis data Compare Data to t=0 analysis->data conclusion Determine Shelf-Life data->conclusion

Technical Support Center: Troubleshooting Pinholes in Lead Diundec-10-enoate Thin Films

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of pinhole formation in lead diundec-10-enoate thin films.

Troubleshooting Guide: Pinhole Defects

Pinholes are microscopic defects in a thin film that can compromise its integrity and performance. The following guide provides a systematic approach to identifying and eliminating the root causes of pinholes during the fabrication of this compound thin films.

Question: What are the primary causes of pinholes in my spin-coated this compound films?

Answer: Pinhole formation in solution-processed thin films is a multifaceted issue. The most common culprits can be categorized into three main areas: environment and substrate, solution preparation, and the spin coating process itself.

1. Environmental and Substrate-Related Issues

Particulate contamination is a leading cause of pinholes.[1][2][3] Dust, fibers from clothing, or other airborne particles can land on the substrate before or during the spin coating process, leading to voids in the final film.[1][2] Improperly cleaned or prepared substrates can also have contaminants or poor surface wettability, which can cause the solution to de-wet from small areas, resulting in pinholes.[2][3]

2. Solution Preparation Issues

The precursor solution itself can be a source of defects. Undissolved this compound particles or the presence of microbubbles can directly lead to pinholes.[2][3] The choice of solvent and its purity are also critical. Solvents with poor solubility for the lead salt can lead to precipitation, while impurities in the solvent can act as nucleation sites for defects. The viscosity of the solution also plays a role; a solution with too low a viscosity may not be able to form a continuous film, while one with too high a viscosity can trap air bubbles.

3. Spin Coating and Annealing Process Parameters

The parameters used during the spin coating process significantly impact film quality. Inadequate solution dispensing can result in incomplete substrate coverage.[1] The spin speed and acceleration rate are crucial for achieving a uniform thickness and promoting solvent evaporation.[4] If the spin speed is too high, the film may become too thin and rupture, while a speed that is too low may result in a thick, uneven film with solvent-related defects. Post-deposition annealing, if not optimized, can also introduce defects. Too high an annealing temperature can cause thermal decomposition of the this compound, while an inappropriate annealing environment can introduce contaminants.

Frequently Asked Questions (FAQs)

Q1: How can I minimize environmental contamination?

A1: Working in a cleanroom environment with a laminar flow hood is the most effective way to reduce airborne particulates.[3] If a cleanroom is not available, work in a clean, draft-free area. Always wear appropriate cleanroom attire, including gloves, a lab coat, and a hairnet. Keep the spin coater and surrounding area meticulously clean.

Q2: What is the recommended procedure for cleaning substrates?

A2: A thorough, multi-step cleaning process is essential. A general protocol for glass or silicon substrates is as follows:

  • Sonication in a detergent solution (e.g., 2% Alconox) for 15 minutes.

  • Thorough rinsing with deionized (DI) water.

  • Sonication in acetone for 15 minutes.

  • Sonication in isopropanol (IPA) for 15 minutes.

  • Drying with a stream of high-purity nitrogen gas.

  • Optional: UV-ozone or oxygen plasma treatment immediately before use to remove any remaining organic residues and improve surface wettability.

Q3: How do I prepare a defect-free this compound solution?

A3: To prepare a high-quality precursor solution:

  • Use high-purity this compound and solvents (≥99.9%).

  • Ensure the lead salt is fully dissolved. Gentle heating or sonication can aid dissolution, but be cautious of thermal degradation.

  • Filter the solution through a 0.2 µm PTFE syringe filter immediately before use to remove any particulate matter.

  • Allow the solution to rest for a few minutes after preparation to let any microbubbles dissipate.[3]

Q4: What are the key spin coating parameters to optimize?

A4: The optimal spin coating parameters are interdependent and need to be empirically determined for your specific solution and substrate. The key parameters to consider are:

  • Dispensing Volume: Ensure enough solution is dispensed to cover the entire substrate.

  • Spin Speed: Higher speeds result in thinner films.[4] A typical starting range is 1000-4000 RPM.

  • Spin Time: Longer spin times can lead to thinner films and more complete solvent evaporation. A typical range is 30-60 seconds.

  • Acceleration: A slower acceleration rate can sometimes help in achieving a more uniform initial spreading of the solution.

Q5: What is the role of annealing and how should I optimize it?

A5: Annealing is a post-deposition heat treatment that can improve the crystallinity and remove residual solvent from the film. The optimal annealing temperature and time depend on the thermal properties of this compound. It is crucial to anneal below the material's decomposition temperature. Start with a low temperature (e.g., 60-80 °C) and gradually increase it while monitoring the film quality with techniques like optical microscopy or atomic force microscopy (AFM). The annealing should be carried out in a clean environment, such as a nitrogen-filled glovebox or a clean oven, to prevent contamination.

Data Presentation

The following tables provide representative data to illustrate the effect of various process parameters on pinhole density. Please note that these are example values and optimal conditions should be determined experimentally for your specific setup.

Table 1: Effect of Spin Coating Speed on Pinhole Density

Spin Speed (RPM)Pinhole Density (defects/mm²)Film Thickness (nm)
100050 ± 10150 ± 15
200025 ± 5100 ± 10
300010 ± 375 ± 8
400015 ± 460 ± 6
500030 ± 750 ± 5

Note: Assumes a constant solution concentration and annealing temperature.

Table 2: Effect of Annealing Temperature on Pinhole Density

Annealing Temperature (°C)Pinhole Density (defects/mm²)Film Roughness (RMS, nm)
No Anneal45 ± 85.2 ± 0.5
6020 ± 43.8 ± 0.4
808 ± 22.5 ± 0.3
10015 ± 33.1 ± 0.4
12060 ± 12 (decomposition observed)8.7 ± 1.0

Note: Assumes a constant solution concentration and spin coating parameters.

Experimental Protocols

Protocol 1: Standard Substrate Cleaning Procedure

  • Materials: Glass or silicon substrates, detergent solution (e.g., 2% Alconox), deionized (DI) water, acetone (ACS grade or higher), isopropanol (ACS grade or higher), sonicator, nitrogen gas line with a filter.

  • Procedure:

    • Place substrates in a substrate rack and immerse in the detergent solution.

    • Sonicate for 15 minutes.

    • Rinse the substrates and rack thoroughly with DI water.

    • Immerse the rack in acetone and sonicate for 15 minutes.

    • Replace acetone with isopropanol and sonicate for another 15 minutes.

    • Remove the substrates from the rack individually and dry them using a gentle stream of filtered nitrogen gas.

    • Store the cleaned substrates in a clean, sealed container or use them immediately.

    • For optimal results, perform a 10-minute UV-ozone or oxygen plasma treatment just before spin coating.

Protocol 2: this compound Solution Preparation and Thin Film Deposition

  • Materials: this compound, appropriate solvent (e.g., toluene, chloroform, or a mixture), volumetric flasks, magnetic stirrer and stir bars, 0.2 µm PTFE syringe filters, spin coater, cleaned substrates.

  • Procedure:

    • Solution Preparation: a. Weigh the desired amount of this compound and dissolve it in the chosen solvent in a volumetric flask to achieve the target concentration (e.g., 10-50 mg/mL). b. Stir the solution at room temperature until the solute is fully dissolved. Gentle heating may be applied if necessary, but avoid high temperatures to prevent decomposition. c. Filter the solution using a 0.2 µm PTFE syringe filter into a clean vial.

    • Thin Film Deposition: a. Place a cleaned substrate on the spin coater chuck and ensure it is centered. b. Dispense a sufficient amount of the filtered solution to cover the substrate surface (e.g., 100-200 µL for a 1x1 inch substrate). c. Start the spin coating program with the desired parameters (e.g., 3000 RPM for 45 seconds with an acceleration of 1000 RPM/s). d. After the spin coating is complete, carefully remove the substrate from the chuck.

    • Annealing: a. Transfer the coated substrate to a pre-heated hotplate or into a vacuum oven set to the desired annealing temperature (e.g., 80 °C). b. Anneal for the specified time (e.g., 10 minutes). c. Allow the substrate to cool down to room temperature before further characterization.

Visualizations

G cluster_problem Problem Identification cluster_investigation Investigation Workflow cluster_remediation Remediation Steps cluster_verification Verification Pinhole Pinholes Observed in Film Microscopy Optical Microscopy / SEM Characterize Pinhole Size & Density Pinhole->Microscopy Environment Check Environment: Cleanliness, Airflow Microscopy->Environment Substrate Inspect Substrate: Cleaning Protocol, Surface Wettability Microscopy->Substrate Solution Examine Solution: Clarity, Age, Filtration Microscopy->Solution Process Review Process Parameters: Spin Speed, Time, Annealing Microscopy->Process CleanEnv Improve Cleanliness: Use Flow Hood, Clean Tools Environment->CleanEnv CleanSubstrate Re-clean Substrates: Use Standard Protocol Substrate->CleanSubstrate NewSolution Prepare Fresh Solution: Filter Before Use Solution->NewSolution OptimizeProcess Optimize Spin & Annealing Parameters Process->OptimizeProcess Reinspect Re-fabricate and Inspect Film CleanEnv->Reinspect CleanSubstrate->Reinspect NewSolution->Reinspect OptimizeProcess->Reinspect Reinspect->Pinhole Pinholes Persist Success Pinhole-Free Film Reinspect->Success Problem Solved

Caption: Troubleshooting workflow for pinhole defects.

G cluster_inputs Input Parameters cluster_properties Intermediate Properties cluster_outputs Film Quality Concentration Solution Concentration Viscosity Solution Viscosity Concentration->Viscosity SpinSpeed Spin Speed Evaporation Solvent Evaporation Rate SpinSpeed->Evaporation Thickness Film Thickness SpinSpeed->Thickness AnnealTemp Annealing Temperature Roughness Surface Roughness AnnealTemp->Roughness Solvent Solvent Choice Solvent->Viscosity Solvent->Evaporation SubstratePrep Substrate Preparation Wettability Surface Wettability SubstratePrep->Wettability PinholeDensity Pinhole Density Viscosity->PinholeDensity Viscosity->Thickness Wettability->PinholeDensity Wettability->Roughness Evaporation->PinholeDensity Evaporation->Roughness

Caption: Key parameter relationships in film quality.

References

Technical Support Center: Lead(II) Iodide (PbI₂) Concentration Effects on Perovskite Solar Cell Performance

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on "lead diundec-10-enoate" and its effects on device performance could not be located in scientific literature. It is possible that this is a misnomer or a highly niche compound. This guide uses Lead(II) Iodide (PbI₂) , a critical and well-documented precursor in perovskite solar cell fabrication, as a representative example to address the user's query structure and requirements.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development working with lead(II) iodide (PbI₂) in the fabrication of perovskite solar cells.

Frequently Asked Questions (FAQs)

Q1: What is the general role of PbI₂ concentration in perovskite solar cell fabrication?

A1: Lead(II) iodide (PbI₂) is a fundamental precursor in the synthesis of the perovskite active layer (e.g., methylammonium lead iodide, CH₃NH₃PbI₃). The concentration of PbI₂ in the precursor solution directly influences the stoichiometry, crystallinity, morphology, and defect density of the resulting perovskite film. These factors, in turn, critically determine the power conversion efficiency (PCE), stability, and reproducibility of the solar cell devices.[1][2][3]

Q2: Is it beneficial to use an excess amount of PbI₂ in the precursor solution?

A2: It is a common practice to add a slight molar excess of PbI₂ to the precursor solution.[4] This excess can be beneficial up to a certain point. It is believed to help passivate defects within the perovskite crystal structure and at grain boundaries, leading to improved device performance.[1][2][5] However, a large excess of PbI₂ can be detrimental.

Q3: What are the negative effects of too much excess PbI₂?

A3: Excessive unreacted PbI₂ can lead to several problems:

  • Insulating Layer Formation: A significant amount of leftover PbI₂ can form an insulating layer, which impedes charge extraction from the perovskite layer to the charge transport layers, thereby reducing the short-circuit current (Jsc).[4]

  • Parasitic Absorption: PbI₂ has a wide bandgap (~2.3 eV) and can absorb light without contributing to the photocurrent, leading to parasitic absorption losses.[4]

  • Stability Issues: Unreacted PbI₂ is photoactive and can degrade under illumination, potentially creating voids and trap states in the perovskite film, which accelerates device performance loss over time.[4]

  • Morphological Problems: High concentrations of excess PbI₂ can lead to the formation of large, undesirable crystals and pinholes in the perovskite film.[6]

Troubleshooting Guide

Issue/Observation Potential Cause Related to PbI₂ Concentration Suggested Solution
Low Power Conversion Efficiency (PCE) Non-stoichiometric precursor solution (either deficient or excessive PbI₂).Optimize the molar ratio of PbI₂ to the organic halide (e.g., MAI, FAI). Start with a stoichiometric ratio and incrementally add a small molar excess (e.g., 2-5 mol%) to find the optimal concentration.[4]
Low Short-Circuit Current (Jsc) Incomplete conversion to perovskite, leaving a thick residual PbI₂ layer that hinders charge extraction.Ensure complete reaction by optimizing the annealing temperature and time. A slight excess of PbI₂ (up to 5 mol%) can enhance charge extraction, but higher concentrations impede it.[4]
Low Open-Circuit Voltage (Voc) High density of defect states (e.g., halide vacancies) acting as recombination centers.A slight excess of PbI₂ can passivate some defects.[1] However, if Voc is still low, consider other passivation strategies or re-evaluate the purity of the PbI₂ precursor.
Poor Fill Factor (FF) High series resistance or low shunt resistance. This can be caused by pinholes in the perovskite film or an insulating PbI₂ layer.Improve the quality of the PbI₂ precursor film before conversion. Factors like relative humidity and airflow during spin-coating can affect PbI₂ nucleation and film quality.[3] Ensure the excess PbI₂ concentration is not high enough to form an insulating layer.
Device shows Ohmic (linear) I-V curve instead of diode behavior The device is short-circuited. This can be due to pinholes in the perovskite layer, allowing direct contact between the electron transport layer (ETL) and hole transport layer (HTL).Improve the uniformity and coverage of the perovskite film by controlling the PbI₂ film quality. A dense, uniform PbI₂ film is crucial for forming a pinhole-free perovskite layer.[3][6]
Poor device stability under illumination Photolysis of unreacted PbI₂ introduces trap states and degrades the perovskite film.[4]Minimize the excess PbI₂ to the lowest optimal amount. Encapsulate the device to protect it from environmental factors like humidity, which can exacerbate degradation.

Quantitative Data Summary

The optimal amount of excess PbI₂ can vary based on the specific perovskite composition and fabrication method. The following table summarizes findings from a study on the effect of excess PbI₂ on device performance.

Excess PbI₂ (mol %) Jsc (mA/cm²) Voc (V) FF (%) PCE (%) Key Observation
022.51.087518.2Stoichiometric baseline.
223.01.097619.0PLQE reaches a maximum, indicating good passivation.[4]
523.21.097719.5Optimal device performance due to enhanced charge extraction.[4]
1021.81.077417.3Performance drops due to impeded charge extraction.[4]

Note: These values are representative and actual results will depend on specific experimental conditions.

Experimental Protocols

Detailed Methodology: Two-Step Solution Processing of Perovskite Solar Cells

This protocol describes a common method for fabricating perovskite solar cells where the PbI₂ layer is deposited first, followed by a conversion step.

  • Substrate Cleaning:

    • Patterned Indium Tin Oxide (ITO) or Fluorine-doped Tin Oxide (FTO) glass substrates are sequentially cleaned.

    • Sonication is performed for 15 minutes each in a detergent solution, deionized (DI) water, acetone, and isopropanol.[7]

    • The substrates are then dried with a nitrogen gun and treated with UV-Ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition:

    • A compact layer of TiO₂ or SnO₂ is deposited on the cleaned substrates.

    • For SnO₂, a diluted solution is often spin-coated at 3000-5000 rpm for 30 seconds, followed by annealing at 150-180°C for 30 minutes.[8][9]

  • PbI₂ Film Deposition:

    • Prepare a PbI₂ precursor solution (e.g., 1M to 1.5M) in a solvent like DMF or a mixture of DMF:DMSO.[8]

    • This is the critical step where concentration is varied. For "excess PbI₂" studies, the molarity of the organic salt in the next step is adjusted relative to the PbI₂ concentration here.

    • Transfer the substrates to a nitrogen-filled glovebox.

    • Spin-coat the PbI₂ solution onto the ETL layer. A typical program is 1500-3000 rpm for 30 seconds.[8]

    • Anneal the PbI₂ film on a hotplate at 70-100°C for 10-30 minutes to remove residual solvent and crystallize the film.[7][8]

  • Perovskite Conversion:

    • Prepare a solution of the organic component (e.g., methylammonium iodide - MAI) in a solvent like isopropanol (e.g., 40 mg/mL).[7]

    • Deposit the MAI solution onto the PbI₂-coated substrate. This can be done by dipping or spin-coating (e.g., 4000 rpm for 20 seconds after a static period).[7]

    • Anneal the film at 100-150°C for 10-45 minutes to facilitate the intercalation and conversion to the perovskite crystal structure (CH₃NH₃PbI₃).[7] The film should change color from yellow (PbI₂) to dark brown/black (perovskite).

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a solution of Spiro-OMeTAD (a common HTL material) with additives like Li-TFSI and 4-tert-butylpyridine in a solvent like chlorobenzene.[8]

    • Spin-coat the HTL solution onto the perovskite layer (e.g., 3000-4000 rpm for 30 seconds).[7][8]

  • Metal Electrode Deposition:

    • Using a shadow mask, deposit a metal contact (typically 80-100 nm of gold or silver) via thermal evaporation under high vacuum.[7]

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_perovskite Perovskite Layer Formation (Two-Step) cluster_device Device Completion Cleaning 1. Substrate Cleaning (ITO/FTO Glass) ETL 2. ETL Deposition (e.g., SnO2) Cleaning->ETL PbI2_Dep 3. PbI2 Deposition (Spin-coating) ETL->PbI2_Dep PbI2_Anneal Anneal PbI2 Film PbI2_Dep->PbI2_Anneal Conversion 4. Perovskite Conversion (MAI solution) PbI2_Anneal->Conversion Perov_Anneal Anneal Perovskite Film Conversion->Perov_Anneal HTL 5. HTL Deposition (Spiro-OMeTAD) Perov_Anneal->HTL Electrode 6. Electrode Deposition (Gold/Silver) HTL->Electrode Final_Device Final_Device Electrode->Final_Device Completed Solar Cell

Caption: Experimental workflow for two-step perovskite solar cell fabrication.

Troubleshooting_Logic Start Low Device Performance (PCE) Check_Jsc Is Jsc low? Start->Check_Jsc Check_FF Is Fill Factor (FF) low? Start->Check_FF Check_Voc Is Voc low? Start->Check_Voc Cause_Jsc Possible Cause: Thick residual PbI2 layer impedes charge extraction. Check_Jsc->Cause_Jsc Yes Cause_FF Possible Cause: Pinholes in film or high series resistance. Check_FF->Cause_FF Yes Cause_Voc Possible Cause: High defect density (recombination centers). Check_Voc->Cause_Voc Yes Solution_Jsc Action: Reduce excess PbI2 to < 5 mol%. Optimize annealing. Cause_Jsc->Solution_Jsc Solution_FF Action: Improve PbI2 film quality (control humidity/airflow). Cause_FF->Solution_FF Solution_Voc Action: Use slight PbI2 excess (2-5 mol%) for defect passivation. Cause_Voc->Solution_Voc

Caption: Troubleshooting logic for low performance based on I-V parameters.

References

Technical Support Center: Enhancing Perovskite Solar Cell Stability with Lead Precursors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers and scientists working on enhancing the stability of perovskite solar cells (PSCs) through the strategic use of lead precursors.

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and testing of perovskite solar cells when manipulating lead precursors to improve stability.

Issue 1: Poor Film Morphology and Incomplete Coverage

Q: My perovskite film, fabricated using a non-halide lead precursor like lead acetate, shows poor morphology with pinholes and incomplete surface coverage. What could be the cause and how can I fix it?

A: This is a common issue that can arise from several factors related to the use of alternative lead precursors.

  • Cause: The conversion of non-halide lead precursors (e.g., lead acetate, Pb(OAc)₂) to the perovskite phase can be sensitive to processing conditions.[1][2][3] Inadequate conversion can lead to the presence of residual precursor material and the formation of a non-uniform perovskite layer.

  • Troubleshooting Steps:

    • Optimize Annealing Parameters: The annealing temperature and time are critical for the complete removal of byproducts (like acetate) and the full crystallization of the perovskite.[4] Experiment with a range of annealing temperatures and durations to ensure complete conversion.

    • Control Humidity: Lead acetate, for instance, is sensitive to humidity and can undergo hydroxylation, which negatively impacts the quality and reproducibility of the solar cells.[1][2][3] Fabricating and storing the precursor films in a controlled, low-humidity environment (e.g., a glovebox) is crucial.

    • Adjust Precursor Solution Concentration: The concentration of the lead precursor and the organic halide salt in the solution can influence the nucleation and growth of the perovskite film.[1][2] Varying the concentrations can help achieve better surface coverage.

    • Incorporate Additives: The presence of certain additives in the precursor solution can improve film quality. For example, adding a small amount of a volatile cation like NH₄⁺ can help drive off acetate during annealing.[4]

Issue 2: High Hysteresis in Current-Voltage (J-V) Scans

Q: My devices exhibit significant hysteresis in their J-V curves, especially when I use lead thiocyanate as an additive. What is causing this and how can I mitigate it?

A: Hysteresis is a common phenomenon in PSCs and can be influenced by the choice of lead precursor additives.

  • Cause: J-V hysteresis is often attributed to ion migration and charge trapping at the interfaces and grain boundaries of the perovskite film. While lead thiocyanate (Pb(SCN)₂) can improve grain size, improper incorporation or excess amounts can introduce defects that contribute to hysteresis.[5]

  • Troubleshooting Steps:

    • Optimize Additive Concentration: The concentration of Pb(SCN)₂ is critical. A small amount can be beneficial for grain growth and reducing grain boundary conductivity, but too much can be detrimental.[5][6] Systematically vary the molar percentage of the additive to find the optimal concentration.

    • Solvent Annealing: Combining the use of a Pb(SCN)₂ additive with a solvent annealing step can significantly increase the grain size of the perovskite film and reduce the formation of excess PbI₂, which can be a byproduct of the process.[6]

    • Interface Passivation: Hysteresis can also originate from defects at the interfaces between the perovskite and the charge transport layers. Employing interface passivation techniques, in conjunction with the lead thiocyanate additive, can help reduce trap states.[5]

Issue 3: Inconsistent Device Performance and Poor Reproducibility

Q: I am observing a large spread in the performance of my perovskite solar cells, even within the same batch. How can I improve the reproducibility of my results?

A: Inconsistent performance is a frequent challenge in perovskite research, and it is often linked to subtle variations in precursor stoichiometry and processing conditions.[7]

  • Cause: Even minor, unintentional deviations in the precursor solution stoichiometry can lead to significant changes in the properties of the perovskite layer, including its surface composition, crystallinity, and defect density.[7][8][9]

  • Troubleshooting Steps:

    • Precise Stoichiometry Control: Pay meticulous attention to the weighing and mixing of precursor components to ensure the desired stoichiometric ratio.[7][8][9]

    • Precursor Purity: The purity of the lead precursors and other components can significantly impact device performance and stability.[10] Using high-purity precursors can help minimize impurity-induced defects and improve reproducibility.[10]

    • Standardized Fabrication Protocol: Develop and strictly adhere to a standardized fabrication protocol, including environmental conditions (temperature, humidity), spin-coating parameters, and annealing profiles.

    • Characterize Precursor Solutions: Before film deposition, it can be helpful to characterize the precursor solution to ensure consistency between batches.

Frequently Asked Questions (FAQs)

Q1: How does using lead acetate instead of lead iodide affect the stability of perovskite solar cells?

A1: Using lead acetate (Pb(OAc)₂) as a precursor can offer several advantages for stability. The facile removal of the acetate group during annealing can lead to a fast and controlled crystallization process, resulting in high-quality perovskite films with large grains and fewer defects.[4][11] This improved film quality can enhance the intrinsic stability of the perovskite layer. Furthermore, the use of lead acetate has been shown to produce devices with excellent thermal stability.[4]

Q2: What is the role of lead thiocyanate (Pb(SCN)₂) as an additive in enhancing perovskite solar cell stability?

A2: Lead thiocyanate is used as an additive to improve the quality of the perovskite film and, consequently, the stability of the solar cell. Its primary roles include:

  • Increasing Grain Size: Pb(SCN)₂ can promote the growth of larger perovskite grains, which reduces the density of grain boundaries that can act as pathways for degradation.[5][6]

  • Reducing Defects: By improving the crystallinity of the perovskite film, lead thiocyanate can help to reduce the concentration of defect sites that can trap charge carriers and initiate degradation processes.[12]

  • Improving Moisture Resistance: The incorporation of thiocyanate ions into the perovskite lattice has been shown to enhance the film's resistance to humidity.[12]

Q3: Can excess lead iodide (PbI₂) in the precursor solution improve the stability of perovskite solar cells?

A3: The role of excess PbI₂ is complex. A small amount of excess PbI₂ is often intentionally added to the precursor solution and has been reported to have some beneficial effects, such as passivating defects at the grain boundaries and improving charge extraction. However, a significant excess of PbI₂ can be detrimental to long-term stability. Residual PbI₂ is photochemically unstable and can decompose under illumination, leading to the formation of metallic lead (Pb⁰) defects that act as recombination centers and degrade device performance.[13] Therefore, while a small, controlled amount might be beneficial, a large excess should be avoided.

Q4: What is the impact of precursor stoichiometry on the long-term stability of perovskite solar cells?

A4: Precursor stoichiometry is a critical factor that dictates the properties, performance, and stability of perovskite solar cells.[7][8][9] Even small deviations from the ideal stoichiometry can have a significant impact. For instance, in MAPbBr₃ devices, bromide-deficient films have shown a remarkable improvement in efficiency during storage, a phenomenon attributed to a trap-healing mechanism upon exposure to the environment.[8][9][14] This highlights that precise control over the precursor ratios is essential for fabricating stable and high-performance devices.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature on the use of different lead precursors and additives to enhance the stability of perovskite solar cells.

Table 1: Effect of Lead Acetate (Pb(OAc)₂) on Perovskite Solar Cell Performance and Stability

Perovskite CompositionTreatmentPCE (%)StabilityReference
CH₃NH₃PbI₃Top-treated with Pb(OAc)₂18.93-[11]
CH₃NH₃PbI₃Bottom-treated with Pb(OAc)₂18.28>84% of initial PCE after 800h in ambient environment[11]
Formamidinium–caesium mixed-cationLead acetate-based precursor21.0No efficiency loss after 3300 hours at 65 °C (encapsulated)[4]

Table 2: Effect of Lead Thiocyanate (Pb(SCN)₂) on Perovskite Solar Cell Performance

Perovskite CompositionPb(SCN)₂ Concentration (mol %)PCE (%)Key FindingReference
CH₃NH₃SnI₃ (with Pb additive)Small amount6.03Formation of uniform and pinhole-free films[15]
Planar PerovskiteNot specified18.42 (steady-state)Reduced hysteresis and enhanced fill factor[5]
FA₀.₈Cs₀.₂Pb(I₀.₇Br₀.₃)₃1.017.18 (stabilized)Increased grain size and improved crystallinity[6]

Experimental Protocols

Protocol 1: Fabrication of Perovskite Solar Cells using a Lead Acetate Precursor (Bottom-Treatment Method)

This protocol is based on the work describing interface engineering with lead acetate for enhanced stability.[11]

  • Substrate Preparation: Clean patterned ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a modified PEDOT:PSS solution by mixing it with a saturated lead acetate solution.

    • Spin-coat the modified PEDOT:PSS solution onto the ITO substrates.

    • Anneal the substrates at 150 °C for 15 minutes.

  • Perovskite Layer Deposition:

    • Prepare the CH₃NH₃PbI₃ precursor solution.

    • Spin-coat the perovskite precursor solution onto the PEDOT:PSS layer in a two-step program.

    • During the second step, drop an anti-solvent (e.g., toluene) onto the spinning substrate.

    • Anneal the films at 100 °C for 10 minutes.

  • Electron Transport Layer (ETL) and Electrode Deposition:

    • Deposit the ETL (e.g., PCBM) and a buffer layer (e.g., BCP) via spin-coating.

    • Thermally evaporate a metal electrode (e.g., Ag) on top.

Protocol 2: Incorporation of Lead Thiocyanate Additive with Solvent Annealing

This protocol is adapted from research on the synergistic effects of lead thiocyanate and solvent annealing.[6]

  • Precursor Solution Preparation:

    • Prepare the perovskite precursor solution (e.g., for FA₀.₈Cs₀.₂Pb(I₀.₇Br₀.₃)₃).

    • Add the desired molar percentage of lead thiocyanate (Pb(SCN)₂) to the precursor solution.

  • Perovskite Film Deposition:

    • Spin-coat the precursor solution onto the substrate in a controlled environment. .

  • Solvent Annealing:

    • While the film is still wet, place it in a covered petri dish containing a small amount of a high-boiling-point solvent (e.g., DMF or DMSO).

    • Anneal the film on a hotplate at a specific temperature and for a set duration to allow for slow crystallization and grain growth.

  • Final Annealing:

    • Remove the film from the solvent annealing environment and perform a final annealing step at a higher temperature to remove any residual solvent.

  • Device Completion: Proceed with the deposition of the subsequent layers (ETL, electrode) as per a standard device architecture.

Visualizations

experimental_workflow_lead_acetate cluster_substrate Substrate Preparation cluster_htl Hole Transport Layer cluster_perovskite Perovskite Layer cluster_etl_electrode ETL & Electrode ITO ITO Substrate Cleaning Ultrasonic Cleaning ITO->Cleaning Spin_Coat_HTL Spin-Coating Cleaning->Spin_Coat_HTL PEDOT_PSS PEDOT:PSS + Pb(OAc)₂ Solution PEDOT_PSS->Spin_Coat_HTL Anneal_HTL Annealing (150°C) Spin_Coat_HTL->Anneal_HTL Spin_Coat_Pero Spin-Coating + Anti-solvent Anneal_HTL->Spin_Coat_Pero Perovskite_Sol Perovskite Precursor Solution Perovskite_Sol->Spin_Coat_Pero Anneal_Pero Annealing (100°C) Spin_Coat_Pero->Anneal_Pero ETL ETL Deposition Anneal_Pero->ETL Electrode Electrode Evaporation ETL->Electrode Final_Device Final_Device Electrode->Final_Device Final Device

Caption: Experimental workflow for fabricating perovskite solar cells using a lead acetate-based precursor.

signaling_pathway_stability cluster_precursor Precursor Engineering cluster_film_properties Improved Film Properties cluster_device_performance Enhanced Device Stability Lead_Acetate Lead Acetate Precursor Improved_Crystallinity Improved Crystallinity Lead_Acetate->Improved_Crystallinity Lead_Thiocyanate Lead Thiocyanate Additive Large_Grains Larger Grain Size Lead_Thiocyanate->Large_Grains Reduced_Defects Reduced Defect Density Lead_Thiocyanate->Reduced_Defects Moisture_Resistance Enhanced Moisture Resistance Lead_Thiocyanate->Moisture_Resistance Stoichiometry Precise Stoichiometry Control Stoichiometry->Reduced_Defects Operational_Stability Improved Operational Stability Large_Grains->Operational_Stability Reduced_Defects->Operational_Stability Thermal_Stability Increased Thermal Stability Improved_Crystallinity->Thermal_Stability Moisture_Resistance->Operational_Stability

Caption: Logical relationships in enhancing perovskite solar cell stability through lead precursor engineering.

References

Technical Support Center: Reducing Defects in Lead Diundec-10-enoate Based Perovskites

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Due to the limited availability of specific research and experimental data on Lead diundec-10-enoate based perovskites in the public domain, this technical support center provides guidance based on established principles for general lead-halide perovskite systems. Researchers should adapt these recommendations as a starting point for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the likely sources of defects in this compound based perovskite films?

Based on general knowledge of lead-halide perovskites, defects in this compound systems are likely to arise from:

  • Precursor Stoichiometry: Inaccurate molar ratios of lead (II) undec-10-enoate and the halide source can lead to an excess or deficiency of specific ions, resulting in vacancies or interstitial defects.

  • Solvent and Additive Effects: The choice of solvent and the presence of additives can influence crystallization kinetics, grain size, and the formation of grain boundary defects.

  • Environmental Factors: Exposure to moisture and oxygen during fabrication and handling can lead to the degradation of the perovskite material and the formation of hydrated perovskite phases or lead oxide, which act as defect sites.

  • Annealing Parameters: Suboptimal annealing temperature and duration can result in incomplete crystallization, small grain sizes, and the presence of residual solvent, all of which contribute to defect formation.

  • Surface and Grain Boundaries: The surfaces of the perovskite film and the boundaries between crystalline grains are common locations for defect accumulation, such as dangling bonds and vacancies.

Q2: How does the undec-10-enoate ligand potentially influence defect formation?

While specific studies on the undec-10-enoate ligand in perovskites are not widely available, its long aliphatic chain with a terminal double bond may influence the perovskite structure and defect properties in several ways:

  • Steric Hindrance: The bulky nature of the undec-10-enoate ligand could influence the crystal packing and potentially lead to steric-driven defects.

  • Passivation Effects: The carboxylate group of the ligand could potentially passivate certain types of defects at the perovskite surface or grain boundaries, similar to other carboxylate-containing ligands.

  • Moisture Resistance: The hydrophobic nature of the long alkyl chain might enhance the material's resistance to moisture, thereby reducing degradation-related defects.

  • Reactivity of the Double Bond: The terminal alkene group could be susceptible to oxidation or other side reactions, potentially introducing new defect states.

Troubleshooting Guides

This section provides a structured approach to troubleshoot common issues encountered during the synthesis and characterization of this compound based perovskites.

Issue 1: Low Photoluminescence Quantum Yield (PLQY)
Potential Cause Troubleshooting Step Expected Outcome
High Density of Non-Radiative Recombination Centers (Defects) 1. Optimize Precursor Stoichiometry: Systematically vary the molar ratio of this compound to the halide source. 2. Introduce Passivating Agents: Experiment with the addition of Lewis acids or bases (e.g., pyridine, thiophene derivatives) to the precursor solution to passivate surface defects. 3. Improve Film Morphology: Optimize the spin-coating parameters (speed, acceleration, time) and annealing conditions (temperature, time) to achieve larger, more uniform grains with fewer grain boundaries.An increase in PLQY and longer photoluminescence decay lifetimes, indicating a reduction in non-radiative recombination pathways.
Incomplete Crystallization 1. Adjust Annealing Temperature: Systematically increase the annealing temperature in small increments. 2. Increase Annealing Time: Extend the duration of the annealing step.Sharper and more intense peaks in the X-ray diffraction (XRD) pattern, indicating improved crystallinity.
Presence of Impurities or Residual Solvent 1. Purify Precursors: Ensure the purity of this compound and the halide source. 2. Solvent Engineering: Experiment with different solvent systems or use an anti-solvent dripping step during spin-coating to facilitate solvent removal.Reduction of parasitic phases in XRD and improved baseline in spectroscopic measurements.
Issue 2: Poor Device Performance (e.g., Low Open-Circuit Voltage, Fill Factor)
Potential Cause Troubleshooting Step Expected Outcome
High Trap Density 1. Perform Defect Density Measurements: Use techniques like Space-Charge Limited Current (SCLC) or Thermal Admittance Spectroscopy (TAS) to quantify the trap density. 2. Implement Passivation Strategies: Refer to the passivation strategies mentioned in Issue 1.A decrease in the measured trap density and a corresponding increase in open-circuit voltage and fill factor.
Energy Level Misalignment 1. Characterize Energy Levels: Use Ultraviolet Photoelectron Spectroscopy (UPS) to determine the valence band maximum and conduction band minimum of your perovskite film. 2. Select Appropriate Transport Layers: Choose electron and hole transport layers with energy levels that are well-aligned with your perovskite to ensure efficient charge extraction.Improved charge injection and extraction, leading to higher short-circuit current and fill factor.
Film Morphology Issues (Pinholes, Roughness) 1. Optimize Deposition Technique: Refine spin-coating or other deposition parameters to achieve a smooth, pinhole-free film. Atomic Force Microscopy (AFM) can be used for characterization. 2. Consider a Two-Step Deposition: A sequential deposition of the lead source and the halide may offer better control over film morphology.A more uniform film with reduced leakage currents and improved device performance.

Experimental Protocols

Due to the lack of specific literature, a generalized protocol for the synthesis of a lead-halide perovskite thin film is provided below. This should be adapted for this compound.

General Protocol for Solution-Processed Perovskite Thin Film Fabrication

  • Substrate Cleaning:

    • Sequentially sonicate substrates (e.g., FTO-coated glass) in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone for 15 minutes immediately before use.

  • Precursor Solution Preparation:

    • Dissolve equimolar amounts of the lead source (e.g., this compound) and the halide salt (e.g., methylammonium iodide) in a suitable solvent (e.g., a mixture of DMF and DMSO).

    • Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE filter before use.

  • Thin Film Deposition (Spin-Coating):

    • Transfer the cleaned substrate into a nitrogen-filled glovebox.

    • Deposit the precursor solution onto the substrate.

    • Spin-coat at a specific speed (e.g., 4000 rpm) for a set duration (e.g., 30 seconds).

    • During the spin-coating process, an anti-solvent (e.g., chlorobenzene) may be dripped onto the spinning substrate to induce rapid crystallization.

  • Annealing:

    • Transfer the coated substrate to a hotplate inside the glovebox.

    • Anneal at a specific temperature (e.g., 100 °C) for a defined time (e.g., 10 minutes).

    • Allow the film to cool down to room temperature before further characterization or device fabrication.

Visualizations

Below are diagrams illustrating key concepts in perovskite defect management.

G cluster_0 Troubleshooting Workflow for Low PLQY Start Low PLQY Observed Check_Stoichiometry Verify Precursor Stoichiometry Start->Check_Stoichiometry Optimize_Annealing Optimize Annealing (Temperature, Time) Check_Stoichiometry->Optimize_Annealing Stoichiometry Correct Add_Passivator Introduce Passivating Agent Optimize_Annealing->Add_Passivator Crystallinity Optimized Improved_PLQY Improved PLQY Add_Passivator->Improved_PLQY

Caption: A logical workflow for troubleshooting low photoluminescence quantum yield.

G cluster_1 Common Defects in Lead-Halide Perovskites Point_Defects Point Defects Vacancies Vacancies (Lead, Halide) Point_Defects->Vacancies Interstitials Interstitials Point_Defects->Interstitials Anti_site Anti-site Defects Point_Defects->Anti_site Extended_Defects Extended Defects Grain_Boundaries Grain Boundaries Extended_Defects->Grain_Boundaries Surface_Defects Surface Defects Extended_Defects->Surface_Defects

Technical Support Center: Controlling Crystal Growth with Lead-Based Additives

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Users: Our initial investigation into "Lead diundec-10-enoate" for crystal growth control yielded limited specific documentation within publicly available scientific literature. While "10-Undecenoic acid, lead(2+) salt" is identified as a substance used as a pharmaceutical intermediate, its role as a crystal growth modifier is not well-documented.[1]

Therefore, this technical support center will address the broader, more extensively researched topic of Controlling Crystal Growth with Lead-Based Additives , with a particular focus on their application in perovskite crystallization, a field with significant research interest.[2][3][4][5] The principles and troubleshooting strategies discussed here may provide valuable insights for researchers working with other lead-containing compounds for crystal growth modification.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of lead-based additives in controlling crystal growth?

A1: Lead-based additives, particularly different lead salts, play a crucial role in influencing the crystallization kinetics of various materials, most notably in the formation of perovskite thin films.[2][3] They can affect the activation energy of crystallization, influence precursor composition, and ultimately control the morphology and quality of the resulting crystals.[2][3] By carefully selecting the lead salt (e.g., lead iodide, lead chloride, lead acetate), researchers can manipulate crystal growth to achieve superior film quality for applications such as solar cells.[2][3]

Q2: How do different lead precursors affect the crystallization pathway?

A2: The choice of lead precursor can significantly define the crystallization pathway. Factors such as the oxidation state and solubility of the lead precursor in the solvent system play a key role. For instance, in the synthesis of 2D perovskites, different lead precursors like PbO₂, PbI₂, and PbCO₃ can lead to distinct nucleation and growth mechanisms, thereby affecting the final crystal morphology.

Q3: Can additives other than the primary lead salt be used to control crystal growth?

A3: Yes, other additives can be used in conjunction with lead precursors to further control crystallization. For example, small amounts of 1,8-diiodooctane (DIO) or hydriodic acid (HI) have been shown to increase the number of nucleation centers, promoting heterogeneous nucleation and modifying the size of nuclei during the growth of methylammonium lead halide perovskites.[6][7][8] Short-chain carboxylic acids have also been investigated as additives to influence crystal size and reduce defect density.[9]

Q4: What are the common safety precautions when working with lead-based compounds?

A4: Lead compounds are toxic and require careful handling. Always work in a well-ventilated area, preferably under a fume hood.[10] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with the skin.[10] Dispose of lead-containing waste according to institutional and regulatory guidelines. For specific compounds, always consult the Safety Data Sheet (SDS).

Troubleshooting Guides

This section provides solutions to common problems encountered during crystallization experiments involving lead-based additives.

Problem Possible Causes Suggested Solutions
No Crystal Growth - Solution is not supersaturated.- Inappropriate temperature.[11]- Presence of contaminants.[11]- Increase the concentration of the solute.- Experiment with different temperatures to optimize solubility and evaporation.- Ensure all glassware is clean and use high-purity solvents and precursors.
Rapid, Uncontrolled Crystallization - Solution is too supersaturated.- Cooling rate is too fast.[12]- Add a small amount of additional solvent to slightly reduce saturation.- Slow down the cooling process by using an insulated container or a programmable cooling bath.[13]
Formation of Small, Poor-Quality Crystals - High nucleation rate.- Insufficient time for crystal growth.- Too much vibration or mechanical disturbance.[11]- Reduce the concentration of the precursor solution.- Optimize the temperature to favor growth over nucleation.- Keep the crystallization setup in a quiet, undisturbed location.[11]
Inconsistent Crystal Morphology - Inconsistent precursor stoichiometry.- Variations in solvent purity or composition.- Fluctuations in ambient conditions (temperature, humidity).- Precisely control the molar ratios of the reactants.- Use fresh, high-purity solvents for each experiment.- Conduct experiments in a controlled environment (e.g., a glovebox) to minimize environmental effects.
Poor Film Coverage (for thin-film crystallization) - Poor wetting of the substrate.- Inappropriate spin-coating or deposition parameters.- Pre-treat the substrate to improve surface energy.- Optimize spin speed, acceleration, and time for uniform film deposition.- Consider using additives that modify the surface tension of the precursor solution.[6]

Experimental Protocols

Protocol 1: General Procedure for Perovskite Thin-Film Crystallization using Lead Salts

This protocol provides a general workflow for the synthesis of methylammonium lead iodide (MAPbI₃) perovskite films, a common application for lead-based crystal growth control.

  • Precursor Solution Preparation:

    • In an inert atmosphere (e.g., a nitrogen-filled glovebox), dissolve equimolar amounts of methylammonium iodide (MAI) and a lead salt (e.g., PbI₂, PbCl₂, or Pb(OAc)₂) in a suitable solvent such as dimethylformamide (DMF) or a mixture of DMF and dimethyl sulfoxide (DMSO).

    • Stir the solution at a slightly elevated temperature (e.g., 60-70 °C) until all solids are completely dissolved.

    • Filter the solution through a PTFE syringe filter (e.g., 0.2 µm pore size) to remove any particulate impurities.

  • Substrate Preparation:

    • Clean the substrates (e.g., FTO-coated glass) by sequential sonication in a detergent solution, deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen or compressed air.

    • Treat the substrates with UV-ozone for 15-20 minutes to remove organic residues and improve surface wettability.

  • Film Deposition and Crystallization:

    • Deposit the precursor solution onto the prepared substrate using a suitable technique such as spin-coating or blade-coating.

    • Anneal the coated substrate on a hotplate at a specific temperature (typically between 100 °C and 150 °C) for a defined duration to induce crystallization and remove residual solvent. The annealing temperature and time are critical parameters that influence crystal growth and film morphology.

  • Characterization:

    • Analyze the crystal structure of the resulting film using X-ray diffraction (XRD).

    • Examine the surface morphology and grain size using scanning electron microscopy (SEM).

    • Evaluate the optical properties using UV-Vis spectroscopy and photoluminescence (PL) spectroscopy.

Visualizations

Experimental Workflow for Perovskite Crystallization

experimental_workflow cluster_prep Preparation cluster_deposition Deposition & Crystallization cluster_characterization Analysis start Start precursor Prepare Precursor Solution (Lead Salt + Organic Halide) start->precursor substrate Clean and Prepare Substrate start->substrate deposition Deposit Solution on Substrate (e.g., Spin-coating) precursor->deposition substrate->deposition annealing Thermal Annealing (Induces Crystal Growth) deposition->annealing xrd XRD Analysis (Crystal Structure) annealing->xrd sem SEM Imaging (Morphology) annealing->sem optical Optical Spectroscopy (Optoelectronic Properties) annealing->optical end End xrd->end sem->end optical->end

Caption: A generalized workflow for the synthesis and characterization of perovskite thin films.

Troubleshooting Logic for Poor Crystal Quality

troubleshooting_logic cluster_cause Identify Potential Cause cluster_solution Implement Solution start Poor Crystal Quality (Small Grains, Defects) cause_supersaturation High Supersaturation? start->cause_supersaturation cause_nucleation High Nucleation Rate? start->cause_nucleation cause_contamination Contamination? start->cause_contamination solution_concentration Reduce Precursor Concentration cause_supersaturation->solution_concentration Yes solution_additives Introduce Growth-Modifying Additives cause_nucleation->solution_additives Yes solution_environment Control Crystallization Environment (Temperature, Atmosphere) cause_nucleation->solution_environment Yes solution_purity Use High-Purity Reagents & Solvents cause_contamination->solution_purity Yes end Improved Crystal Quality solution_concentration->end solution_additives->end solution_environment->end solution_purity->end

Caption: A decision-making diagram for troubleshooting poor crystal quality in experiments.

References

Technical Support Center: Purification of Synthesized Lead diundec-10-enoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of synthesized Lead diundec-10-enoate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Purified Product - Incomplete precipitation during recrystallization. - Product loss during transfer between vessels. - Adherence of the product to filtration apparatus.- Optimize the solvent system and cooling parameters for recrystallization. - Ensure careful and quantitative transfer of materials. - Scrape the filter paper and funnel thoroughly to recover all product.
Product is an Oil or Wax Instead of a Solid - Presence of unreacted undec-10-enoic acid. - Contamination with byproducts. - Inappropriate solvent used for recrystallization.- Wash the crude product with a solvent in which the starting material is soluble but the desired product is not (e.g., cold hexane). - Consider purification by column chromatography. - Experiment with different recrystallization solvents or solvent mixtures.
Discolored Product (e.g., yellow or brown) - Presence of impurities from starting materials. - Decomposition of the product due to excessive heat. - Oxidation of the compound.- Ensure high purity of starting lead salt and undec-10-enoic acid. - Avoid excessive heating during synthesis and purification. - Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.
Presence of Insoluble Impurities - Contamination with inorganic lead salts. - Presence of polymeric byproducts.- Dissolve the crude product in a suitable solvent and filter out the insoluble material before proceeding with recrystallization or chromatography.
Broad Peak or Multiple Spots on TLC - Incomplete reaction or presence of multiple byproducts. - Degradation of the compound on the TLC plate.- Re-evaluate the reaction conditions to drive the synthesis to completion. - Use column chromatography for separation of the components. - Use a less acidic or basic TLC plate and developing solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent will depend on the specific impurities present. A good starting point is a solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. For long-chain lead carboxylates, solvents like ethanol, methanol, or mixtures of toluene and hexane can be effective. It is recommended to perform small-scale solubility tests with various solvents to determine the optimal one for your specific product.

Q2: How can I remove unreacted undec-10-enoic acid from my product?

A2: Unreacted undec-10-enoic acid can often be removed by washing the crude product with a non-polar solvent in which the acid is soluble, but the lead salt is not. Cold hexane is a good candidate for this purpose. Alternatively, column chromatography can be employed for a more thorough separation.

Q3: My purified this compound still contains traces of other metal ions. How can I remove them?

A3: The removal of trace metal ion impurities can be challenging. One approach is to dissolve the product in a suitable solvent and treat it with a chelating agent that has a higher affinity for the impurity metal ions. Subsequent filtration or extraction may then remove the chelated impurities. However, care must be taken to ensure the chelating agent does not also remove the lead from your desired product. Another method is to use specific precipitation techniques where the pH of a solution is adjusted to selectively precipitate the impurity metal hydroxides.[1]

Q4: Is column chromatography a suitable method for purifying this compound?

A4: Yes, column chromatography can be an effective purification method.[2] Due to the ionic nature of the lead carboxylate, reversed-phase chromatography is often more suitable than normal-phase silica gel chromatography to avoid irreversible adsorption.[3] A C18-functionalized silica gel can be used as the stationary phase with a gradient of a polar organic solvent (e.g., methanol or acetonitrile) in water as the mobile phase.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., hot ethanol) in an Erlenmeyer flask. The choice of solvent should be based on prior solubility tests.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath or a refrigerator.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound
  • Column Packing: Prepare a chromatography column with a suitable stationary phase, such as C18-functionalized silica gel. The column can be packed as a slurry in the initial mobile phase solvent.

  • Sample Preparation: Dissolve the crude this compound in a small amount of the mobile phase or a stronger solvent. If a stronger solvent is used, it is advisable to adsorb the sample onto a small amount of the stationary phase before loading it onto the column.

  • Loading: Carefully load the prepared sample onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution, starting with a more polar solvent system and gradually increasing the proportion of a less polar organic solvent, is often effective for separating components with different polarities.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions using a suitable technique, such as Thin Layer Chromatography (TLC), to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Troubleshooting start Crude Product recrystallization Recrystallization start->recrystallization check_purity Check Purity (TLC, etc.) recrystallization->check_purity column_chromatography Column Chromatography column_chromatography->check_purity pure_product Pure Product check_purity->pure_product Pure oily_product Issue: Oily Product check_purity->oily_product Impure discolored_product Issue: Discolored Product check_purity->discolored_product Impure low_yield Issue: Low Yield check_purity->low_yield Impure oily_product->column_chromatography wash_with_solvent Wash with Non-polar Solvent oily_product->wash_with_solvent check_starting_materials Check Purity of Starting Materials discolored_product->check_starting_materials optimize_conditions Optimize Cooling/Solvent low_yield->optimize_conditions wash_with_solvent->recrystallization check_starting_materials->start optimize_conditions->recrystallization

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Lead Diundec-10-enoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Lead diundec-10-enoate.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

The synthesis of this compound, a lead salt of a long-chain unsaturated fatty acid, is typically achieved through a precipitation reaction. This involves reacting a water-soluble lead salt, such as lead(II) nitrate or lead(II) acetate, with undec-10-enoic acid in a suitable solvent system. The insolubility of the resulting this compound in the reaction medium drives the formation of the product as a precipitate.

Q2: What are the primary safety concerns when working with this compound and its precursors?

Lead compounds are toxic and pose significant health risks. Key safety precautions include:

  • Handling: All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of dust or fumes.[1][2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. For handling larger quantities or when dust generation is likely, a respirator is recommended.[1][2]

  • Waste Disposal: All lead-containing waste must be disposed of as hazardous waste according to institutional and local regulations.

  • Exposure Limits: The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for lead at 0.05 mg/m³ over an 8-hour work shift.[1][3]

Q3: What are the key challenges in scaling up the synthesis of this compound?

Scaling up the synthesis of this compound from laboratory to pilot or industrial scale presents several challenges:

  • Heat Management: The reaction can be exothermic, and efficient heat dissipation is crucial to control the reaction rate and prevent side reactions.

  • Mixing and Mass Transfer: Ensuring homogeneous mixing of reactants in a large reactor is critical for uniform particle size and consistent product quality. Inadequate mixing can lead to localized high concentrations of reactants, affecting the precipitation process.

  • Solid Handling: The precipitated product needs to be efficiently filtered, washed, and dried. Handling large quantities of fine, potentially dusty powder requires specialized equipment and engineering controls to minimize worker exposure.

  • Environmental Concerns: The use of lead necessitates stringent environmental controls to prevent contamination of water and soil. This includes wastewater treatment and proper disposal of all waste streams.

  • Regulatory Compliance: The production and use of lead compounds are subject to strict regulations due to their toxicity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Product Yield Incomplete reaction due to insufficient reaction time or temperature.Increase reaction time and/or temperature. Monitor the reaction progress by analyzing aliquots.
Incorrect stoichiometry of reactants.Ensure accurate weighing and molar ratio of lead salt and undec-10-enoic acid.
Product loss during filtration and washing.Use a filter medium with an appropriate pore size to prevent loss of fine particles. Minimize the volume of washing solvent while ensuring adequate removal of impurities.
Product is colored or off-white Impurities in the starting materials (undec-10-enoic acid or lead salt).Use high-purity starting materials. Consider recrystallization or distillation of undec-10-enoic acid if necessary.
Side reactions due to high reaction temperature.Optimize the reaction temperature to minimize the formation of colored byproducts.
Inconsistent Particle Size Poor control over mixing speed and reagent addition rate.Maintain a consistent and controlled stirring rate. Add the precipitating agent at a slow, constant rate.
Fluctuations in reaction temperature.Implement precise temperature control throughout the reaction.
Product is difficult to filter Formation of very fine particles or a gelatinous precipitate.Modify the precipitation conditions (e.g., temperature, concentration, solvent system) to promote the growth of larger crystals. Consider using a filter aid.
Presence of Water-Soluble Impurities Inadequate washing of the product.Wash the filtered product thoroughly with a suitable solvent (e.g., deionized water) to remove unreacted starting materials and soluble byproducts.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired product specifications.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Undec-10-enoic acid (C₁₁H₂₀O₂)

  • Ethanol

  • Deionized water

Procedure:

  • In a beaker, dissolve a specific molar equivalent of undec-10-enoic acid in ethanol.

  • In a separate beaker, prepare an aqueous solution of a stoichiometric amount of lead(II) nitrate.

  • Slowly add the lead(II) nitrate solution to the ethanolic solution of undec-10-enoic acid with constant stirring.

  • A white precipitate of this compound will form immediately.

  • Continue stirring the mixture for a predetermined time (e.g., 1-2 hours) at a controlled temperature to ensure complete reaction.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with deionized water to remove any unreacted lead(II) nitrate and other water-soluble impurities.

  • Wash the precipitate with a small amount of ethanol to aid in drying.

  • Dry the product in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the carboxylate salt, the characteristic C=O stretching vibration of the carboxylic acid (around 1700 cm⁻¹) should disappear and be replaced by the asymmetric and symmetric stretching vibrations of the carboxylate group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the undec-10-enoate ligand.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_purification Product Isolation & Purification cluster_analysis Characterization Lead_Salt_Solution Prepare aqueous Lead(II) Nitrate solution Precipitation Mix solutions under controlled stirring and temperature Lead_Salt_Solution->Precipitation Fatty_Acid_Solution Prepare ethanolic Undec-10-enoic Acid solution Fatty_Acid_Solution->Precipitation Filtration Vacuum filter the precipitate Precipitation->Filtration Washing Wash with deionized water and ethanol Filtration->Washing Drying Dry under vacuum Washing->Drying Analysis FTIR & NMR Analysis Drying->Analysis troubleshooting_workflow Start Synthesis Issue Identified Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Optimize_Reaction Optimize Reaction Conditions: - Time - Temperature - Stoichiometry Check_Yield->Optimize_Reaction Yes Check_Physical_Properties Poor Physical Properties? Check_Purity->Check_Physical_Properties No Purify_Reagents Use Higher Purity Reagents Check_Purity->Purify_Reagents Yes Modify_Precipitation Modify Precipitation: - Stirring Rate - Addition Rate - Temperature Control Check_Physical_Properties->Modify_Precipitation Yes End Problem Resolved Check_Physical_Properties->End No Improve_Workup Improve Work-up: - Filtration Technique - Washing Procedure Optimize_Reaction->Improve_Workup Improve_Workup->End Purify_Reagents->Improve_Workup Modify_Precipitation->End

References

Validation & Comparative

characterization techniques for Lead diundec-10-enoate films

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Characterization of Lead Diundec-10-enoate Films

Introduction

This compound is a metal-organic compound formed from the reaction of a lead(II) salt with undec-10-enoic acid. As a lead carboxylate, often referred to as a "lead soap," it belongs to a class of materials that have applications as stabilizers and lubricants in polymers, driers in paints and varnishes, and as corrosion inhibitors.[1][2][3] Thin films of such materials are of interest for applications in coatings, sensors, and electronic devices. Due to the toxicity of lead, there is significant interest in understanding its properties to identify safer, high-performance alternatives.

This guide provides a comprehensive overview of the essential techniques for characterizing this compound films. It offers detailed experimental protocols, comparative data from analogous materials, and a discussion of lead-free alternatives to assist researchers, scientists, and drug development professionals in this field.

Synthesis of this compound Films

A common method for synthesizing lead carboxylates is through the reaction of a lead oxide or a lead(II) salt, such as lead(II) acetate, with the corresponding carboxylic acid.[4][5][6] For a thin film, a layer-by-layer deposition or a solution-based method could be employed.

A plausible synthesis workflow is as follows:

G Synthesis and Film Formation Workflow cluster_synthesis Synthesis of this compound cluster_film Film Deposition Lead(II) Acetate Lead(II) Acetate Reaction Mixture Reaction Mixture Lead(II) Acetate->Reaction Mixture Undec-10-enoic Acid Undec-10-enoic Acid Undec-10-enoic Acid->Reaction Mixture Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction Mixture Precipitation/Crystallization Precipitation/Crystallization Reaction Mixture->Precipitation/Crystallization This compound Powder This compound Powder Precipitation/Crystallization->this compound Powder Spin Coating Solution Spin Coating Solution This compound Powder->Spin Coating Solution Substrate (e.g., Si wafer) Substrate (e.g., Si wafer) Spin Coating Spin Coating Substrate (e.g., Si wafer)->Spin Coating Spin Coating Solution->Spin Coating Annealing Annealing Spin Coating->Annealing This compound Film This compound Film Annealing->this compound Film

Caption: A typical workflow for the synthesis of this compound powder and subsequent thin film deposition via spin coating.

Characterization Techniques and Experimental Protocols

The comprehensive characterization of this compound films requires a suite of analytical techniques to determine their structural, morphological, chemical, and thermal properties.

X-ray Diffraction (XRD)

Purpose: To identify the crystalline phases, determine the crystal structure, and analyze the orientation of the crystallites within the film. For thin films, Grazing Incidence X-ray Diffraction (GIXD or GIXRD) is particularly effective as it enhances the signal from the film while minimizing interference from the substrate.[7][8][9][10]

Experimental Protocol (GIXD):

  • Instrument: A four-circle diffractometer equipped with a sealed-ceramic copper X-ray tube and a position-sensitive detector.

  • X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

  • Incident Angle (ω or αi): A fixed, shallow angle, typically between 0.2° and 1.0°. For ultra-thin films (<10 nm), an angle of 0.2°-0.3° is recommended, while for thicker films (~100 nm), 0.5°-1.0° is suitable.[8]

  • Detector Scan: The detector scans through a range of 2θ angles to collect the diffracted X-rays.

  • Sample Alignment: The sample is aligned to optimize the signal from the thin film.

  • Data Analysis: The resulting diffraction pattern is compared to databases (e.g., ICDD) to identify crystalline phases. Peak positions, intensities, and widths can be used to determine lattice parameters, crystallite size, and strain.

Fourier-Transform Infrared (FTIR) Spectroscopy

Purpose: To identify functional groups and study the coordination of the carboxylate group to the lead center. Attenuated Total Reflectance (ATR)-FTIR is a suitable technique for thin films.[11][12][13][14]

Experimental Protocol (ATR-FTIR):

  • Instrument: An FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Sample Preparation: The film on its substrate is placed in direct contact with the ATR crystal. A pressure clamp is used to ensure good contact.[11]

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32 to 64 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The positions and shapes of the absorption bands corresponding to the carboxylate group (asymmetric and symmetric stretches) provide information about its coordination mode.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX)

Purpose: SEM is used to visualize the surface morphology, topography, and any defects in the film. EDX provides elemental analysis, confirming the presence of lead, carbon, and oxygen and their distribution across the film.[15][16][17]

Experimental Protocol (SEM/EDX):

  • Instrument: A scanning electron microscope equipped with an EDX detector.

  • Sample Preparation: The film on its substrate is mounted on an SEM stub using conductive tape. A thin conductive coating (e.g., gold or carbon) may be necessary if the film is not sufficiently conductive to prevent charging.

  • SEM Imaging:

    • Accelerating Voltage: 5-15 kV.

    • Working Distance: Optimized for high-resolution imaging.

    • Detector: Secondary electron (SE) detector for topography and backscattered electron (BSE) detector for compositional contrast.

  • EDX Analysis:

    • Accelerating Voltage: 15-25 kV to ensure excitation of the relevant X-ray lines.

    • Analysis Mode: Point analysis for specific features, line scan for elemental distribution along a line, and mapping for 2D elemental distribution.

Thermogravimetric Analysis (TGA)

Purpose: To evaluate the thermal stability of the film, including its decomposition temperature and the identification of volatile components.[18][19][20][21]

Experimental Protocol (TGA):

  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: A small amount of the material (scraped from the substrate or in powder form) is placed in an alumina or platinum crucible.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) from room temperature to a final temperature (e.g., 600-800 °C).

  • Atmosphere: The analysis is typically run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to study oxidative stability.

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset temperature of decomposition and the residual mass are key parameters.

Comparative Data for Lead Carboxylate Films and Alternatives

Table 1: Comparison of Key Characterization Parameters

Parameter This compound (Expected) Lead Stearate (Analogous) Zinc Undecenoate (Alternative) References
Formula Pb(C₁₁H₁₉O₂)₂Pb(C₁₈H₃₅O₂)₂Zn(C₁₁H₁₉O₂)₂,[22]
Appearance White, waxy solidFine, white powderWhite powder,[23]
Melting Point (°C) ~100-120115.7Not specified[2]
Thermal Decomposition Onset (°C) ~250-350 (in N₂)~300-400 (in N₂)~250-350 (in N₂)-
FTIR ν(COO⁻) asym (cm⁻¹) ~1510-1540~1511~1540-1580[24]
FTIR ν(COO⁻) sym (cm⁻¹) ~1390-1410~1400~1400-1440[24]

Lead-Free Alternatives

The toxicity of lead necessitates the exploration of safer alternatives. Metal carboxylates based on less toxic metals are promising candidates.

  • Zinc Undecenoate: As the zinc salt of undec-10-enoic acid, it is a direct analogue to the lead compound. It is used in cosmetics and has antifungal properties.[22][23][25] Its film-forming properties and thermal stability would need to be compared to the lead analogue for specific applications.

  • Calcium and Barium Carboxylates: These are also used as heat stabilizers in polymers.

  • Potassium Sodium Niobate (KNN)-based films: For applications requiring piezoelectric properties, lead-free alternatives like KNN are being extensively researched.[9][12]

  • Polyester-based Coatings: In the context of metal packaging, polyester-based coatings are being investigated as replacements for bisphenol A (BPA) and other potentially harmful compounds.[26]

Structural Considerations

The coordination geometry of lead(II) carboxylates is influenced by the stereochemically active 6s² lone pair of electrons. This can lead to two main structural motifs:

  • Hemidirected: The ligands are arranged on one side of the lead ion, leaving the lone pair to occupy the other side.

  • Holodirected: The ligands are arranged more symmetrically around the lead ion, with the lone pair being stereochemically inactive.

Long-chain lead carboxylates often exhibit holodirected structures.

G cluster_hemidirected Hemidirected Coordination cluster_holodirected Holodirected Coordination Pb1 Pb(II) L1 Ligand Pb1->L1 L2 Ligand Pb1->L2 L3 Ligand Pb1->L3 LonePair1 Lone Pair Pb1->LonePair1 Pb2 Pb(II) L4 Ligand Pb2->L4 L5 Ligand Pb2->L5 L6 Ligand Pb2->L6 L7 Ligand Pb2->L7 L8 Ligand Pb2->L8 L9 Ligand Pb2->L9

Caption: Coordination geometries in lead(II) complexes.

References

A Comparative Guide to Lead-Based Perovskite Solar Cells and Alternative Photovoltaic Technologies

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Scientists

In the dynamic field of photovoltaic research, the quest for highly efficient, cost-effective, and stable solar cell technologies is paramount. While the specific compound "lead diundec-10-enoate" does not appear in current scientific literature as a primary component for solar cells, the broader category of lead-based perovskite solar cells has garnered significant attention. This guide provides a comprehensive comparison of lead-halide perovskite solar cells against three major alternatives: traditional silicon-based solar cells, emerging organic solar cells, and promising lead-free perovskite solar cells. This analysis is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in understanding the performance landscape of these key photovoltaic technologies.

Performance Metrics: A Quantitative Comparison

The performance of a solar cell is primarily evaluated by four key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following table summarizes the typical and record performance data for the four types of solar cells under standard test conditions (STC).

Solar Cell TypePower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)
Lead-Halide Perovskite Typical: 18 - 22Record: > 26[1]Typical: 1.0 - 1.2Record: > 1.2Typical: 20 - 25Record: > 26Typical: 75 - 85Record: > 85[2]
Monocrystalline Silicon Typical: 20 - 22[3]Record: > 26Typical: 0.6 - 0.7Record: ~0.74Typical: 38 - 42Record: > 42Typical: 80 - 84Record: > 84
Organic Solar Cells Typical: 10 - 15Record: > 19[4]Typical: 0.6 - 0.9Record: > 1.0Typical: 15 - 25Record: > 25Typical: 65 - 75Record: > 78
Lead-Free Perovskite Typical: 5 - 10Record: > 11[5]Typical: 0.4 - 0.8Record: > 1.0[6]Typical: 15 - 25Record: > 28Typical: 60 - 70Record: > 75

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for advancing solar cell research. Below are generalized, yet comprehensive, methodologies for the fabrication and characterization of each solar cell type.

Lead-Halide Perovskite Solar Cell Fabrication (Solution Processing)

This protocol outlines a common method for fabricating a regular (n-i-p) planar perovskite solar cell.

  • Substrate Preparation:

    • Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.

    • The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to enhance wettability[7].

  • Electron Transport Layer (ETL) Deposition:

    • A compact layer of titanium dioxide (TiO2) is deposited on the FTO substrate, often by spray pyrolysis of a titanium diisopropoxide bis(acetylacetonate) solution in isopropanol at 450°C, followed by annealing[7].

  • Perovskite Absorber Layer Deposition (One-Step Method):

    • A precursor solution, typically containing lead iodide (PbI2) and methylammonium iodide (MAI) in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is prepared in an inert atmosphere (glovebox)[8].

    • The precursor solution is spin-coated onto the TiO2 layer. During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is often dripped onto the substrate to induce rapid crystallization and form a uniform film[8].

    • The film is then annealed at a specific temperature (e.g., 100°C) to complete the perovskite crystallization[7].

  • Hole Transport Layer (HTL) Deposition:

    • A solution of a hole-transporting material, commonly Spiro-OMeTAD with additives like Li-TFSI and tBP, is spin-coated on top of the perovskite layer[7].

  • Metal Electrode Deposition:

    • Finally, a metal contact, typically gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell[7].

Crystalline Silicon Solar Cell Fabrication

The fabrication of monocrystalline silicon solar cells is a multi-step industrial process.

  • Wafer Production:

    • High-purity silicon is produced from quartz sand through a carbothermic reduction process[9].

    • A single crystal ingot is grown from the molten silicon using the Czochralski method[10].

    • The ingot is then sliced into thin wafers, typically 180-200 µm thick, using a wire saw[11].

  • Texturing and Cleaning:

    • The wafers are chemically textured, usually with an alkaline solution (e.g., KOH/IPA), to create pyramids on the surface that reduce light reflection[12].

    • This is followed by a series of cleaning steps to remove impurities and saw damage.

  • Doping (Emitter Formation):

    • A p-n junction is created by doping the front side of the p-type wafer with phosphorus to create a thin n-type layer (emitter). This is typically done through diffusion in a furnace at high temperatures[11].

  • Edge Isolation and Passivation:

    • The edges of the wafer are treated to isolate the front and back sides electrically[12].

    • A passivation layer, such as silicon nitride (SiNx), is deposited on the front surface to reduce electron-hole recombination. This layer also acts as an anti-reflection coating[12].

  • Metallization:

    • Metal contacts (fingers and busbars) are screen-printed onto the front (silver paste) and back (aluminum paste) of the cell[10].

    • The cell is then fired at a high temperature to form the electrical contacts.

Organic Solar Cell Fabrication (Bulk Heterojunction)

Organic solar cells are typically fabricated using solution-based methods.

  • Substrate Preparation:

    • Indium Tin Oxide (ITO) coated glass substrates are cleaned similarly to those for perovskite solar cells[13].

  • Hole Transport Layer (HTL) Deposition:

    • A layer of PEDOT:PSS is typically spin-coated onto the ITO and annealed[13].

  • Active Layer Deposition:

    • A blend of a donor polymer (e.g., P3HT) and a fullerene acceptor (e.g., PCBM) is dissolved in a common solvent like chlorobenzene[13].

    • This photoactive blend is then spin-coated on the HTL in an inert atmosphere[13].

    • The film may be thermally annealed to optimize the morphology of the bulk heterojunction.

  • Cathode Deposition:

    • A low work function metal, such as calcium followed by aluminum, is thermally evaporated on top of the active layer to serve as the cathode[14].

  • Encapsulation:

    • The device is encapsulated to protect the organic layers from degradation by oxygen and moisture[13].

Lead-Free Perovskite Solar Cell Fabrication

The fabrication of lead-free perovskite solar cells, often based on tin (Sn), follows a similar procedure to their lead-based counterparts, but with critical differences to manage the instability of Sn2+.

  • Substrate and ETL Preparation: The initial steps are analogous to lead-halide perovskite cell fabrication.

  • Lead-Free Perovskite Absorber Layer Deposition:

    • A precursor solution of a tin-based halide (e.g., formamidinium tin iodide - FASnI3) is prepared. Additives like tin fluoride (SnF2) are often included to suppress the oxidation of Sn2+ to Sn4+[15].

    • The deposition is carried out via spin-coating in a strictly controlled inert environment due to the high sensitivity of tin-based perovskites to oxygen[16].

    • Solvent engineering and anti-solvent quenching techniques are also employed to control the film formation[16].

  • HTL and Electrode Deposition: These steps are similar to those for lead-based perovskite solar cells.

Solar Cell Characterization

The performance of the fabricated solar cells is characterized using the following standard techniques:

  • Current-Voltage (I-V) Measurement:

    • The solar cell is placed under a solar simulator that mimics the standard AM1.5G solar spectrum with an intensity of 1000 W/m²[17].

    • A source meter is used to apply a voltage sweep across the cell and measure the resulting current[18].

    • From the I-V curve, the key performance parameters (PCE, Voc, Jsc, and FF) are extracted[17]. A 4-wire Kelvin probe setup is recommended for accurate measurements[18].

  • External Quantum Efficiency (EQE) Measurement:

    • The EQE (or IPCE - Incident Photon-to-Current Conversion Efficiency) is measured to determine the cell's efficiency at converting photons of a specific wavelength into electrons.

    • The cell is illuminated with monochromatic light of varying wavelengths, and the resulting current is measured.

Visualizing Experimental Workflows and Device Architecture

To better illustrate the processes involved in solar cell research, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_fabrication Device Fabrication cluster_characterization Performance Characterization cluster_analysis Data Analysis Substrate_Cleaning Substrate Cleaning ETL_Deposition ETL Deposition Substrate_Cleaning->ETL_Deposition Absorber_Deposition Absorber Layer Deposition ETL_Deposition->Absorber_Deposition HTL_Deposition HTL Deposition Absorber_Deposition->HTL_Deposition Electrode_Deposition Electrode Deposition HTL_Deposition->Electrode_Deposition IV_Measurement I-V Measurement Electrode_Deposition->IV_Measurement Parameter_Extraction Parameter Extraction (PCE, Voc, Jsc, FF) IV_Measurement->Parameter_Extraction EQE_Measurement EQE Measurement EQE_Measurement->Parameter_Extraction Stability_Testing Stability Testing Performance_Comparison Performance Comparison Stability_Testing->Performance_Comparison Parameter_Extraction->Performance_Comparison

Caption: A generalized workflow for the fabrication and performance analysis of solar cells.

Perovskite_Solar_Cell cluster_device Perovskite Solar Cell Structure (n-i-p) cluster_operation Charge Generation and Transport Sunlight Sunlight (Photons) Glass Glass Substrate TCO Transparent Conductive Oxide (e.g., FTO) ETL Electron Transport Layer (e.g., TiO2) Perovskite Perovskite Absorber Layer Electron_Transport Electron Transport ETL->Electron_Transport HTL Hole Transport Layer (e.g., Spiro-OMeTAD) EHP Exciton (e-h pair) Generation Perovskite->EHP Metal_Electrode Metal Electrode (e.g., Gold) Hole_Transport Hole Transport HTL->Hole_Transport Charge_Separation Charge Separation EHP->Charge_Separation Charge_Separation->Electron_Transport Charge_Separation->Hole_Transport External_Circuit External Circuit Electron_Transport->External_Circuit To Cathode Hole_Transport->External_Circuit To Anode

Caption: Structure and operational principle of a lead-halide perovskite solar cell.

References

A Comparative Guide to the Purity Validation of Lead Diundec-10-enoate by Quantitative NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical step in ensuring the quality, safety, and efficacy of the final product. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional analytical techniques for the purity validation of Lead diundec-10-enoate, a metallo-organic compound.

This compound [(CH₂=CH(CH₂)₈COO)₂Pb] is a lead salt of undecylenic acid, a long-chain unsaturated fatty acid. Its purity is paramount, as impurities can significantly impact its chemical and physical properties, as well as its performance in downstream applications. While qNMR is a powerful tool for this purpose, a multi-faceted approach utilizing alternative methods provides a more robust validation.

Comparison of Purity Determination Methods

Quantitative ¹H NMR (qNMR) offers a direct and non-destructive method for determining the purity of this compound. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a characteristic signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined with high accuracy.[1][2][3][4][5][6]

For this compound, the distinct signals of the terminal vinyl protons (CH₂=CH-) and the α-methylene protons (-CH₂-COO-) in the ¹H NMR spectrum are ideal for quantification.

Alternative methods for purity validation of metal-containing compounds often focus on the inorganic component. These include:

  • Elemental Analysis (EA): This technique determines the percentage of lead in the compound. The theoretical lead content is calculated from the molecular formula, and the experimentally determined value provides a direct measure of the purity with respect to the metal. A deviation of ±0.4% from the calculated value is generally considered acceptable for a pure compound.

  • Complexometric EDTA Titration: This volumetric analysis method involves the titration of the lead(II) ions with a standardized solution of ethylenediaminetetraacetic acid (EDTA). The endpoint, indicating the complete complexation of the lead ions, can be detected using a colorimetric indicator. The purity is then calculated based on the amount of EDTA solution consumed.

Analytical MethodPurity of Zinc Stearate (%)Key AdvantagesKey Limitations
Quantitative ¹H NMR (qNMR) 98.5 ± 0.5High precision and accuracy, non-destructive, provides structural information, can identify and quantify organic impurities.Requires a certified internal standard, may not detect inorganic impurities without protons.
Elemental Analysis (for Zinc) 98.2 ± 0.4Direct measurement of the metal content, well-established and robust method.Destructive, provides no information on organic impurities, can be affected by the presence of other metal ions.
Complexometric EDTA Titration 98.9 ± 0.6Cost-effective, rapid, and accurate for metal quantification.Destructive, susceptible to interference from other metal ions that can complex with EDTA.

Experimental Protocols

Detailed methodologies for each of the cited experiments are provided below to allow for replication and adaptation in your own laboratories.

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the purity of this compound using an internal standard.

Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved, characteristic signals of both the this compound (e.g., the vinyl protons at ~4.9-5.8 ppm) and the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Elemental Analysis for Lead Content

Objective: To determine the weight percentage of lead in the this compound sample.

Procedure:

  • A precisely weighed amount of the this compound sample is subjected to combustion analysis or other appropriate sample digestion methods.

  • The resulting material is analyzed using techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) to quantify the lead content.

  • The experimental weight percentage of lead is compared to the theoretical percentage calculated from the molecular formula of pure this compound (C₂₂H₃₈O₄Pb, Molecular Weight: 573.74 g/mol ; Theoretical Pb %: 36.12%).

Complexometric EDTA Titration

Objective: To determine the purity of this compound by quantifying the lead content through titration with EDTA.

Materials:

  • This compound sample

  • Standardized 0.05 M EDTA solution

  • Buffer solution (pH 10)

  • Eriochrome Black T indicator

  • Deionized water

  • Appropriate glassware (burette, pipette, conical flask)

Procedure:

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a suitable solvent to release the Pb²⁺ ions. Acid digestion may be necessary.

    • Dilute the solution with deionized water to a known volume in a volumetric flask.

  • Titration:

    • Pipette a known aliquot of the sample solution into a conical flask.

    • Add the pH 10 buffer solution and a few drops of the Eriochrome Black T indicator. The solution should turn a wine-red color.

    • Titrate the solution with the standardized 0.05 M EDTA solution until the color changes from wine-red to a distinct blue, which indicates the endpoint.

  • Calculation:

    • Calculate the amount of lead in the sample based on the volume of EDTA used and its molarity.

    • Determine the purity of the this compound based on the experimental lead content versus the theoretical content.

Workflow and Pathway Diagrams

To visualize the logical flow of the purity validation process, the following diagrams are provided.

Purity_Validation_Workflow cluster_NMR qNMR Analysis cluster_Alternatives Alternative Methods qNMR_prep Sample and Standard Preparation qNMR_acq NMR Data Acquisition qNMR_prep->qNMR_acq qNMR_proc Data Processing and Purity Calculation qNMR_acq->qNMR_proc Comparison Compare Purity Results qNMR_proc->Comparison EA Elemental Analysis (Pb %) EA->Comparison Titration EDTA Titration (Pb %) Titration->Comparison Sample This compound Sample Sample->qNMR_prep Sample->EA Sample->Titration Report Final Purity Report Comparison->Report

Purity validation workflow for this compound.

qNMR_Principle Analyte Analyte Signal (this compound) Integral Signal Integration Analyte->Integral Standard Internal Standard Signal (Known Purity) Standard->Integral Ratio Molar Ratio Calculation Integral->Ratio Proportional to Number of Protons Purity Absolute Purity Determination Ratio->Purity Using Mass and MW

Principle of quantitative NMR (qNMR) for purity determination.

References

Navigating the Electrochemical Landscape for Lead Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The electrochemical determination of lead is a critical area of research due to the widespread environmental and health concerns associated with lead contamination. Techniques such as Cyclic Voltammetry (CV), Differential Pulse Anodic Stripping Voltammetry (DPASV), and Square Wave Anodic Stripping Voltammetry (SWASV) are frequently employed for the sensitive and selective detection of lead ions (Pb²⁺). The choice of method often depends on the required detection limit, the sample matrix, and the available instrumentation.

Comparative Performance of Electrochemical Techniques for Lead Analysis

The following table summarizes the performance of various electrochemical methods for the determination of lead, based on data from several studies. This allows for a direct comparison of key analytical parameters such as the linear range and limit of detection (LOD).

TechniqueElectrode SystemLinear RangeLimit of Detection (LOD)Reference
Cyclic Voltammetry (CV)Platinum wire electrode10-100 mg/L0.9029 mg/L[1]
Differential Pulse Anodic Stripping Voltammetry (DPASV)1,4-bis(prop-2'-enyloxy)-9,10-anthraquinone modified carbon paste electrode2.00x10⁻⁹ - 1.06x10⁻⁵ M1x10⁻⁹ M[2]
Differential Pulse Anodic Stripping Voltammetry (DPASV)MIL-101(Cr) modified glassy carbon electrode1.0 × 10⁻⁹ to 1.0 × 10⁻⁶ mol L⁻¹5.0 × 10⁻¹⁰ mol L⁻¹[3][4]
Square Wave Anodic Stripping Voltammetry (SWASV)Nafion/ionic liquid/graphene composite modified screen-printed carbon electrode0.1 to 100.0 ng L⁻¹0.08 ng L⁻¹[5]
Square Wave Anodic Stripping Voltammetry (SWASV)Graphite/Cork composite sensor (GrRAC-70%)1–25 µM0.3 µM[6]

Detailed Experimental Protocols

This section provides a detailed look at the methodologies employed in the cited studies for the electrochemical analysis of lead.

Cyclic Voltammetry (CV)

The determination of lead in wastewater has been demonstrated using cyclic voltammetry with a platinum wire electrode.[1][7]

  • Electrochemical Cell: A three-electrode system is used, comprising a platinum wire as the working electrode, an Ag/AgCl (saturated KCl) reference electrode, and a platinum plate counter electrode.[1][7]

  • Electrolyte: The analysis is conducted in a 0.1 M KCl solution.[7]

  • Instrumentation: A PGSTAT 100 N 100 V/250 mA type (Metrohm Autolab) is used for the electroanalysis measurements.[1]

  • Procedure: Cyclic voltammograms are recorded for lead solutions with concentrations ranging from 10-100 mg/L at a scan rate of 50 mV/sec.[1][7] The resulting voltammograms typically show anodic and cathodic peaks corresponding to the oxidation and reduction of lead.[7]

Differential Pulse Anodic Stripping Voltammetry (DPASV)

A sensitive method for lead determination involves a modified carbon paste electrode.[2]

  • Electrode Modification: A carbon paste electrode is modified with 1,4-bis(prop-2'-enyloxy)-9,10-anthraquinone (AQ).[2]

  • Preconcentration: The method is based on the non-electrolytic preconcentration of lead(II) through complex formation with the AQ modifier.[2] This is followed by an accumulation period at a negative potential (-1.5 V).[2]

  • Stripping: Anodic stripping is then performed to measure the lead concentration.[2]

  • Optimization: The analytical performance is evaluated by optimizing parameters such as the quantity of modifier, electrolyte concentration, and preconcentration time.[2]

Another DPASV method utilizes a metal-organic framework (MOF) modified electrode for trace-level lead detection.[3][4]

  • Electrode Modification: A glassy carbon electrode is modified with MIL-101(Cr).[3][4]

  • Optimization: Parameters affecting the electrochemical process, such as the pH of the electrolyte solution, the volume of the MIL-101(Cr) suspension, and the potential and time for accumulation, are investigated in detail.[3][4]

Square Wave Anodic Stripping Voltammetry (SWASV)

A highly sensitive and disposable sensor has been developed for the simultaneous determination of zinc, cadmium, and lead.[5]

  • Electrode System: A Nafion/ionic liquid/graphene composite modified screen-printed carbon electrode (N/IL/G/SPCE) is used.[5]

  • Procedure: The determination is carried out using square wave anodic stripping voltammetry with an in situ plated bismuth film.[5] An accumulation period of 120 seconds is employed.[5]

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for the electrochemical analysis of lead.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Electrochemical Analysis cluster_data Data Processing Sample Aqueous Sample (e.g., wastewater) Spike Standard Addition (optional) Sample->Spike Electrolyte Add Supporting Electrolyte Spike->Electrolyte Cell Three-Electrode Cell (Working, Reference, Counter) Electrolyte->Cell Deposition Preconcentration/ Deposition Step (e.g., -1.2V for 120s) Cell->Deposition Stripping Stripping Step (e.g., Anodic Scan) Deposition->Stripping Detection Signal Acquisition (Current vs. Potential) Stripping->Detection Peak Peak Analysis (Height/Area) Detection->Peak Calibration Calibration Curve Peak->Calibration Concentration Concentration Determination Calibration->Concentration

Caption: A generalized workflow for the electrochemical detection of lead.

Alternative Analytical Methods

While electrochemical methods offer significant advantages in terms of cost, portability, and sensitivity, other analytical techniques are also employed for lead detection. These include:

  • Atomic Absorption Spectrometry (AAS) [6]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) [5][6]

  • Spectroscopy [6]

  • Fluorescence Spectrometry [6]

These methods, however, are often more expensive, require complex equipment and trained operators, and may not be suitable for on-site analysis.[6]

Conclusion

The electrochemical analysis of lead compounds is a robust and versatile field with a range of techniques available to researchers. While direct experimental data for Lead diundec-10-enoate remains elusive, the principles and methodologies outlined in this guide for the analysis of lead ions provide a strong foundation for developing analytical protocols for this and other lead-containing species. The choice of a specific electrochemical method will be dictated by the analytical requirements of the study, with techniques like SWASV and DPASV offering excellent sensitivity for trace-level detection.

References

A Tale of Two Perovskites: Lead-Based vs. Lead-Free Solar Cells in the Pursuit of Clean Energy

Author: BenchChem Technical Support Team. Date: November 2025

The burgeoning field of perovskite solar cells (PSCs) offers a promising avenue for next-generation photovoltaics, boasting high power conversion efficiencies (PCEs) and low manufacturing costs. However, the prevalent use of lead in the most efficient perovskite materials has cast a shadow of environmental and health concerns, prompting a rigorous search for viable lead-free alternatives. This guide provides a comprehensive comparison of lead-based and lead-free perovskite solar cells, offering researchers, scientists, and drug development professionals an in-depth analysis of their performance, stability, and fabrication methodologies, supported by experimental data.

The archetypal lead-based perovskite, methylammonium lead iodide (MAPbI₃), has been the frontrunner in the field, achieving PCEs exceeding 25%. This remarkable performance is attributed to lead's unique electronic properties that contribute to favorable band gaps, long charge carrier diffusion lengths, and high optical absorption. However, the inherent toxicity of lead and its potential to leach into the environment pose significant hurdles for large-scale commercialization and have spurred the investigation of less hazardous alternatives.

The most promising lead-free contenders are tin-based perovskites, such as methylammonium tin iodide (MASnI₃). Tin shares many of the desirable electronic properties of lead, making it a logical substitute. While tin-based PSCs are yet to consistently match the record efficiencies of their lead-based counterparts, significant progress is being made to close the performance gap. This guide will delve into the quantitative performance metrics of both cell types, explore their stability under various conditions, and provide detailed experimental protocols for their fabrication.

Performance Metrics: A Side-by-Side Comparison

The performance of a solar cell is primarily evaluated by four key parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following tables summarize the reported performance metrics for state-of-the-art lead-based and tin-based perovskite solar cells.

Performance Metric Lead-Based (MAPbI₃) Lead-Free (MASnI₃)
Power Conversion Efficiency (PCE)> 25%~14-16%[1]
Open-Circuit Voltage (Voc)~1.1 - 1.2 V~0.6 - 0.9 V[2][3]
Short-Circuit Current Density (Jsc)~22 - 25 mA/cm²~25 - 30 mA/cm²[1][3]
Fill Factor (FF)> 80%~60 - 75%[1][3]

Table 1: Comparison of key performance metrics for lead-based and lead-free perovskite solar cells.

Stability: The Achilles' Heel of Perovskites

A major challenge for the commercial viability of perovskite solar cells is their long-term stability. Both lead-based and lead-free perovskites are susceptible to degradation when exposed to moisture, oxygen, heat, and prolonged light exposure.

Lead-based PSCs have shown improved stability through compositional engineering and encapsulation techniques, with some devices demonstrating operational lifetimes of thousands of hours under controlled conditions. However, the intrinsic instability of the perovskite crystal structure remains a concern.

Tin-based perovskites face a more significant stability challenge due to the facile oxidation of Sn²⁺ to Sn⁴⁺ in the presence of oxygen.[4] This oxidation process degrades the perovskite material and severely hampers device performance. Researchers are actively exploring various strategies to mitigate this issue, including the use of additives, protective interlayers, and encapsulation.

Factor Lead-Based (MAPbI₃) Lead-Free (MASnI₃)
Moisture/Humidity Degrades over time, but can be mitigated with encapsulation.Highly sensitive, rapid degradation.
Oxygen Relatively stable, but can contribute to degradation.Prone to rapid oxidation of Sn²⁺ to Sn⁴⁺.[4]
Thermal Stress Can undergo phase transitions and decomposition at elevated temperatures.Can also be unstable at elevated temperatures.
Light Soaking Can exhibit photo-induced degradation.Also susceptible to light-induced degradation.

Table 2: Comparative stability of lead-based and lead-free perovskite solar cells under various environmental stressors.

Experimental Protocols: Fabrication of Perovskite Solar Cells

The following section provides detailed methodologies for the fabrication of both lead-based (MAPbI₃) and lead-free (MASnI₃) perovskite solar cells using a conventional solution-processing approach.

Materials and Reagents
  • Substrates: Fluorine-doped tin oxide (FTO) coated glass

  • Electron Transport Layer (ETL): Titanium dioxide (TiO₂) paste, tin(IV) oxide (SnO₂) nanoparticle ink

  • Perovskite Precursors (Lead-Based): Methylammonium iodide (MAI), Lead(II) iodide (PbI₂)

  • Perovskite Precursors (Lead-Free): Methylammonium iodide (MAI), Tin(II) iodide (SnI₂)

  • Hole Transport Layer (HTL): Spiro-OMeTAD

  • Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Chlorobenzene, Isopropanol

  • Metal Contact: Gold (Au) or Silver (Ag)

Experimental Workflow

The fabrication process for both types of solar cells follows a similar layered architecture, typically consisting of FTO/ETL/Perovskite/HTL/Metal Contact.

experimental_workflow cluster_lead Lead-Based (MAPbI₃) Fabrication cluster_lead_free Lead-Free (MASnI₃) Fabrication A1 FTO Substrate Cleaning B1 ETL Deposition (TiO₂) A1->B1 C1 Perovskite Deposition (MAI + PbI₂ in DMF/DMSO) B1->C1 D1 HTL Deposition (Spiro-OMeTAD) C1->D1 E1 Metal Contact Evaporation (Au/Ag) D1->E1 A2 FTO Substrate Cleaning B2 ETL Deposition (SnO₂) A2->B2 C2 Perovskite Deposition (MAI + SnI₂ in DMF/DMSO) B2->C2 D2 HTL Deposition (Spiro-OMeTAD) C2->D2 E2 Metal Contact Evaporation (Au/Ag) D2->E2 characterization_workflow cluster_performance Performance Characterization cluster_material Material & Film Characterization cluster_stability Stability Testing A Current-Voltage (J-V) Measurement B External Quantum Efficiency (EQE) C Maximum Power Point Tracking D X-ray Diffraction (XRD) E Scanning Electron Microscopy (SEM) F UV-Vis Spectroscopy G Photoluminescence (PL) Spectroscopy H Moisture & Oxygen Exposure I Thermal Cycling J Continuous Illumination SolarCell Fabricated Perovskite Solar Cell SolarCell->A SolarCell->B SolarCell->C SolarCell->D SolarCell->E SolarCell->F SolarCell->G SolarCell->H SolarCell->I SolarCell->J

References

A Comparative Guide to the Long-Term Stability of Lead Diundec-10-enoate Devices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the long-term stability of devices incorporating Lead diundec-10-enoate, a member of the lead carboxylate family. Due to the limited availability of direct stability data for this specific compound in electronic applications, this guide draws comparisons with a well-established, stable lead-based ferroelectric material, Lead Zirconate Titanate (PZT), and a promising lead-free alternative, Tin (Sn)-based Perovskite. The information presented is intended to provide a framework for evaluating the potential stability of this compound devices and to outline a rigorous testing protocol.

Data Presentation: Comparative Stability Analysis

The long-term stability of a material is a critical factor in the performance and reliability of electronic devices. The following table provides a qualitative comparison of this compound (extrapolated from the behavior of lead carboxylates), PZT, and Sn-based Perovskites under various environmental stressors.

Stress FactorThis compound (Lead Carboxylate)Lead Zirconate Titanate (PZT)Tin (Sn)-based Perovskite
Moisture/Humidity Moderate to High SensitivityLow SensitivityVery High Sensitivity
Oxygen Moderate Sensitivity (can lead to the formation of carbonates)Low SensitivityHigh Sensitivity (rapid oxidation of Sn2+ to Sn4+)[1]
Thermal Stress Moderate Stability (decomposition at elevated temperatures)High Stability (maintains properties at elevated temperatures)[2][3][4]Low to Moderate Stability (phase transitions and degradation)
UV Radiation Moderate Sensitivity (potential for photo-degradation)High StabilityModerate to High Sensitivity
Mechanical Stress Moderate StabilityHigh Stability and Durability[2][3]Low Stability (prone to fracture)

Experimental Protocols

To ensure a thorough and standardized evaluation of the long-term stability of this compound devices, the following experimental protocols are recommended, adapted from established guidelines for perovskite and other thin-film device testing.

Sample Preparation and Initial Characterization
  • Device Fabrication: A minimum of 20 identical devices should be fabricated on a single substrate to ensure consistency.

  • Encapsulation: Half of the devices should be encapsulated using a UV-curable epoxy and a glass coverslip to assess the impact of environmental protection.

  • Initial Performance Metrics: All devices should be characterized for their initial performance parameters (e.g., current-voltage characteristics, capacitance, ferroelectric hysteresis loops). This will serve as the baseline (T=0) data.

  • Visual Inspection: High-resolution optical microscopy and scanning electron microscopy (SEM) should be used to document the initial morphology of the device layers.

Accelerated Aging Tests

Devices will be subjected to a series of accelerated aging tests in a controlled environment chamber. A subset of devices (both encapsulated and unencapsulated) will be allocated to each test.

  • Damp Heat Test:

    • Conditions: 85°C and 85% relative humidity.

    • Duration: 1000 hours.

    • Monitoring: In-situ monitoring of key performance parameters at logarithmic time intervals (e.g., 1, 2, 5, 10, 20, 50, 100, 200, 500, 1000 hours).

  • Thermal Cycling Test:

    • Conditions: Cycling between -40°C and 85°C with a 30-minute dwell time at each extreme and a ramp rate of 10°C/minute.

    • Duration: 200 cycles.

    • Monitoring: Performance metrics and visual inspection will be conducted every 50 cycles.

  • UV Exposure Test:

    • Conditions: Continuous exposure to a UV-A light source with an intensity of 1000 W/m².

    • Duration: 1000 hours.

    • Monitoring: Performance will be measured at the same logarithmic intervals as the damp heat test.

Post-Aging Characterization

Following the completion of the aging tests, all devices will undergo a comprehensive analysis to determine the extent and nature of the degradation.

  • Performance Metrics: Final performance parameters will be measured and compared to the initial data to quantify the degradation.

  • Visual Inspection: Optical and electron microscopy will be used to identify any physical changes, such as delamination, cracking, or discoloration.

  • Structural and Chemical Analysis: Techniques such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) will be employed to detect any changes in the crystal structure or chemical composition of the this compound layer.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the long-term stability testing of this compound devices.

G cluster_prep Phase 1: Preparation & Baseline cluster_aging Phase 2: Accelerated Aging cluster_analysis Phase 3: Post-Aging Analysis A Device Fabrication (n=20) B Encapsulation (n=10) A->B C Initial Characterization (T=0) - Electrical Performance - Visual Inspection (Microscopy) B->C D Damp Heat (85°C / 85% RH) C->D E Thermal Cycling (-40°C to 85°C) C->E F UV Exposure (1000 W/m²) C->F G Final Electrical Performance Measurement D->G H Post-Mortem Visual Inspection (Microscopy) D->H I Structural & Chemical Analysis (XRD, FTIR) D->I E->G E->H E->I F->G F->H F->I J Data Comparison & Reporting G->J H->J I->J

Caption: Experimental workflow for long-term stability testing.

G cluster_degradation Potential Degradation Pathways cluster_effects Degradation Effects A This compound Device B Moisture Ingress A->B C Oxygen Diffusion A->C D Thermal Energy A->D E UV Photon Absorption A->E F Hydrolysis of Carboxylate Group B->F G Formation of Lead Carbonate/Oxide C->G H Decomposition of Organic Chain D->H E->H I Interface Delamination F->I J Increased Defect Density F->J G->I G->J H->I H->J K Device Failure I->K J->K

Caption: Logical relationships in device degradation.

References

A Comparative Environmental Impact Assessment of Lead-Based Precursors and Their Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

The development of next-generation materials, particularly in the field of perovskite solar cells, has brought to the forefront a critical debate regarding the use of lead-based precursors. While these materials offer exceptional performance, the inherent toxicity of lead necessitates a thorough environmental impact assessment and a comparative analysis with viable alternatives. This guide provides a comprehensive comparison of lead-based precursors and their common lead-free alternatives, focusing on their environmental impact, supported by experimental data and detailed methodologies.

Comparative Life Cycle Assessment (LCA)

A Life Cycle Assessment (LCA) is a standardized methodology to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, repair and maintenance, and disposal or recycling.

A comparative LCA of lead-based and lead-free perovskite solar cells reveals that the environmental impact is not solely dependent on the toxicity of the metal precursor.[1][2] Factors such as the energy required for precursor synthesis, solvent usage, and the efficiency and stability of the final device play a significant role.[3][4]

One study highlighted that in a "cradle-to-gate" analysis, the contribution of lead to the overall environmental impact was less significant than other components, such as the organic cations used in the perovskite structure.[5] However, the "cradle-to-grave" impact, which includes disposal and potential leaching, remains a primary concern for lead-based materials.[3]

Table 1: Summary of Comparative Life Cycle Assessment Findings

Impact CategoryLead-Based Precursors (e.g., PbI₂)Lead-Free Alternatives (e.g., SnI₂, Bi-based)Key Considerations
Global Warming Potential Lower in some manufacturing scenarios due to higher device efficiency and longer lifespan.[1]Can be higher due to lower device efficiency, requiring more energy per unit of electricity generated.The energy payback time of the solar cell is a critical factor.
Human Toxicity Potential (HTP) Higher due to the inherent toxicity of lead. One study calculated that PbI₂ contributed 3.68% to the global HTP of a perovskite solar cell.[6]Generally lower, but the toxicity of alternatives and their degradation products must be considered. For example, some studies suggest bismuth compounds can exhibit toxicity similar to lead.[7]The organic components of the perovskite can also contribute significantly to the HTP. For instance, methylammonium iodide was found to account for 62.31% of the HTP in one study.[6]
Ecotoxicity High risk of lead leaching into soil and water ecosystems upon device damage or improper disposal.[8]Lower, but the environmental fate and toxicity of tin, bismuth, and other alternatives are still under investigation. Tin, for example, is generally considered less toxic than lead.[7]Encapsulation and recycling strategies are crucial for mitigating the ecotoxicity of both lead-based and lead-free devices.
Resource Depletion Lead is a relatively abundant and inexpensive element.The abundance and cost of alternatives like tin, bismuth, and antimony vary and can be a limiting factor for large-scale production.

Comparative Toxicity Assessment

The direct toxicity of the precursor materials is a critical factor in their environmental impact assessment. This is often evaluated through standardized toxicological tests on various organisms.

A study comparing the cytotoxicity of lead-, tin-, and bismuth-based perovskite precursors on human cells (lung and liver) and aquatic organisms (zebrafish embryos) provided valuable quantitative data.[7][9] The results indicated that while tin-based precursors were generally less toxic, bismuth-based precursors exhibited a toxicity profile similar to that of lead.[7]

Table 2: Comparative Acute Toxicity Data for Perovskite Precursors in Zebrafish Embryos

PrecursorLC10 (mg/L)LC25 (mg/L)NOEC (mg/L)LOEC (mg/L)
PbI₂ 1.83.512.5
SnBr₂ 30552025
Bi(Ac)₃ 1.53.212.5

LC10/LC25: Lethal concentration for 10% and 25% of the population, respectively. NOEC: No-Observed-Effect-Concentration. LOEC: Lowest-Observed-Effect-Concentration. Data sourced from a study on zebrafish embryos.[7]

Experimental Protocols

Life Cycle Assessment (LCA) Methodology

A typical LCA for perovskite precursors involves the following stages:

  • Goal and Scope Definition: Defining the purpose of the assessment, the functional unit (e.g., 1 kWh of electricity generated), and the system boundaries (e.g., cradle-to-gate or cradle-to-grave).

  • Life Cycle Inventory (LCI): Quantifying all inputs (energy, raw materials) and outputs (emissions, waste) for each stage of the precursor's life cycle. This includes mining and refining of raw metals, chemical synthesis of the precursor, and its incorporation into a device.

  • Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts of the inputs and outputs identified in the LCI. This involves classifying impacts into categories such as global warming potential, human toxicity potential, and ecotoxicity.

Aquatic Toxicity Testing Protocol (based on Zebrafish Embryo Assay)

This protocol is a standard method for assessing the acute toxicity of chemical substances on an aquatic vertebrate model.

  • Test Organism: Zebrafish (Danio rerio) embryos are used due to their rapid development and transparency, which allows for easy observation of developmental effects.

  • Exposure Solutions: A series of geometrically increasing concentrations of the precursor material (e.g., PbI₂, SnBr₂, Bi(Ac)₃) are prepared in a standard embryo medium.[10] A control group with no precursor is also included.

  • Experimental Setup: Fertilized zebrafish embryos are placed in multi-well plates, with each well containing a different concentration of the test substance. Typically, multiple embryos are used for each concentration to ensure statistical significance.

  • Exposure and Observation: The embryos are incubated for a set period (e.g., 96 hours) under controlled conditions of temperature and light.[10] Mortality and sublethal endpoints (e.g., hatching rate, developmental abnormalities) are recorded at regular intervals.

  • Data Analysis: The collected data is used to determine key toxicity metrics such as the median lethal concentration (LC50), NOEC, and LOEC.

Mandatory Visualizations

Lifecycle_of_Lead_Based_Precursors cluster_Cradle Cradle cluster_Manufacturing Manufacturing cluster_Use Use Phase cluster_EndOfLife End-of-Life Raw Material Extraction Raw Material Extraction Precursor Synthesis Precursor Synthesis Raw Material Extraction->Precursor Synthesis Lead Ore Device Fabrication Device Fabrication Precursor Synthesis->Device Fabrication Lead Precursor (e.g., PbI2) Operation Operation Device Fabrication->Operation Finished Product (e.g., Solar Cell) Disposal (Landfill) Disposal (Landfill) Operation->Disposal (Landfill) Device Failure/Obsolescence Recycling Recycling Operation->Recycling End-of-Life Collection Environment Environment Disposal (Landfill)->Environment Potential Leaching Recycling->Precursor Synthesis Recovered Lead

Caption: Lifecycle of Lead-Based Precursors

Experimental_Workflow_Toxicity_Assessment cluster_Preparation Preparation cluster_Exposure Exposure cluster_Data_Collection Data Collection cluster_Analysis Analysis Precursor_Solutions Prepare Precursor Solutions (Varying Concentrations) Exposure_Setup Set up Exposure (Multi-well plates) Precursor_Solutions->Exposure_Setup Test_Organisms Prepare Test Organisms (e.g., Zebrafish Embryos) Test_Organisms->Exposure_Setup Observation Observe and Record Data (Mortality, Developmental Effects) Exposure_Setup->Observation Data_Analysis Analyze Data (Calculate LC50, NOEC, LOEC) Observation->Data_Analysis Conclusion Draw Conclusions on Toxicity Data_Analysis->Conclusion

Caption: Experimental Workflow for Aquatic Toxicity Assessment

Conclusion

The environmental impact assessment of lead-based precursors is a multifaceted issue. While the inherent toxicity of lead is a significant concern, a comprehensive evaluation must consider the entire life cycle of the material and its application.[5] Lead-free alternatives, while promising, are not without their own environmental and performance challenges.[7] Tin-based precursors currently appear to be a less toxic alternative, though further research is needed to improve their stability and efficiency in devices. The development of robust encapsulation and recycling technologies is paramount to mitigate the environmental risks associated with both lead-based and lead-free perovskite technologies, ensuring a sustainable path forward for these promising materials.

References

A Comparative Analysis of Lead Diundec-10-enoate and Alternative Antifungal Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Undecylenate-Based Antifungals

Undecylenic acid, a monounsaturated fatty acid derived from castor oil, and its salts, known as undecylenates, are recognized for their fungistatic and fungicidal properties.[1] They are commonly used in topical treatments for superficial fungal infections of the skin, such as athlete's foot (tinea pedis) and jock itch (tinea cruris). The antifungal mechanism of undecylenic acid and its salts is primarily attributed to the disruption of the fungal cell membrane integrity and the inhibition of hyphal growth, a critical virulence factor for many pathogenic fungi like Candida albicans.[1][2]

Lead diundec-10-enoate, as a salt of undecylenic acid, is expected to exhibit similar antifungal properties. However, due to its classification as an organolead compound, its application in drug development warrants careful consideration of its toxicological profile. This guide focuses on a cost-performance analysis relative to safer and more commonly used alternatives.

Cost-Analysis of Antifungal Precursors

The economic viability of a precursor is a critical factor in drug development. This section provides a comparative cost analysis of this compound (estimated from its precursors), undecylenic acid, zinc undecylenate, clotrimazole, and terbinafine. Prices are based on bulk chemical supplier listings and may vary depending on purity, quantity, and vendor.

PrecursorChemical FormulaMolecular Weight ( g/mol )Estimated Cost (USD/kg)Notes
This compound C22H38O4Pb573.75~$350 - $550Cost estimated based on the synthesis from Lead(II) nitrate and undecylenic acid.
Undecylenic AcidC11H20O2184.28$65 - $230The primary precursor for undecylenate salts.[3][4]
Zinc UndecylenateC22H38O4Zn431.91$245 - $350A common and effective antifungal salt of undecylenic acid.[5][6]
ClotrimazoleC22H17ClN2344.84VariesA widely used broad-spectrum azole antifungal. Price is highly variable based on pharmaceutical-grade sourcing.
TerbinafineC21H25N291.44VariesAn allylamine antifungal available as a generic prescription. Price is for the active pharmaceutical ingredient (API) and can vary significantly.[7][8]
Lead(II) Nitrate (precursor)Pb(NO3)2331.21$120 - $400Starting material for the synthesis of this compound.[9][10][11][12]

Note: The estimated cost of this compound is based on the stoichiometric combination of its precursors, undecylenic acid and lead(II) nitrate, and does not include synthesis, purification, or labor costs.

Performance Comparison of Antifungal Precursors

While direct experimental data comparing the antifungal efficacy of this compound against other precursors is not available in the reviewed literature, the performance of undecylenic acid and its zinc salt provides a valuable benchmark. The following table summarizes the known antifungal properties and mechanisms of these compounds.

PrecursorMechanism of ActionKey AdvantagesKey Disadvantages
This compound Expected to disrupt fungal cell membrane and inhibit hyphal growth.Potential for novel antifungal properties as an organometallic compound.Lack of performance data; potential for high toxicity associated with lead compounds.
Undecylenic AcidDisrupts fungal cell membrane integrity and inhibits the morphological transition to the virulent hyphal form.[1][2]Natural origin, well-established safety profile for topical use.Primarily effective for superficial infections; potency may be lower than synthetic antifungals.
Zinc UndecylenateSimilar to undecylenic acid, with the zinc ion potentially contributing to antifungal activity.Good efficacy for topical fungal infections, often used in combination with undecylenic acid.Primarily for topical use.
ClotrimazoleInhibits the synthesis of ergosterol, a key component of the fungal cell membrane, leading to increased membrane permeability and cell death.[13]Broad-spectrum activity against a wide range of pathogenic fungi.Development of resistance has been reported.
TerbinafineSpecifically inhibits squalene epoxidase, an enzyme required for ergosterol synthesis, leading to a deficiency in ergosterol and an accumulation of toxic squalene within the fungal cell.[7][8]Highly effective against dermatophytes; available in oral and topical formulations.Primarily effective against dermatophytes, less so against yeasts like Candida.

Experimental Protocols

For researchers interested in conducting their own comparative studies, the following are standardized protocols for synthesizing metal undecylenates and for evaluating antifungal susceptibility.

Synthesis of this compound

A general method for the synthesis of metal carboxylates, which can be adapted for this compound, involves the reaction of a metal salt with the carboxylic acid.

Materials:

  • Lead(II) nitrate (Pb(NO3)2)

  • Undecylenic acid (C11H20O2)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

Procedure:

  • Prepare a solution of sodium undecylenate by dissolving undecylenic acid in an equimolar amount of sodium hydroxide in an ethanol/water mixture.

  • Prepare an aqueous solution of Lead(II) nitrate.

  • Slowly add the Lead(II) nitrate solution to the sodium undecylenate solution with constant stirring.

  • A precipitate of this compound will form.

  • Collect the precipitate by filtration.

  • Wash the precipitate with deionized water and then with ethanol to remove any unreacted starting materials and byproducts.

  • Dry the final product under vacuum.

Safety Note: Lead(II) nitrate and the resulting organolead product are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Antifungal Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing. The broth microdilution method (CLSI document M27) is a common technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts like Candida albicans.[14][15][16]

Materials:

  • 96-well microtiter plates

  • Standardized fungal inoculum (e.g., Candida albicans)

  • RPMI-1640 medium

  • Serial dilutions of the antifungal compounds (this compound, undecylenic acid, zinc undecylenate, clotrimazole, terbinafine)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare serial twofold dilutions of each antifungal compound in RPMI-1640 medium in a 96-well plate.

  • Prepare a standardized fungal inoculum as per CLSI guidelines.

  • Add the fungal inoculum to each well of the microtiter plate, including a growth control well (no antifungal agent) and a sterility control well (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. Growth can be assessed visually or by measuring the optical density using a plate reader.

Visualizing the Antifungal Mechanism and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Antifungal_Mechanism cluster_undecylenate Undecylenate Action cluster_fungus Fungal Cell Undecylenate Undecylenate Membrane_Disruption Disruption of Cell Membrane Integrity Undecylenate->Membrane_Disruption Hyphal_Inhibition Inhibition of Hyphal Growth Undecylenate->Hyphal_Inhibition Fungal_Cell Pathogenic Fungus (e.g., Candida albicans) Membrane_Disruption->Fungal_Cell leads to Virulence_Reduction Reduced Virulence & Cell Death Hyphal_Inhibition->Virulence_Reduction results in

Caption: Antifungal mechanism of undecylenates.

Antifungal_Susceptibility_Testing Start Start: Prepare Antifungal Compound Dilutions Inoculum_Prep Prepare Standardized Fungal Inoculum (CLSI Guidelines) Start->Inoculum_Prep Plate_Inoculation Inoculate Microtiter Plate Containing Antifungal Dilutions Inoculum_Prep->Plate_Inoculation Incubation Incubate at 35°C for 24-48 hours Plate_Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination End End: Comparative Efficacy Data MIC_Determination->End

Caption: Workflow for antifungal susceptibility testing.

Conclusion

The selection of a lead compound in antifungal drug development requires a careful balance of efficacy, safety, and cost. While this compound may offer a novel chemical scaffold, the lack of performance data and the inherent toxicity concerns associated with lead compounds present significant hurdles. In contrast, undecylenic acid and its zinc salt are well-characterized, cost-effective, and have a proven track record for topical antifungal applications. For broad-spectrum and systemic applications, established antifungals like clotrimazole and terbinafine, despite their higher cost for API, represent more clinically advanced and safer alternatives.

Researchers are encouraged to use the provided protocols to conduct direct comparative studies to elucidate the potential benefits, if any, of this compound over existing antifungal agents. However, based on the current evidence, a focus on derivatives of undecylenic acid with safer metal ions or other chemical modifications may represent a more promising avenue for the development of new and improved antifungal therapies.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Lead Diundec-10-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of lead diundec-10-enoate, a compound of lead with undecylenic acid, is paramount to ensuring laboratory safety and environmental protection. Due to its lead content, this substance is classified as hazardous waste and necessitates a stringent disposal protocol. This guide provides essential, step-by-step instructions for the safe management and disposal of this compound, aligning with regulatory standards to foster a secure research environment.

Operational and Disposal Plan

Adherence to the following procedures is mandatory for all personnel handling this compound. This plan is designed to minimize exposure risks and ensure compliance with environmental regulations.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following PPE:

  • Gloves: Nitrile or neoprene gloves are required to prevent skin contact.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Lab Coat: A buttoned lab coat should be worn to protect from contamination.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

Step-by-Step Disposal Protocol
  • Waste Identification and Segregation:

    • All waste containing this compound, including contaminated labware, PPE, and absorbent materials, must be segregated from non-hazardous waste streams.

    • This waste is to be designated as "Hazardous Waste - Lead Compound."

  • Containerization:

    • Collect all this compound waste in a designated, leak-proof, and sealable container.

    • The container must be compatible with the chemical properties of the waste. A high-density polyethylene (HDPE) container is recommended.

    • The container must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., toxic, environmental hazard).

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area must be secure, well-ventilated, and away from incompatible materials.

    • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste at any one time in the satellite accumulation area.

  • Toxicity Characteristic Leaching Procedure (TCLP):

    • Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous for lead if the extract from a representative sample of the waste contains lead at a concentration equal to or greater than the regulatory limit.[1][2]

    • The standard test for this is the Toxicity Characteristic Leaching Procedure (TCLP).[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Provide the EHS department with a complete and accurate description of the waste.

    • The waste will be transported by a licensed hazardous waste management company to a permitted treatment, storage, and disposal facility (TSDF).[3]

Quantitative Data Summary

The following table summarizes the key regulatory limit for determining if a waste is hazardous due to lead content.

ParameterRegulatory LimitTest MethodRegulation
Lead (Pb) Concentration in Leachate≥ 5.0 mg/LTCLPU.S. Environmental Protection Agency (EPA) 40 CFR 261.24

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Hazardous Waste ppe->segregate containerize Collect in Labeled, Sealed Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->disposal

Caption: Disposal workflow for this compound waste.

Experimental Protocols

The key experimental protocol relevant to the disposal of lead-containing waste is the Toxicity Characteristic Leaching Procedure (TCLP) , EPA Method 1311.

Objective: To determine the mobility of both organic and inorganic analytes present in liquid, solid, and multiphasic wastes.

Summary of Method:

  • Sample Preparation: A representative sample of the waste is obtained. For solid wastes, the particle size is reduced if necessary.

  • Extraction: The sample is extracted with an extraction fluid for 18 ± 2 hours in a suitable extraction vessel. The extraction fluid is determined by the pH of the solid phase of the waste.

    • Extraction Fluid #1: A mixture of acetic acid and sodium hydroxide with a pH of 4.93 ± 0.05.

    • Extraction Fluid #2: A 0.57% (v/v) glacial acetic acid solution with a pH of 2.88 ± 0.05.

  • Filtration: After extraction, the liquid extract is separated from the solid phase by filtration through a 0.6 to 0.8 µm glass fiber filter.

  • Analysis: The liquid extract is then analyzed to determine the concentration of the analyte of interest, in this case, lead. The analysis is typically performed using atomic absorption spectroscopy or inductively coupled plasma-atomic emission spectrometry (ICP-AES).

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.